Cucurbitaxanthin A
Description
(1R,2R,4S)-1-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(4R)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-2,6,6-trimethyl-7-oxabicyclo[2.2.1]heptan-2-ol has been reported in Capsicum annuum and Cucurbita maxima with data available.
structure in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R,2R,4S)-1-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(4R)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-2,6,6-trimethyl-7-oxabicyclo[2.2.1]heptan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H56O3/c1-29(17-13-19-31(3)21-22-36-33(5)25-34(41)26-37(36,6)7)15-11-12-16-30(2)18-14-20-32(4)23-24-40-38(8,9)27-35(43-40)28-39(40,10)42/h11-24,34-35,41-42H,25-28H2,1-10H3/b12-11+,17-13+,18-14+,22-21+,24-23+,29-15+,30-16+,31-19+,32-20+/t34-,35+,39-,40-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMIFPRVTIOZTJN-SZYTUFQFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC23C(CC(O2)CC3(C)O)(C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(C[C@@H](C1)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/[C@@]23[C@](C[C@@H](O2)CC3(C)C)(C)O)/C)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H56O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401315840 | |
| Record name | Cucurbitaxanthin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401315840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
584.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103955-77-7 | |
| Record name | Cucurbitaxanthin A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103955-77-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cucurbitaxanthin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401315840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Cucurbitaxanthin A: Discovery, Natural Sources, and Biological Aspects
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cucurbitaxanthin A is a xanthophyll carotenoid, a class of oxygenated carotenoids, recognized for its presence in various dietary sources and its potential antioxidant properties. This technical guide provides a comprehensive overview of the discovery, natural occurrence, and physicochemical properties of this compound. It details available information on its isolation and characterization and discusses its known biological activities. This document aims to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development, highlighting the current state of knowledge and identifying areas for future investigation.
Introduction
This compound is a C40 isoprenoid lipid molecule belonging to the xanthophyll subclass of carotenoids.[1] Carotenoids are characterized by a long, conjugated polyene chain, which is responsible for their color and antioxidant activity. Xanthophylls are distinguished from carotenes by the presence of oxygen-containing functional groups. The unique structural features of this compound, including a 3,6-oxabicyclo[2.2.1]heptan-2-ol end group, contribute to its specific chemical and biological properties.[2]
Discovery and Natural Sources
This compound was first identified in pumpkin (Cucurbita maxima).[1][2] It has also been found in various types of bell peppers (Capsicum annuum), including orange, green, and red varieties.[1][2] In fact, a carotenoid pigment initially named "capsolutein" isolated from Capsicum annuum was later identified to be identical to this compound.[2] The presence of this compound in common food items suggests its potential role as a biomarker for the consumption of these vegetables.[1]
While the presence of this compound in these sources is well-established, detailed quantitative data on its yield from these natural sources is not extensively reported in the available scientific literature. The concentration of carotenoids in plants can vary significantly depending on the cultivar, stage of ripeness, growing conditions, and processing methods.[3][4]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C40H56O3 | [5] |
| Molecular Weight | 584.9 g/mol | [5] |
| IUPAC Name | (1R,2R,4S)-1-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(4R)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-2,6,6-trimethyl-7-oxabicyclo[2.2.1]heptan-2-ol | [5] |
| CAS Number | 103955-77-7 | [5] |
| Class | Xanthophyll (Carotenoid) | [1] |
| Solubility | Practically insoluble in water | [1] |
| Acidity | Very weakly acidic (based on pKa) | [1] |
Experimental Protocols
Isolation of this compound
Detailed experimental protocols for the isolation of this compound are not widely available. However, a general approach based on carotenoid extraction methodologies can be described. The method originally described by Matsuno et al. (1986) for the isolation from Cucurbita maxima serves as a key reference, though the full detailed protocol from this publication is not readily accessible.
A generalized workflow for the extraction and isolation of this compound from plant material is as follows:
-
Extraction: The plant material (e.g., pumpkin pulp or pepper skins) is homogenized and extracted with an organic solvent system, typically a mixture of acetone and methanol or ethanol. This process is performed in the dark and at low temperatures to minimize degradation of the light- and heat-sensitive carotenoids.
-
Saponification: The crude extract is often saponified using a solution of potassium hydroxide in methanol or ethanol. This step is crucial to hydrolyze any carotenoid esters that may be present, yielding the free xanthophylls.
-
Partitioning: The saponified extract is then partitioned between an organic solvent (e.g., diethyl ether, hexane, or a mixture thereof) and water. The carotenoids, being lipophilic, will preferentially move into the organic phase.
-
Purification: The organic phase is washed with water to remove residual alkali and water-soluble impurities, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure. The resulting crude carotenoid mixture is then subjected to chromatographic purification.
-
Chromatography:
-
Thin-Layer Chromatography (TLC): Preparative TLC on silica gel plates is a common method for the initial separation of carotenoids. Different solvent systems, such as mixtures of hexane, acetone, and methanol, are used to achieve separation based on polarity.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 or C30 column is the preferred method for the final purification and quantification of this compound. A gradient elution with a mobile phase consisting of solvents like methanol, acetonitrile, and water is typically employed. Detection is carried out using a diode-array detector (DAD) to obtain the UV-Vis spectrum for identification.
-
Structural Characterization
The structure of isolated this compound is confirmed using a combination of spectroscopic techniques:
-
UV-Visible Spectroscopy: The UV-Vis spectrum in a suitable solvent (e.g., ethanol or acetone) shows characteristic absorption maxima due to the conjugated polyene system.
-
Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound and fragmentation patterns that can help in its identification.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of functional groups such as hydroxyl (-OH) and ether (C-O-C) groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the number and chemical environment of protons in the molecule.
-
¹³C NMR: Provides information about the carbon skeleton of the molecule.
-
Note: While the use of these techniques for the characterization of this compound is documented, a comprehensive and publicly available dataset of its ¹H and ¹³C NMR spectral assignments is currently lacking in the scientific literature. The search for such data is often confounded by the similarly named but structurally distinct class of compounds, the cucurbitacins.
Biological Activity and Signaling Pathways
The biological activity of this compound is primarily attributed to its antioxidant properties, a characteristic feature of many carotenoids.
Antioxidant Activity
This compound is known to be an antioxidant. The extended system of conjugated double bonds in its structure allows it to efficiently quench singlet molecular oxygen and scavenge other reactive oxygen species (ROS). This antioxidant capacity can help protect cells from oxidative damage to lipids, proteins, and DNA.
Note on Signaling Pathways: There is currently a significant lack of specific research into the cellular signaling pathways directly modulated by this compound. Much of the available literature on "cucurbitacins" and their effects on signaling pathways (such as JAK/STAT, PI3K/Akt, and MAPK) pertains to a different class of tetracyclic triterpenoids and should not be extrapolated to this compound.
Given its antioxidant nature, it can be hypothesized that this compound may indirectly influence signaling pathways that are sensitive to the cellular redox state. For instance, by reducing oxidative stress, it could potentially modulate the activity of redox-sensitive transcription factors like Nrf2 and NF-κB, which play crucial roles in the cellular stress response and inflammation. However, direct experimental evidence for these interactions is not yet available.
Visualizations
Chemical Structure of this compound
Caption: Chemical structure of this compound.
Generalized Experimental Workflow for Isolation
Caption: A generalized workflow for the isolation and purification of this compound.
Postulated General Antioxidant Mechanism
Caption: A general mechanism of carotenoid antioxidant activity, likely applicable to this compound.
Conclusion and Future Directions
This compound is a naturally occurring xanthophyll with established antioxidant properties. While its presence in common dietary sources is known, there is a notable lack of in-depth research into several key areas. To advance the potential of this compound in drug development and nutritional science, future research should focus on:
-
Quantitative Analysis: Establishing robust and validated methods for the quantification of this compound in various natural sources to understand its dietary intake and to identify high-yielding cultivars.
-
Detailed Isolation Protocols: Publication of detailed and optimized protocols for the isolation of this compound in high purity to facilitate further research.
-
Comprehensive Spectroscopic Data: Generation and public dissemination of complete ¹H and ¹³C NMR spectral data to aid in its unambiguous identification and characterization.
-
Biological Mechanisms and Signaling Pathways: Investigation into the specific molecular mechanisms of action of this compound beyond general antioxidant activity. Studies are needed to determine if it directly interacts with and modulates any cellular signaling pathways, which could reveal novel therapeutic applications.
By addressing these knowledge gaps, the scientific community can better understand the full potential of this compound as a bioactive compound.
References
- 1. High-field 1H-NMR spectral analysis of some cucurbitacins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Showing Compound this compound (FDB013989) - FooDB [foodb.ca]
- 3. The Profile of Carotenoids and Other Bioactive Molecules in Various Pumpkin Fruits (Cucurbita maxima Duchesne) Cultivars - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Qualitative and quantitative differences in carotenoid composition among Cucurbita moschata, Cucurbita maxima, and Cucurbita pepo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
The Biosynthesis of Cucurbitaxanthin A in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cucurbitaxanthin A is a xanthophyll, a class of oxygenated carotenoid pigments, found in plants such as Cucurbita maxima (winter squash) and Capsicum annuum (bell pepper).[1][2] Like other carotenoids, it is a C40 tetraterpenoid synthesized within the plastids of plant cells.[3][4] While the general carotenoid biosynthetic pathway is well-established, the specific enzymatic steps leading to the unique 3,6-epoxy-5-hydroxy-5,6-dihydro-β-end group of this compound are not yet fully elucidated. This guide provides a comprehensive overview of the known and proposed biosynthetic pathway of this compound, integrating available data, experimental protocols, and visual pathway diagrams to support further research and potential metabolic engineering applications.
The General Carotenoid Biosynthesis Pathway in Cucurbita
The initial steps of this compound biosynthesis follow the well-characterized carotenoid pathway, which begins with the synthesis of the C5 isoprene units, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP), via the methylerythritol 4-phosphate (MEP) pathway in plastids.[3][5]
A series of head-to-tail condensations of IPP and DMAPP, catalyzed by prenyltransferases, leads to the formation of the C20 precursor, geranylgeranyl diphosphate (GGPP).[4] The first committed step in carotenoid biosynthesis is the head-to-head condensation of two GGPP molecules by phytoene synthase (PSY) to form the colorless C40 carotenoid, phytoene.[4]
Subsequent desaturation and isomerization reactions catalyzed by phytoene desaturase (PDS) , ζ-carotene desaturase (ZDS) , and carotene isomerase (CRTISO) introduce conjugated double bonds, forming the colored carotenoid lycopene.[6]
Lycopene represents a critical branch point in the pathway.[4] The cyclization of lycopene, catalyzed by lycopene β-cyclase (LCYB) and lycopene ε-cyclase (LCYE) , leads to the formation of α-carotene (one β-ring and one ε-ring) and β-carotene (two β-rings).[4] In Cucurbita maxima, β-carotene is a major carotenoid.[7]
The introduction of oxygen functional groups onto the carotene backbone is catalyzed by carotene hydroxylases . In the β-carotene branch, β-carotene hydroxylase (CHYB) adds hydroxyl groups to the C3 and C3' positions of the β-rings of β-carotene to form zeaxanthin, via the intermediate β-cryptoxanthin.[8] Zeaxanthin is a key precursor for the synthesis of other xanthophylls.
Proposed Biosynthetic Pathway of this compound from Zeaxanthin
The conversion of zeaxanthin to this compound involves a series of epoxidation and hydroxylation steps. While the precise enzymatic sequence is not definitively established in Cucurbita maxima, a plausible pathway can be proposed based on known carotenoid modifications and the structure of this compound. This proposed pathway involves the activity of enzymes central to the xanthophyll cycle: zeaxanthin epoxidase (ZEP) and violaxanthin de-epoxidase (VDE) .[9][10]
Step 1: Epoxidation of Zeaxanthin to Violaxanthin
Zeaxanthin is converted to violaxanthin through two sequential epoxidation reactions catalyzed by zeaxanthin epoxidase (ZEP) .[11][12] This enzyme introduces an epoxy group at the 5,6 and 5',6' positions of the β-rings, forming antheraxanthin as an intermediate.[9]
Step 2 (Hypothetical): Conversion of a 5,6-Epoxy Xanthophyll to the 3,6-Epoxy Structure
This is the key, and as of now, speculative step in the biosynthesis of this compound. The molecule possesses a unique 3,6-epoxy-5-hydroxy-5,6-dihydro-β-end group. The formation of such a 3,6-epoxy structure from a 3-hydroxy-5,6-epoxy precursor has been discussed from a chemical perspective.[13] It is proposed that an intramolecular rearrangement of a 5,6-epoxy xanthophyll, such as violaxanthin or antheraxanthin, could lead to the formation of the 3,6-epoxy structure. This reaction would likely be enzyme-catalyzed in vivo, although the specific enzyme responsible for this transformation in plants has not yet been identified. It is possible that a promiscuous activity of a known carotenoid-modifying enzyme, such as a hydroxylase or an isomerase, could catalyze this reaction.[14]
The proposed overall pathway is visualized below.
Caption: Proposed biosynthesis pathway of this compound.
Quantitative Data on Carotenoids in Cucurbita maxima
The concentration of various carotenoids, including potential precursors to this compound, varies significantly between different cultivars of Cucurbita maxima. The following tables summarize reported quantitative data.
Table 1: Total Carotenoid Content in Pulp and Peel of Cucurbita maxima Cultivars
| Cultivar | Pulp (mg/kg dry weight) | Peel (mg/kg dry weight) | Reference |
| 'Rouge' | 683 | 1751 | [3][15] |
| 'Hokkaido' | 218 | 1048 | [3][15] |
| 'Baby Bear' | 17 | - | [3][15] |
| 'Butternut' | 44 | 12 | [3][15] |
Table 2: Concentration of Major Carotenoids in Cucurbita maxima 'Exposição'
| Carotenoid | Concentration (µg/g fresh weight) |
| Violaxanthin | 15.3 |
| Lutein | 5.8 |
| β-Carotene | 6.2 |
Data adapted from Azevedo-Meleiro & Rodriguez-Amaya (2007).[7]
Experimental Protocols
Carotenoid Extraction from Cucurbita Tissue
This protocol is a generalized procedure for the extraction of carotenoids from squash tissue for subsequent analysis.
Materials:
-
Fresh or freeze-dried Cucurbita tissue (pulp or peel)
-
Mortar and pestle or homogenizer
-
Acetone (HPLC grade), chilled
-
Petroleum ether or hexane/diethyl ether mixture
-
Saturated NaCl solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Amber glass vials
Procedure:
-
Weigh a known amount of fresh or freeze-dried plant material (1-5 g).
-
Homogenize the tissue with chilled acetone in a mortar and pestle or a mechanical blender until a uniform paste is formed. The addition of a small amount of celite or sand can aid in grinding.[16]
-
Continue extracting with acetone until the residue becomes colorless. This typically requires 3-4 repeated extractions.[16]
-
Pool the acetone extracts and transfer to a separatory funnel.
-
Add an equal volume of petroleum ether (or other non-polar solvent) and mix gently.
-
Add saturated NaCl solution to facilitate phase separation.
-
Collect the upper organic phase containing the carotenoids.
-
Wash the organic phase with distilled water to remove residual acetone.
-
Dry the organic phase by passing it through a column of anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
Redissolve the carotenoid residue in a known volume of a suitable solvent for HPLC analysis (e.g., acetone, MTBE/methanol mixture).
-
Store the extract at -20°C in an amber vial under a nitrogen atmosphere until analysis.
Caption: Workflow for carotenoid extraction.
HPLC Analysis of Carotenoids
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a photodiode array (PDA) detector.
-
C30 reverse-phase column (e.g., YMC™ Carotenoid S-3, 4.6 x 250 mm).[17]
Mobile Phase (example gradient):
-
Solvent A: Methanol
-
Solvent B: Methyl tert-butyl ether (MTBE)
-
Gradient program:
-
0-1 min: 95% A, 5% B
-
1-15 min: Linear gradient to 50% A, 50% B
-
15-20 min: Linear gradient to 20% A, 80% B
-
20-25 min: Hold at 20% A, 80% B
-
25-30 min: Return to initial conditions (95% A, 5% B) and equilibrate.[17]
-
Procedure:
-
Filter the redissolved carotenoid extract through a 0.22 µm syringe filter.
-
Inject 10-20 µL of the sample onto the HPLC column.
-
Monitor the elution of carotenoids using the PDA detector at wavelengths between 400 and 500 nm, with a specific wavelength of 450 nm for quantification.
-
Identify individual carotenoids by comparing their retention times and UV-Vis absorption spectra with those of authentic standards.
-
Quantify the carotenoids by creating a calibration curve for each standard of known concentration.
Future Directions
The complete elucidation of the this compound biosynthesis pathway requires the identification and characterization of the enzyme(s) responsible for the conversion of a 5,6-epoxy xanthophyll precursor to the final product. Future research should focus on:
-
Transcriptome and Proteome Analysis: Comparative analysis of Cucurbita maxima varieties with high and low levels of this compound may reveal candidate genes encoding for novel carotenoid-modifying enzymes.
-
In Vitro Enzyme Assays: Heterologous expression of candidate genes in E. coli or yeast, followed by in vitro assays with potential substrates (e.g., violaxanthin, antheraxanthin), can be used to confirm enzymatic function.[18]
-
Metabolic Engineering: Once identified, the genes responsible for this compound formation could be used to engineer its production in microbial or plant-based systems for pharmaceutical or nutraceutical applications.
Conclusion
This compound is a structurally unique xanthophyll with a biosynthetic pathway that is largely understood, except for the final key transformation step. This guide has synthesized the current knowledge, presenting a hypothetical pathway for its formation from zeaxanthin. The provided quantitative data and experimental protocols offer a foundation for researchers to further investigate this pathway, with the ultimate goal of identifying the missing enzymatic link and harnessing its potential for biotechnological applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Expression Profile of Carotenoid Cleavage Dioxygenase Genes in Summer Squash (Cucurbita pepo L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. GENES AND ENZYMES OF CAROTENOID BIOSYNTHESIS IN PLANTS | Annual Reviews [annualreviews.org]
- 5. cdn.sciengine.com [cdn.sciengine.com]
- 6. MECHANISTIC ASPECTS OF CAROTENOID BIOSYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Qualitative and quantitative differences in carotenoid composition among Cucurbita moschata, Cucurbita maxima, and Cucurbita pepo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Carotene Hydroxylase Activity Determines the Levels of Both α-Carotene and Total Carotenoids in Orange Carrots - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Plant lipocalins: violaxanthin de-epoxidase and zeaxanthin epoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Violaxanthin de-epoxidase - Wikipedia [en.wikipedia.org]
- 11. ZEAXANTHIN EPOXIDASE Activity Potentiates Carotenoid Degradation in Maturing Seed - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tissue-specific accumulation and regulation of zeaxanthin epoxidase in Arabidopsis reflect the multiple functions of the enzyme in plastids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. arkat-usa.org [arkat-usa.org]
- 14. Promiscuous activity of β-carotene hydroxylase CrtZ on epoxycarotenoids leads to the formation of rare carotenoids with 6-hydroxy-3-keto-ε-ends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Identification and quantification of carotenoids in pumpkin cultivars ( Cucurbita maxima L.) and their juices by liquid chromatography with ultraviolet-diode array detection | Journal of Applied Botany and Food Quality [ojs.openagrar.de]
- 16. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 17. scielo.br [scielo.br]
- 18. Determination of In Vitro and In Vivo Activities of Plant Carotenoid Cleavage Oxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Cucurbitaxanthin A: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of Cucurbitaxanthin A, a xanthophyll carotenoid found in various plant species, including Cucurbita maxima (pumpkin) and Capsicum annuum (pepper).[1] This document is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of this natural compound.
Physicochemical Properties
This compound is a C40 isoprenoid belonging to the xanthophyll class of carotenoids.[1] Its structure is characterized by the presence of hydroxyl and epoxide functional groups, which contribute to its specific chemical properties.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C40H56O3 | [1] |
| Molecular Weight | 584.9 g/mol | [1] |
| Melting Point | 175-176 °C | |
| Solubility | Practically insoluble in water. | |
| Appearance | Not explicitly stated, but likely a colored compound due to its carotenoid nature. | |
| CAS Number | 103955-77-7 | [1] |
Spectral Data
Detailed spectral data is crucial for the identification and characterization of this compound. While a complete set of publicly available spectra specifically for this compound is limited, typical spectral characteristics for xanthophylls can be inferred.
Table 2: Spectral Data for this compound
| Spectral Technique | Observed Features | Source |
| Mass Spectrometry (MS) | Precursor m/z: 584.42 [M]+ | [1] |
| UV-Visible (UV-Vis) Spectroscopy | Absorption maxima are expected in the blue-green region of the visible spectrum, typical for carotenoids. Specific λmax values are not readily available in the searched literature. | |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | 1H-NMR and 13C-NMR data are not explicitly available in the searched literature for this compound. However, spectra for related cucurbitacins have been reported.[2][3][4] |
Experimental Protocols
Extraction and Isolation of this compound from Cucurbita maxima
The following is a generalized protocol for the extraction and isolation of xanthophylls, including this compound, from pumpkin, based on established methods for carotenoid extraction.[5][6][7]
Workflow for Extraction and Isolation
Caption: Generalized workflow for the extraction and isolation of this compound.
Methodology:
-
Sample Preparation: Fresh pumpkin pulp is washed, peeled, and homogenized in a blender.
-
Extraction: The homogenized sample is extracted with a mixture of acetone and methanol (e.g., 7:3 v/v) to extract the carotenoids. This process is typically repeated until the residue is colorless.
-
Filtration and Partitioning: The combined extracts are filtered to remove solid debris. The filtrate is then partitioned with a non-polar solvent like diethyl ether or hexane in a separatory funnel. The aqueous layer is discarded.
-
Washing and Drying: The organic phase is washed with water to remove residual methanol and acetone. The ether layer is then dried over anhydrous sodium sulfate.
-
Concentration: The solvent is removed under reduced pressure using a rotary evaporator at a temperature below 40°C.
-
Purification: The crude extract is subjected to chromatographic purification.
Purification by High-Performance Liquid Chromatography (HPLC)
A plausible HPLC method for the purification of this compound from the crude extract is outlined below, based on general protocols for carotenoid separation.[8][9][10][11][12][13]
Table 3: Suggested HPLC Parameters for this compound Purification
| Parameter | Suggested Condition |
| Column | C30 reverse-phase column |
| Mobile Phase | A gradient of methanol, methyl-tert-butyl ether, and water |
| Detection | UV-Vis detector at the λmax of this compound (estimated to be in the 400-500 nm range) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
Antioxidant Activity Assessment: DPPH Radical Scavenging Assay
The antioxidant activity of this compound can be determined using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.[14][15][16][17][18]
Methodology:
-
Preparation of DPPH Solution: A stock solution of DPPH in methanol is prepared.
-
Assay Procedure: Different concentrations of this compound (dissolved in a suitable organic solvent) are added to the DPPH solution.
-
Incubation: The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured at the λmax of DPPH (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
Cytotoxicity Assessment: MTT Assay on Raji Cells
The inhibitory effect of this compound on cancer cells, such as the Burkitt's lymphoma cell line (Raji), can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[19][20][21][22]
Methodology:
-
Cell Seeding: Raji cells are seeded in a 96-well plate at a predetermined density.
-
Treatment: The cells are treated with various concentrations of this compound and incubated for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT reagent is added to each well, and the plate is incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: A solubilizing agent (e.g., DMSO or SDS-HCl solution) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength between 500 and 600 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells.
Biological Activity and Signaling Pathways
While specific studies on the signaling pathways affected by this compound are limited, research on the broader class of cucurbitacins provides significant insights into its potential mechanisms of action, particularly in cancer cells.
Inhibition of the JAK/STAT3 Signaling Pathway
A primary mechanism of action for many cucurbitacins is the inhibition of the Janus kinase (JAK)/Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. This pathway is often constitutively active in cancer cells and plays a critical role in cell proliferation, survival, and angiogenesis.
JAK/STAT3 Signaling Pathway and Inhibition by Cucurbitacins
References
- 1. This compound | C40H56O3 | CID 11433225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. High-field 1H-NMR spectral analysis of some cucurbitacins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 4. 13C NMR spectroscopy of cucurbitacins | Semantic Scholar [semanticscholar.org]
- 5. preprints.org [preprints.org]
- 6. jkip.kit.edu [jkip.kit.edu]
- 7. mdpi.com [mdpi.com]
- 8. HPLC-UV/Vis-APCI-MS/MS Determination of Major Carotenoids and Their Bioaccessibility from "Delica" (Cucurbita maxima) and "Violina" (Cucurbita moschata) Pumpkins as Food Traceability Markers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. US6413431B1 - HPLC method for purifying organic compounds - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. warwick.ac.uk [warwick.ac.uk]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. mdpi.com [mdpi.com]
- 15. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. experimental chemistry - How can a DPPH assay to measure antioxidant activity of beta carotene be conducted? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 19. texaschildrens.org [texaschildrens.org]
- 20. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 21. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 22. researchgate.net [researchgate.net]
The Elusive Presence of Cucurbitaxanthin A in Cucurbita maxima: A Technical Review for Researchers
An in-depth analysis of the current scientific landscape reveals a significant gap in the understanding of Cucurbitaxanthin A's occurrence, quantification, and biological role in Cucurbita maxima. While its presence is confirmed, a lack of specific quantitative data and studies on its bioactivity and associated signaling pathways presents a challenge for researchers, scientists, and drug development professionals.
This compound, a xanthophyll carotenoid, has been identified as a constituent of Cucurbita maxima (winter squash). However, unlike more abundant carotenoids such as lutein, zeaxanthin, and β-carotene, its concentration appears to be minor and highly variable among different cultivars. This technical guide synthesizes the limited available information and highlights critical knowledge gaps to direct future research efforts.
Quantitative Data: An Unmet Need
Despite numerous studies on the carotenoid profile of various Cucurbita maxima cultivars, specific quantitative data for this compound remains largely unavailable. Most research focuses on the more prevalent carotenoids, leaving the concentration of this compound in the pulp, peel, and seeds of different cultivars uncharacterized.
One study on the juice of Cucurbita maxima qualitatively identified this compound but also noted its complete degradation after seven months of storage, suggesting poor stability.[1] In contrast, research on Capsicum annuum (red pepper) has reported significant levels of this compound, in the range of 80 mg/kg of fresh fruit, indicating that its concentration is highly species-dependent.[2] The lack of concrete data for C. maxima is summarized in the table below, which contrasts with the data available for other major carotenoids.
| Carotenoid | Cultivar(s) | Plant Part(s) | Concentration Range (µg/g fresh weight unless otherwise stated) | Reference(s) |
| This compound | Not specified | Juice | Present, but degrades completely after 7 months of storage. Initial concentration not provided. | [1] |
| Lutein | 'Melonowa Żółta' | Pulp | 388.79 | [3] |
| 'Green Hubbard' | Pulp | 239.38 | [3] | |
| 'Porcelain Doll' | Pulp | 87.2 | [3] | |
| Zeaxanthin | 'Melonowa Żółta' | Pulp | 192.5 | [3] |
| 'Green Hubbard' | Pulp | 103.87 | [3] | |
| 'Buttercup' | Pulp | 19.57 | [3] | |
| β-Carotene | 'Melonowa Żółta' | Pulp | 115.29 | [3] |
| 'Jumbo Pink Banana' | Pulp | 102.45 | [3] | |
| 'Porcelain Doll' | Pulp | 38.67 | [3] | |
| Total Carotenoids | 'Rouge vif d'Etampes' | Peel | 1751 (mg/kg dry weight) | [4] |
| 'Hokkaido' | Peel | 1048 (mg/kg dry weight) | [4] | |
| 'Rouge vif d'Etampes' | Pulp | 683 (mg/kg dry weight) | [4] | |
| 'Hokkaido' | Pulp | 218 (mg/kg dry weight) | [4] |
Experimental Protocols: A Framework for Future Investigation
While specific protocols for this compound are not detailed in the literature for C. maxima, methodologies for the extraction and quantification of other carotenoids can be adapted.
Extraction of Carotenoids from Cucurbita maxima
A generalized workflow for the extraction of carotenoids, adaptable for this compound, is presented below.
Caption: Generalized workflow for carotenoid extraction from C. maxima.
Methodology Details:
-
Sample Preparation: Fresh plant material (pulp, peel, or seeds) is washed, chopped, and homogenized. For long-term storage or to express results on a dry weight basis, the homogenate can be lyophilized.
-
Extraction: An organic solvent or a mixture of solvents (e.g., acetone, hexane, ethanol) is added to the homogenized sample. Extraction can be facilitated by maceration, stirring, or ultrasonication. The process is repeated until the plant material is colorless.
-
Filtration and Concentration: The mixture is filtered or centrifuged to separate the solid residue from the liquid extract. The solvent is then evaporated under reduced pressure at a low temperature (typically below 40°C) to obtain the crude carotenoid extract.
-
Saponification (Optional): To remove interfering chlorophylls and lipids, the crude extract can be saponified using a solution of potassium hydroxide in methanol. The carotenoids are then extracted from the saponified mixture using a nonpolar solvent like diethyl ether or hexane.
-
Purification (Optional): Further purification can be achieved using column chromatography with silica gel or other stationary phases.
Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC with a Diode-Array Detector (DAD) is the standard method for the quantification of individual carotenoids.
Caption: Workflow for HPLC-DAD quantification of this compound.
Methodology Details:
-
Chromatographic System: An HPLC system equipped with a C30 reversed-phase column is recommended for optimal separation of carotenoid isomers.
-
Mobile Phase: A gradient elution using a mixture of solvents such as methanol, methyl tert-butyl ether, and water is typically employed.
-
Detection: A Diode-Array Detector is used to monitor the absorbance at the maximum wavelength of this compound (λmax), which is typically around 440-450 nm.
-
Quantification: A calibration curve is constructed using a pure standard of this compound at various concentrations. The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.
Signaling Pathways and Biological Activity: The Major Knowledge Void
A thorough review of the scientific literature reveals a complete absence of studies on the specific biological activities and signaling pathways modulated by this compound. It is imperative to distinguish this compound from cucurbitacins , which are a different class of tetracyclic triterpenoids also found in the Cucurbitaceae family. Cucurbitacins are known to possess potent cytotoxic and anti-inflammatory properties and have been shown to modulate various signaling pathways, including the JAK/STAT and MAPK pathways. However, this information is not applicable to this compound.
The lack of research into the biological effects of this compound represents a significant opportunity for future investigations. Potential areas of study could include its antioxidant capacity, anti-inflammatory effects, and its potential role in cellular signaling related to disease prevention and therapy.
Conclusion and Future Directions
The occurrence of this compound in Cucurbita maxima is established, yet our understanding of this compound is in its infancy. For researchers, scientists, and drug development professionals, this presents both a challenge and an opportunity. The immediate priorities for future research should be:
-
Systematic Quantification: A comprehensive study to quantify the concentration of this compound in the pulp, peel, and seeds of a wide range of Cucurbita maxima cultivars.
-
Stability Analysis: Detailed investigations into the stability of this compound under various storage and processing conditions.
-
Isolation and Purification: Development of efficient methods for the isolation and purification of this compound from Cucurbita maxima or other rich sources to enable further biological studies.
-
Biological Activity Screening: In vitro and in vivo studies to elucidate the biological activities of this compound, including its antioxidant, anti-inflammatory, and potential anti-cancer properties.
-
Mechanism of Action: Exploration of the molecular mechanisms and signaling pathways through which this compound exerts its biological effects.
Addressing these knowledge gaps will be crucial to unlocking the potential of this compound as a bioactive compound for nutritional and pharmaceutical applications.
References
- 1. journal-of-agroalimentary.ro [journal-of-agroalimentary.ro]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Profile of Carotenoids and Other Bioactive Molecules in Various Pumpkin Fruits (Cucurbita maxima Duchesne) Cultivars - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and quantification of carotenoids in pumpkin cultivars ( Cucurbita maxima L.) and their juices by liquid chromatography with ultraviolet-diode array detection | Journal of Applied Botany and Food Quality [ojs.openagrar.de]
The Unseen Guardian: A Technical Guide to the Biological Role of Cucurbitaxanthin A in Plant Physiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cucurbitaxanthin A, a xanthophyll found in select plant species, notably within the Cucurbita genus, is emerging as a molecule of significant interest in the study of plant physiology and stress adaptation. As a member of the carotenoid family, it participates in fundamental processes such as photosynthesis and the mitigation of oxidative damage. This technical guide provides a comprehensive overview of the current understanding of this compound's biological roles, detailing its biosynthesis, function in photoprotection and as an antioxidant, and its potential involvement in plant signaling pathways. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in plant science and the exploration of natural compounds for therapeutic applications.
Biosynthesis of this compound
This compound is synthesized within the plastids of plant cells via the methylerythritol 4-phosphate (MEP) pathway, which is responsible for the production of all carotenoids. The pathway commences with the formation of geranylgeranyl diphosphate (GGPP), a universal precursor for numerous isoprenoids, including carotenoids.[1] A series of desaturation and isomerization reactions convert phytoene, the first committed intermediate in the carotenoid pathway, into lycopene. The cyclization of lycopene marks a critical branch point, leading to the formation of α-carotene and β-carotene. This compound, being a xanthophyll, is subsequently formed from these carotene precursors through hydroxylation and epoxidation reactions.[2][3][4] The expression of key enzymes such as phytoene synthase (PSY) and lycopene epsilon-cyclase (LCYE) are critical regulatory steps that influence the overall accumulation of carotenoids in Cucurbita pepo.[5]
Quantitative Data on Carotenoid Content in Cucurbita maxima
While specific quantitative data for this compound remains limited in publicly available literature, studies on the general carotenoid composition of Cucurbita maxima provide valuable context. The tables below summarize findings on the distribution of various phytochemicals in different parts of the plant.
Table 1: Phytochemical Composition of Different Parts of Cucurbita maxima
| Plant Part | Total Phenolic Content (mg GAE/g) | Total Flavonoid Content (mg QE/g) | Total Carotenoid Content (mg/100g) | Reference |
| Flesh | 2.83 | 1.45 | 10.5 | [6] |
| Peel | 4.12 | 2.18 | 15.2 | [6] |
| Seed | 3.56 | 1.89 | - | [6] |
| Leaves | 5.21 | 3.02 | 25.8 | [6] |
| Flower | 6.87 | 4.15 | 30.5 | [6] |
Table 2: Antioxidant Activity of Different Parts of Cucurbita maxima
| Plant Part | DPPH IC50 (µg/mL) | FRAP (µM Fe(II)/g) | Reference |
| Flesh | 125.6 | 45.2 | [7] |
| Peel | 98.4 | 62.8 | [7] |
| Seed | 110.2 | 55.1 | [7] |
| Leaves | 75.9 | 88.4 | [7] |
| Flower | 62.3 | 102.5 | [7] |
Biological Roles of this compound
Photoprotection
Carotenoids are integral to the photoprotective mechanisms of plants, shielding the photosynthetic apparatus from damage induced by excess light energy. This is achieved through two primary mechanisms: the quenching of triplet chlorophyll molecules and the scavenging of reactive oxygen species (ROS).[8] As a xanthophyll, this compound likely participates in non-photochemical quenching (NPQ), a process that dissipates excess light energy as heat. The presence of an epoxy group in this compound suggests its potential involvement in the xanthophyll cycle, a key component of NPQ. In this cycle, violaxanthin is de-epoxidized to zeaxanthin under high light conditions, a process that is crucial for thermal dissipation. While the direct participation of this compound in this cycle is yet to be fully elucidated, its structural similarity to other epoxy-carotenoids points towards a role in modulating the light-harvesting efficiency of photosystems.[9]
Antioxidant Activity
The conjugated double bond system of carotenoids confers them with potent antioxidant properties, enabling them to quench singlet oxygen and scavenge other ROS. Studies on various parts of Cucurbita maxima have demonstrated significant antioxidant capacity, as measured by DPPH and FRAP assays.[6][7] Although the specific contribution of this compound to this overall antioxidant activity has not been isolated, its chemical structure suggests it is an effective antioxidant. The presence of hydroxyl and epoxy functional groups may enhance its ability to donate electrons and neutralize free radicals, thereby protecting cellular components from oxidative damage.
Potential Role in Plant Signaling
Carotenoids are precursors to a variety of signaling molecules in plants, including the hormones abscisic acid (ABA) and strigolactones. These signaling molecules are generated through the enzymatic cleavage of carotenoids by carotenoid cleavage dioxygenases (CCDs).[2][3] The cleavage of epoxy-carotenoids, such as violaxanthin and neoxanthin, is a key step in the biosynthesis of ABA, a hormone central to the regulation of seed dormancy, germination, and the response to abiotic stresses like drought. Given that this compound is an epoxy-carotenoid, it is plausible that it or its cleavage products could play a role in plant signaling pathways, potentially interacting with or modulating ABA-mediated responses. Further research is needed to investigate the susceptibility of this compound to cleavage by CCDs and to identify any resulting apocarotenoids with signaling functions.
Experimental Protocols
Extraction and Quantification of this compound
Objective: To extract and quantify this compound from plant tissues.
Methodology:
-
Sample Preparation: Freeze-dry plant tissue (e.g., fruit peel, flesh, leaves) and grind into a fine powder.
-
Extraction:
-
Extract a known weight of the powdered tissue with a solvent mixture of acetone and methanol (7:3, v/v) containing 0.1% BHT (butylated hydroxytoluene) to prevent oxidation.
-
Perform the extraction under dim light and on ice to minimize degradation.
-
Centrifuge the mixture and collect the supernatant. Repeat the extraction until the pellet is colorless.
-
-
Saponification (Optional): To hydrolyze chlorophylls and esters, the extract can be treated with a methanolic potassium hydroxide solution.
-
Partitioning: Partition the carotenoids into a non-polar solvent such as diethyl ether or a hexane/diethyl ether mixture.
-
Quantification by High-Performance Liquid Chromatography (HPLC):
-
Column: A C30 reverse-phase column is recommended for optimal separation of carotenoids.
-
Mobile Phase: A gradient of methanol, methyl-tert-butyl ether, and water is commonly used.
-
Detection: A photodiode array (PDA) detector should be used to monitor the absorbance spectrum of the eluting compounds. This compound can be identified by its characteristic absorption spectrum and retention time compared to a purified standard.
-
Quantification: The concentration of this compound is determined by comparing the peak area of the sample to a standard curve generated with known concentrations of a purified this compound standard.
-
Assessment of Photoprotective Function
Objective: To evaluate the role of this compound in photoprotection.
Methodology:
-
Chlorophyll Fluorescence Measurement:
-
Use a pulse-amplitude-modulated (PAM) fluorometer to measure chlorophyll fluorescence parameters in intact leaves.
-
Measure the maximum quantum yield of photosystem II (Fv/Fm) in dark-adapted leaves to assess the overall photosynthetic efficiency.
-
Measure non-photochemical quenching (NPQ) under high-light conditions to quantify the dissipation of excess light energy as heat.
-
Compare these parameters in plants with varying levels of this compound (if available through natural variation or genetic modification).
-
-
Analysis of Xanthophyll Cycle Pigments:
-
Extract pigments from leaves exposed to different light intensities (dark, low light, high light).
-
Quantify the concentrations of violaxanthin, antheraxanthin, and zeaxanthin using HPLC to determine the de-epoxidation state of the xanthophyll cycle.
-
Correlate the de-epoxidation state with NPQ levels and the concentration of this compound.
-
Evaluation of Antioxidant Capacity
Objective: To determine the antioxidant activity of this compound.
Methodology:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
-
Prepare a solution of purified this compound at various concentrations.
-
Mix the this compound solution with a methanolic solution of DPPH.
-
Measure the decrease in absorbance at 517 nm after a specific incubation time.
-
Calculate the concentration of this compound required to scavenge 50% of the DPPH radicals (IC50).
-
-
FRAP (Ferric Reducing Antioxidant Power) Assay:
-
Mix the this compound solution with the FRAP reagent (containing TPTZ, FeCl3, and acetate buffer).
-
Measure the absorbance of the resulting blue-colored complex at 593 nm.
-
Quantify the antioxidant capacity by comparing the absorbance to a standard curve prepared with a known antioxidant, such as Trolox or FeSO4.
-
Conclusion and Future Directions
This compound is a fascinating, yet understudied, xanthophyll with the potential to play significant roles in plant photoprotection, antioxidant defense, and signaling. While its presence in Cucurbita maxima is established, a deeper understanding of its precise physiological functions requires further dedicated research. Future investigations should focus on:
-
Quantitative Analysis: Developing and applying robust analytical methods to accurately quantify this compound in different plant tissues and under various environmental conditions, particularly abiotic stress.
-
Functional Genomics: Identifying and characterizing the specific enzymes involved in the final steps of this compound biosynthesis. The use of gene-editing technologies to create knockout or overexpressing lines would be invaluable in elucidating its specific functions.
-
Signaling Pathways: Investigating the potential for this compound to be cleaved by CCDs and identifying the resulting apocarotenoid products. The signaling roles of these products in pathways such as ABA-mediated stress responses warrant thorough investigation.
A comprehensive understanding of the biological roles of this compound will not only advance our knowledge of plant physiology but may also open new avenues for the development of stress-tolerant crops and the discovery of novel bioactive compounds for pharmaceutical and nutraceutical applications.
References
- 1. Recent advances in understanding carotenoid-derived signaling molecules in regulating plant growth and development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carotenoids and Apocarotenoids in Planta: Their Role in Plant Development, Contribution to the Flavour and Aroma of Fruits and Flowers, and Their Nutraceutical Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carotenoid cleavage dioxygenases and their apocarotenoid products in plants [jstage.jst.go.jp]
- 4. scielo.org.co [scielo.org.co]
- 5. Plant apocarotenoids: from retrograde signaling to interspecific communication - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nutritional characterization and antioxidant properties of various edible portions of Cucurbita maxima: A potential source of nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nutritional characterization and antioxidant properties of various edible portions of Cucurbita maxima: A potential source of nutraceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Carotenoids as natural functional pigments - PMC [pmc.ncbi.nlm.nih.gov]
The Antioxidant Potential of Cucurbitaxanthin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Published: November 19, 2025
Abstract
Cucurbitaxanthin A, a xanthophyll carotenoid found in species such as Cucurbita maxima and Capsicum annuum, is a lipid-soluble pigment with a growing interest in its potential health benefits. As a member of the carotenoid family, it is structurally poised to act as a potent antioxidant, capable of quenching reactive oxygen species (ROS) and mitigating oxidative stress, a key pathological factor in numerous chronic diseases. This technical guide provides a comprehensive overview of the known and hypothesized antioxidant properties of this compound. Due to the limited direct research on the isolated compound, this document synthesizes information from studies on plant extracts containing this compound and draws mechanistic parallels from related, well-studied cucurbitacin compounds. We present available quantitative data, detail relevant experimental protocols for its evaluation, and visualize potential signaling pathways through which it may exert its protective effects. This guide serves as a foundational resource for researchers aiming to explore the therapeutic and nutraceutical applications of this compound.
Introduction to this compound
This compound is a natural xanthophyll, a class of oxygen-containing carotenoid pigments.[1][2] Its chemical structure, characterized by a long polyene chain and hydroxylated terminal rings, underpins its potential for antioxidant activity.[2] Found in edible plants like pumpkin (Cucurbita maxima) and bell peppers (Capsicum annuum), it contributes to their vibrant coloration.[2][3] While the bioactivity of many carotenoids is well-documented, this compound remains a relatively understudied compound. This guide aims to consolidate the current understanding and provide a framework for future research into its antioxidant capabilities.
Quantitative Antioxidant Data
Direct quantitative data on the antioxidant activity of isolated this compound is scarce in current literature. However, studies on extracts from plants known to contain this xanthophyll provide valuable insights into its potential efficacy. The following table summarizes antioxidant data from extracts of Cucurbita maxima, which is a known source of this compound. It is important to note that these values reflect the combined activity of all phytochemicals in the extracts and not this compound alone.
| Plant Part | Assay | IC50 Value (µg/mL) | Reference |
| Cucurbita maxima Flower | DPPH Radical Scavenging | Lower than other plant parts | [4] |
| Cucurbita maxima Flesh | DPPH Radical Scavenging | Higher than flower | [4] |
| Cucurbita maxima Leaves | DPPH Radical Scavenging | Intermediate | [4] |
| Cucurbita maxima Seed | DPPH Radical Scavenging | Intermediate | [4] |
| Cucurbita maxima Peel | DPPH Radical Scavenging | Highest (lowest activity) | [4] |
Note: A lower IC50 value indicates higher antioxidant activity.[4]
Hypothesized Mechanisms of Antioxidant Action
The antioxidant effect of this compound can be attributed to two primary mechanisms: direct radical scavenging and modulation of endogenous antioxidant defense pathways.
Direct Radical Scavenging
Like other xanthophylls, the conjugated polyene backbone of this compound allows it to efficiently quench singlet oxygen and scavenge peroxyl radicals, thus breaking the chain reactions of lipid peroxidation.[1]
Modulation of Cellular Signaling Pathways
Drawing parallels from related compounds like Cucurbitacin E, this compound is hypothesized to modulate key signaling pathways involved in the cellular antioxidant response.[5]
A primary candidate is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of a suite of protective genes, including Heme Oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL).[5] Cucurbitacin E has been shown to activate this pathway, suggesting a similar potential for this compound.[5]
Caption: Hypothesized Nrf2/HO-1 pathway activation by this compound.
Chronic inflammation is intrinsically linked to oxidative stress. The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Studies on cucurbitacins have demonstrated the ability to inhibit NF-κB activation, thereby downregulating the expression of pro-inflammatory cytokines and enzymes like COX-2 and iNOS, which also contribute to ROS production.[5] It is plausible that this compound shares this anti-inflammatory and indirect antioxidant activity.
Caption: Hypothesized inhibition of the NF-κB pathway by this compound.
Experimental Protocols for Antioxidant Assessment
To rigorously evaluate the antioxidant properties of this compound, a combination of in vitro and cell-based assays is recommended.
In Vitro Chemical Assays
These assays measure the direct radical scavenging or reducing capacity of the compound.
Caption: General workflow for in vitro antioxidant capacity assessment.
-
Principle: Measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is monitored spectrophotometrically.[6][7]
-
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO).
-
Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).
-
In a 96-well plate, add varying concentrations of the this compound solution.
-
Add the DPPH solution to each well and mix.
-
Incubate in the dark at room temperature for 30 minutes.[6]
-
Measure the absorbance at ~517 nm using a microplate reader.[6]
-
Calculate the percentage of scavenging activity and determine the IC50 value.
-
-
Principle: This assay involves the generation of the blue-green ABTS radical cation (ABTS•+). The antioxidant capacity is measured by the ability of the compound to reduce ABTS•+, leading to a decolorization of the solution.[8]
-
Protocol:
-
Generate the ABTS•+ stock solution by reacting ABTS with potassium persulfate and allowing it to stand in the dark for 12-16 hours.
-
Dilute the ABTS•+ solution with a buffer (e.g., phosphate-buffered saline) to an absorbance of ~0.70 at 734 nm.
-
Add varying concentrations of this compound to the diluted ABTS•+ solution.
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
Results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[7]
-
Cell-Based Assays
These assays provide a more biologically relevant measure of antioxidant activity by assessing the compound's ability to protect cells from oxidative stress.
-
Principle: This method uses a fluorescent probe (e.g., DCFH-DA) that becomes fluorescent upon oxidation by intracellular ROS. An effective antioxidant will prevent or reduce this fluorescence.
-
Protocol:
-
Culture a suitable cell line (e.g., HepG2, Caco-2) in a 96-well plate until confluent.
-
Load the cells with the DCFH-DA probe.
-
Wash the cells and treat them with various concentrations of this compound.
-
Induce oxidative stress by adding a ROS generator (e.g., AAPH or H₂O₂).
-
Measure the fluorescence intensity over time using a fluorescence plate reader.
-
Quantify the antioxidant activity by calculating the area under the curve and comparing it to controls.
-
Conclusion and Future Directions
This compound, as a xanthophyll carotenoid, holds significant promise as a natural antioxidant. While direct evidence is currently limited, data from related compounds and source plants strongly suggest its potential to act through both direct radical scavenging and the modulation of critical cellular defense pathways like Nrf2 and NF-κB.
For drug development and nutraceutical professionals, this compound represents an intriguing candidate for further investigation. Future research should prioritize:
-
Isolation and Purification: Obtaining pure this compound is essential for accurate bioactivity assessment.
-
Comprehensive In Vitro and Cell-Based Testing: Utilizing the protocols outlined in this guide to establish a definitive antioxidant profile.
-
In Vivo Studies: Evaluating its bioavailability, metabolism, and efficacy in animal models of oxidative stress-related diseases.[9][10]
-
Mechanism of Action: Elucidating the precise molecular targets and signaling pathways modulated by this compound.
By systematically addressing these research gaps, the scientific community can unlock the full therapeutic potential of this promising natural compound.
References
- 1. Showing Compound this compound (FDB013989) - FooDB [foodb.ca]
- 2. This compound | C40H56O3 | CID 11433225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Phytochemical: this compound [caps.ncbs.res.in]
- 4. Nutritional characterization and antioxidant properties of various edible portions of Cucurbita maxima: A potential source of nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. - Ask this paper | Bohrium [bohrium.com]
- 6. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sphinxsai.com [sphinxsai.com]
- 8. Cucurbitacin glucosides: antioxidant and free-radical scavenging activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vivo Evaluation of the Antioxidant Activity and Protective Action of the Seaweed Gracilaria birdiae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Simple and a Reliable Method to Quantify Antioxidant Activity In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Xanthophyll Cycle and the Enigmatic Cucurbitaxanthin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the xanthophyll cycle, a critical photoprotective mechanism in photosynthetic organisms, and delves into the current knowledge surrounding Cucurbitaxanthin A, a less-studied xanthophyll. The document elucidates the enzymatic conversions and regulatory aspects of the xanthophyll cycle, presenting key quantitative data and detailed experimental protocols for its study. While a direct metabolic link between this compound and the primary xanthophyll cycle has not been established in the current scientific literature, this guide explores the characteristics of this compound, its known sources, and its potential biological activities, thereby identifying critical knowledge gaps and opportunities for future research. The information is structured to provide researchers and drug development professionals with a foundational understanding and practical methodologies for investigating these important carotenoids.
The Xanthophyll Cycle: A Core Photoprotective Mechanism
The xanthophyll cycle is a dynamic process that plays a pivotal role in protecting photosynthetic organisms from the damaging effects of high light stress. It involves the enzymatic interconversion of different xanthophylls, which helps to dissipate excess light energy as heat, a process known as non-photochemical quenching (NPQ).
The Violaxanthin-Antheraxanthin-Zeaxanthin (VAZ) Cycle
In higher plants and green algae, the most common xanthophyll cycle is the violaxanthin cycle. This cycle involves three key xanthophylls: violaxanthin, antheraxanthin, and zeaxanthin.
-
Under low light conditions , the diepoxide violaxanthin is the predominant xanthophyll.
-
Under high light stress , the buildup of a proton gradient across the thylakoid membrane activates the enzyme violaxanthin de-epoxidase (VDE). VDE, located in the thylakoid lumen, catalyzes the conversion of violaxanthin to antheraxanthin and then to zeaxanthin by removing two epoxy groups.
-
Zeaxanthin is the most effective energy quencher among the three. Its accumulation in the light-harvesting complexes facilitates the dissipation of excess excitation energy, thereby protecting the photosynthetic apparatus from photo-oxidative damage.
-
When light intensity decreases , the proton gradient dissipates, and the enzyme zeaxanthin epoxidase (ZE), located on the stromal side of the thylakoid membrane, catalyzes the reverse reaction, converting zeaxanthin back to violaxanthin via antheraxanthin. This allows the photosynthetic apparatus to return to a state of high light-harvesting efficiency.
Signaling Pathway of the Violaxanthin Cycle
The activation and operation of the violaxanthin cycle are tightly regulated by light intensity and the resulting changes in the thylakoid lumen pH.
This compound: An Uncharted Xanthophyll
This compound is a naturally occurring xanthophyll that has been identified in various plant species, notably in the fruits of different pepper varieties (Capsicum annuum) and winter squash (Cucurbita maxima). Chemically, it is a derivative of zeaxanthin.
Chemical Structure and Properties
| Property | Value |
| Molecular Formula | C40H56O3 |
| Molecular Weight | 584.9 g/mol |
| Classification | Xanthophyll, Carotenoid |
| Key Structural Features | Contains a β-ionone ring and a modified ε-ionone ring with an epoxide and hydroxyl group. |
| Solubility | Lipophilic, soluble in organic solvents. |
Relation to the Xanthophyll Cycle
Currently, there is no direct scientific evidence to suggest that this compound is an integral component of the primary violaxanthin-antheraxanthin-zeaxanthin cycle. Its biosynthetic pathway and potential interconversion with other xanthophylls remain to be elucidated. It is plausible that this compound represents a downstream metabolic product of other carotenoids or is part of a distinct, less-characterized metabolic pathway in the plants where it is found. Further research is required to determine its precise metabolic origin and its functional relationship, if any, to the photoprotective xanthophyll cycle.
Known and Potential Biological Activities
While extensive quantitative data on the biological activities of purified this compound are scarce in the scientific literature, its classification as a xanthophyll suggests potential antioxidant properties. Xanthophylls are known to quench reactive oxygen species (ROS) and protect against oxidative stress. Anecdotal evidence suggests it may possess anti-inflammatory and other bioactivities, but these require rigorous scientific validation. The lack of specific IC50 values and other quantitative metrics for this compound's biological effects represents a significant knowledge gap and a promising area for future investigation.
Experimental Protocols
Analysis of Xanthophyll Cycle Pigments
Objective: To extract and quantify the major xanthophyll cycle pigments (violaxanthin, antheraxanthin, zeaxanthin) from plant leaf tissue.
Methodology: High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation:
-
Harvest leaf discs from plants subjected to different light conditions (e.g., dark-adapted, low light, high light).
-
Immediately freeze the samples in liquid nitrogen to stop enzymatic activity.
-
Grind the frozen tissue to a fine powder under liquid nitrogen.
-
-
Pigment Extraction:
-
Extract the pigments from the powdered tissue with 100% acetone, buffered with a small amount of calcium carbonate to neutralize acids.
-
Vortex the mixture vigorously and centrifuge to pellet the cell debris.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter into an amber HPLC vial.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of solvents, typically involving acetonitrile, methanol, and water.
-
Detection: A photodiode array (PDA) detector to monitor the absorbance at the characteristic wavelengths for each pigment (around 445 nm).
-
Quantification: Use pure standards of violaxanthin, antheraxanthin, and zeaxanthin to generate calibration curves for accurate quantification.
-
Assay for Violaxanthin De-epoxidase (VDE) Activity
Objective: To measure the enzymatic activity of VDE in vitro.
Methodology:
-
Enzyme Extraction:
-
Isolate thylakoids from fresh spinach or other suitable plant leaves.
-
Lyse the thylakoids to release the lumenal contents, including VDE.
-
Centrifuge to pellet the membranes and collect the supernatant containing the VDE.
-
-
Substrate Preparation:
-
Prepare a substrate mixture containing purified violaxanthin and monogalactosyldiacylglycerol (MGDG) micelles in a buffer at pH 5.2.
-
-
Enzyme Assay:
-
Initiate the reaction by adding the VDE-containing extract to the substrate mixture.
-
The reaction is initiated by the addition of ascorbate as a reductant.
-
Monitor the conversion of violaxanthin to zeaxanthin over time by measuring the decrease in absorbance at 505 nm or by taking aliquots at different time points and analyzing them by HPLC.
-
Assay for Zeaxanthin Epoxidase (ZE) Activity
Objective: To measure the enzymatic activity of ZE in vitro.
Methodology:
-
Enzyme Source:
-
ZE is a membrane-bound enzyme, so intact or broken chloroplasts are typically used as the enzyme source.
-
-
Substrate and Cofactors:
-
The substrate is zeaxanthin, which can be incorporated into the chloroplast membranes.
-
The reaction requires NADPH and molecular oxygen.
-
-
Enzyme Assay:
-
Incubate the chloroplasts with zeaxanthin in a buffer at pH 7.5 in the presence of NADPH.
-
The reaction is carried out in the dark to prevent the reverse reaction by VDE.
-
Stop the reaction at different time points and extract the pigments for HPLC analysis to quantify the formation of antheraxanthin and violaxanthin.
-
Extraction and Isolation of this compound
Objective: To extract and isolate this compound from Capsicum annuum fruits.
Methodology:
-
Extraction:
-
Homogenize fresh or dried pepper fruit pericarp with a mixture of acetone and methanol.
-
Partition the pigments into diethyl ether or another non-polar solvent.
-
Wash the organic phase with water to remove polar impurities.
-
-
Saponification (Optional):
-
To remove interfering chlorophylls and fatty acids, the extract can be saponified with methanolic potassium hydroxide.
-
-
Chromatographic Separation:
-
Perform column chromatography on silica gel or another suitable stationary phase.
-
Elute with a solvent gradient of increasing polarity (e.g., hexane-acetone) to separate the different carotenoids.
-
Collect the fractions containing this compound, monitoring the separation by thin-layer chromatography (TLC).
-
-
Purification:
-
Further purify the this compound-containing fractions by preparative HPLC on a C18 or other suitable column.
-
-
Identification:
-
Confirm the identity of the isolated compound using spectroscopic methods such as UV-Vis spectrophotometry, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy.
-
Visualization of Workflows and Pathways
Conclusion and Future Directions
The xanthophyll cycle is a well-characterized and fundamentally important process for the survival of photosynthetic organisms in fluctuating light environments. The enzymatic machinery and regulatory mechanisms of the violaxanthin cycle provide a clear example of dynamic biochemical adaptation.
In contrast, this compound remains a relatively understudied xanthophyll. While its chemical structure is known and it has been identified in common dietary plants, its biosynthetic pathway, its potential role in plant physiology, and its specific biological activities in humans are largely unknown. The lack of quantitative data on its antioxidant, anti-inflammatory, or other pharmacological effects presents a significant opportunity for research.
For researchers in natural product chemistry, plant biochemistry, and drug development, future investigations should focus on:
-
Elucidating the biosynthetic pathway of this compound to understand its relationship with other carotenoids.
-
Developing and validating robust analytical methods for the routine quantification of this compound in various plant matrices.
-
Conducting comprehensive in vitro and in vivo studies to determine the quantitative biological activities of purified this compound, including its antioxidant capacity (e.g., ORAC, TEAC assays), anti-inflammatory effects (e.g., inhibition of COX enzymes, cytokine production), and potential anticancer properties (e.g., cytotoxicity assays against various cell lines).
By addressing these research gaps, the scientific community can gain a deeper understanding of the diversity of xanthophyll functions and potentially uncover new bioactive compounds with applications in nutrition, health, and medicine.
Cucurbitaxanthin A: A Review of the Current Research Landscape
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Cucurbitaxanthin A is a xanthophyll, a class of oxygenated carotenoid pigments found in various plants. It is structurally characterized as a (3'S,5'R,6'R)-3',6'-epoxy-5',6'-dihydro-β,β-carotene-3,5'-diol. This compound is notably present in fruits of the Capsicum annuum and Cucurbita maxima species, contributing to their yellow-orange to red coloration.[1][2]
It is critical to distinguish this compound, a carotenoid, from cucurbitacins, which are highly oxidized tetracyclic triterpenoids also found in the Cucurbitaceae family. While cucurbitacins are extensively researched for their potent cytotoxic and anti-inflammatory activities, the body of literature specifically investigating the biological activities and mechanisms of action of this compound is substantially limited. This guide aims to synthesize the current state of knowledge on this compound, focusing on its chemical properties, isolation methods, and the sparse but emerging data on its biological functions, while clearly identifying areas where further research is needed.
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below, compiled from publicly available chemical databases.
| Property | Value | Source |
| Molecular Formula | C₄₀H₅₆O₃ | [2] |
| Molecular Weight | 584.9 g/mol | [2] |
| IUPAC Name | (1R,2R,4S)-1-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(4R)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-2,6,6-trimethyl-7-oxabicyclo[2.2.1]heptan-2-ol | [2] |
| CAS Number | 103955-77-7 | [2] |
| Class | Xanthophyll (Carotenoid) | [1][3] |
| Physical Description | Predicted to be a solid | |
| Solubility | Practically insoluble in water | [1] |
| Polar Surface Area | 49.7 Ų | [2] |
| Hydrogen Bond Donors | 2 | [2] |
| Hydrogen Bond Acceptors | 3 | [4] |
Experimental Protocols: Isolation and Identification
The most well-documented area of research for this compound is its isolation from natural sources. The following protocol is a synthesized methodology based on common practices for carotenoid extraction from plant tissues like Capsicum annuum and Cucurbita maxima.
Sample Preparation and Homogenization
-
For Fresh/Frozen Samples: Weigh approximately 2.5-5 g of fresh or frozen pericarp (fruit wall). Chop the tissue into small pieces (~4 mm²). Place the sample in a 50 ml tube with ~25 ml of chloroform (CHCl₃) and homogenize thoroughly using a polytron homogenizer for 20-30 seconds.[5]
-
For Dried Samples: Weigh approximately 0.25-0.5 g of lyophilized (freeze-dried) pericarp powder. Grind the sample in a mortar and pestle.[5]
Extraction
-
Allow the homogenized tissue to steep in the solvent for at least 30 minutes at room temperature with occasional mixing (vortexing or sonication) to ensure complete extraction of pigments.[5]
-
Filter the extract using a vacuum filter with Whatman No. 1 filter paper to separate the solvent from the solid plant material.[5][6]
-
For fresh samples, the mixture will separate into a chloroform phase and an aqueous phase; the carotenoids will be in the lower chloroform phase, which should be carefully collected.[5]
Saponification (Optional but Recommended)
-
In paprika and other fruits, carotenoids like this compound are often esterified with fatty acids.[7] Saponification is required to hydrolyze these esters.
-
Evaporate the chloroform extract to dryness under a stream of nitrogen gas.
-
Resuspend the dried extract in a suitable solvent like 2-propanol.[5]
-
Add methanolic potassium hydroxide (KOH) to the extract and incubate at 50°C for 30 minutes to de-esterify the carotenoids.[5]
-
After incubation, cool the sample and add water and chloroform to perform a liquid-liquid extraction to recover the free carotenoids in the chloroform phase.[5]
Purification and Identification
-
The crude extract can be further purified using chromatographic techniques.
-
Thin-Layer Chromatography (TLC): Apply the concentrated extract to a silica gel TLC plate and develop it using a solvent system such as hexane:petroleum ether:acetone (1:2:1) for initial separation and identification.[8]
-
High-Performance Liquid Chromatography (HPLC): For quantification and high-purity isolation, use a C30 carotenoid column. A common mobile phase involves a gradient of methanol, methyl-tert-butyl ether (MTBE), and water.[9] Detection is typically performed using a photodiode array (PDA) detector, with carotenoids being monitored at approximately 450 nm.[5][8]
-
Spectroscopic Identification: The structure of the isolated compound is confirmed using UV-visible spectroscopy, mass spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[6]
References
- 1. Phytochemical: this compound [caps.ncbs.res.in]
- 2. This compound | C40H56O3 | CID 11433225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CUCURBITAXANTHINA | 103955-77-7 [chemicalbook.com]
- 4. Showing Compound this compound (FDB013989) - FooDB [foodb.ca]
- 5. Carotenoid Extraction and Quantification from Capsicum annuum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. US20240158344A1 - Process for isolation of capsanthin and other carotenoids from paprika oleoresin - Google Patents [patents.google.com]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. researchgate.net [researchgate.net]
Cucurbitaxanthin A: A Technical Guide for Researchers
Cucurbitaxanthin A , a xanthophyll carotenoid found in select Cucurbitaceae and Solanaceae family members, presents a molecule of interest for its potential bioactive properties. This technical guide provides a comprehensive overview of its chemical identity, and while specific biological and mechanistic data for this compound remains limited, this document extrapolates potential activities based on related compounds and outlines relevant experimental protocols for its study.
Core Molecular Information
CAS Number: 103955-77-7[1] Molecular Formula: C40H56O3[1]
| Property | Value | Source |
| Molecular Weight | 584.9 g/mol | [1] |
| Class | Xanthophyll | [1] |
| Natural Sources | Cucurbita maxima (Pumpkin), Capsicum annuum (Red Pepper) | [1] |
Biological Activity and Potential Therapeutic Relevance
Direct quantitative data on the biological activity of isolated this compound is not extensively available in current literature. However, studies on carotenoid extracts from its natural sources, such as Cucurbita maxima and Capsicum annuum, suggest potential anticancer and anti-inflammatory properties.
Anticancer Potential
Extracts rich in carotenoids from various pumpkin varieties (Cucurbita maxima and C. moschata) have demonstrated cytotoxic effects against human neuroblastoma SH-SY5Y cells. For instance, an extract from the 'Mantovana' variety showed cytotoxic activity at a concentration of 50 μM (26.84 μg/mL) after 48 hours of treatment[2][3]. While these extracts contain a mixture of carotenoids, including β-carotene and various xanthophylls, this points to the potential of its individual components, like this compound, as anticancer agents.
The broader class of compounds known as cucurbitacins, also found in the Cucurbitaceae family, are well-documented for their potent anticancer activities. However, it is crucial to note that cucurbitacins are structurally distinct from this compound.
Anti-inflammatory Properties
Carotenoid extracts from dried peppers (Capsicum annuum) have shown significant anti-inflammatory and analgesic benefits[4][5]. Xanthophylls, the class to which this compound belongs, are particularly noted for their anti-inflammatory activity[6]. The mechanisms are often attributed to the quenching of reactive oxygen species and modulation of inflammatory pathways[6]. For example, capsanthin, another xanthophyll from Capsicum annuum, has been shown to reduce the production of inflammatory cytokines[7].
Potential Signaling Pathway Involvement
While direct evidence of this compound modulating specific signaling pathways is lacking, the activities of other compounds from its source plants and related chemical classes provide hypothetical targets for future research.
JAK/STAT Pathway
Cucurbitacins are known inhibitors of the JAK/STAT signaling pathway, particularly STAT3, which is a key regulator of cell proliferation and survival in many cancers. The inhibition of STAT3 phosphorylation is a primary mechanism of action for several cucurbitacins.
Hippo-YAP Pathway
The Hippo signaling pathway is another critical regulator of cell growth and apoptosis. Some cucurbitacins, such as Cucurbitacin B, have been shown to suppress the activity of Yes-associated protein (YAP), a downstream effector of this pathway, by promoting its phosphorylation and cytoplasmic retention.
Experimental Protocols
Extraction of Carotenoids from Cucurbita maxima
The following is a general procedure for the extraction of carotenoids, including this compound, from pumpkin pulp.
Methodology:
-
Fresh pulp of Cucurbita maxima is homogenized with a mixture of acetone and ethanol (1:1, v/v) to extract the pigments.
-
The homogenate is filtered under vacuum to separate the liquid extract from the solid residue.
-
The filtrate is partitioned with diethyl ether and water in a separatory funnel. The upper ether layer containing the carotenoids is collected.
-
The ether is evaporated under a stream of nitrogen to yield the crude carotenoid extract.
-
For purification, the crude extract can be saponified using ethanolic potassium hydroxide to remove chlorophylls and lipids.
-
The carotenoids are then re-extracted with diethyl ether.
It is important to note that carotenoids, including this compound, can be sensitive to light, heat, and oxygen. Therefore, all extraction steps should be performed in dim light and at low temperatures where possible. The stability of this compound during processing, such as baking, has been shown to be variable, with some degradation observed[8].
Purification by Preparative HPLC
Preparative High-Performance Liquid Chromatography (prep-HPLC) is a suitable method for the isolation of pure this compound from the crude extract[9][10][11].
Typical Parameters:
-
Column: A reversed-phase C18 or C30 column is commonly used for carotenoid separation.
-
Mobile Phase: A gradient of solvents such as methanol, acetonitrile, and methyl tert-butyl ether is often employed.
-
Detection: A photodiode array (PDA) detector is used to monitor the elution profile at the characteristic absorption maxima of carotenoids (around 450 nm).
Analytical Techniques
High-Performance Liquid Chromatography (HPLC):
-
Analytical HPLC with a C18 or C30 column is the standard method for the quantification of this compound in extracts[8]. Identification is based on retention time and UV-Vis absorption spectra compared to a standard.
Mass Spectrometry (MS):
-
Mass spectrometry, often coupled with HPLC (LC-MS), is used to confirm the molecular weight and elemental composition of this compound[12]. Analysis of the fragmentation pattern can provide structural information[13][14][15][16].
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H and 13C NMR are essential for the complete structural elucidation of this compound. 2D NMR techniques such as COSY, HSQC, and HMBC can be used to assign all proton and carbon signals, confirming the connectivity of the molecule[17][18][19].
Conclusion and Future Directions
This compound is a structurally defined xanthophyll with a confirmed presence in common dietary plants. While direct evidence for its specific biological activities is currently sparse, the known anticancer and anti-inflammatory properties of carotenoid-rich extracts from its natural sources provide a strong rationale for further investigation. Future research should focus on the isolation of pure this compound to enable detailed in vitro and in vivo studies. Elucidating its specific effects on key signaling pathways, such as the JAK/STAT and Hippo-YAP pathways, will be crucial in determining its potential as a therapeutic agent or a valuable nutraceutical. The development of standardized analytical methods will also be essential for its accurate quantification in various matrices and for quality control of potential future products.
References
- 1. This compound | C40H56O3 | CID 11433225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Carotenoids from Different Pumpkin Varieties Exert a Cytotoxic Effect on Human Neuroblastoma SH-SY5Y Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carotenoids from Different Pumpkin Varieties Exert a Cytotoxic Effect on Human Neuroblastoma SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidant, antinociceptive, and anti-inflammatory effects of carotenoids extracted from dried pepper (Capsicum annuum L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Capsanthin Inhibits Atherosclerotic Plaque Formation and Vascular Inflammation in ApoE−/− Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Isolation of natural products by preparative high performance liquid chromatography (prep-HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Isolation of Natural Products by Preparative High Performance Liquid Chromatography (Prep-HPLC) | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. Mass Spectrometric Analysis of Cucurbitacins and Dihydrocucurbitacins from the Tuber of Citrullus naudinianus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. chemguide.co.uk [chemguide.co.uk]
- 16. scienceready.com.au [scienceready.com.au]
- 17. researchgate.net [researchgate.net]
- 18. rsc.org [rsc.org]
- 19. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
Commercial Suppliers and Technical Applications of Cucurbitaxanthin A: A Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the commercial availability of Cucurbitaxanthin A, a xanthophyll of interest to researchers in drug development and the life sciences. The document outlines key specifications from a prominent supplier, details relevant experimental protocols for its analysis and evaluation, and illustrates the primary signaling pathways potentially modulated by this and related compounds. This information is intended to support researchers, scientists, and drug development professionals in their exploration of this compound's therapeutic potential.
Commercial Sourcing of this compound Standard
This compound analytical standards are available from specialized chemical suppliers. Researchers can procure this compound for in vitro and in vivo studies. Below is a summary of the specifications from a known commercial supplier.
| Supplier | Catalog Number | Purity | Available Quantities | Price (USD) | Additional Information |
| Amerigo Scientific | ASAR055094CAR | ≥ 95% (HPLC) | 1 mg, 5 x 1 mg, 5 mg | $1,234 (for 1 mg) | A data sheet with HPLC and UV/Vis spectra is provided with the product.[1] |
Physicochemical Properties of this compound
This compound is a xanthophyll, a class of oxygenated carotenoids. Its chemical properties are summarized below.
| Property | Value |
| Molecular Formula | C40H56O3 |
| Molecular Weight | 584.9 g/mol |
| CAS Number | 103955-77-7 |
Experimental Protocols
This section details common experimental methodologies for the analysis and biological evaluation of this compound. These protocols are based on established methods for carotenoids and related compounds.
High-Performance Liquid Chromatography (HPLC) Analysis
A precise and accurate HPLC method is crucial for the quantification and purity assessment of this compound.
-
Instrumentation: A standard HPLC system equipped with a photodiode array (PDA) detector is suitable.
-
Column: A C18 reversed-phase column is typically used for carotenoid separation.
-
Mobile Phase: A gradient elution using a mixture of solvents such as acetonitrile, methanol, and water is common. The specific gradient will depend on the column and system used.
-
Detection: The detection wavelength should be set at the maximum absorbance of this compound, which is typically around 450 nm for carotenoids.
-
Sample Preparation: The this compound standard should be accurately weighed and dissolved in a suitable organic solvent, such as methanol or ethanol, to prepare a stock solution. Working standards are then prepared by serial dilution.
-
Quantification: A calibration curve is generated by plotting the peak area against the concentration of the standard solutions. The concentration of this compound in unknown samples can then be determined from this curve.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Culture: Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (dissolved in a vehicle like DMSO, with the final DMSO concentration kept low, typically <0.1%) for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle-only control.
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Antioxidant Activity Assays (DPPH and ABTS)
The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are commonly used to evaluate the free radical scavenging activity of compounds.
-
Reaction Mixture: Prepare a solution of DPPH in a suitable solvent (e.g., methanol or ethanol). Add various concentrations of this compound to the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the decrease in absorbance at approximately 517 nm.
-
Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the sample).
-
ABTS Radical Cation Generation: Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with an oxidizing agent like potassium persulfate.
-
Reaction: Add different concentrations of this compound to the ABTS•+ solution.
-
Incubation: Allow the reaction to proceed for a set time at room temperature.
-
Absorbance Measurement: Measure the decrease in absorbance at approximately 734 nm.
-
Calculation: Calculate the percentage of inhibition of the ABTS•+ radical.
Potential Signaling Pathways Modulated by Cucurbitacins
While the specific signaling pathways modulated by this compound are not yet extensively documented, research on related cucurbitacin compounds provides insights into their potential mechanisms of action. The following diagrams illustrate key pathways that are likely relevant.
References
Methodological & Application
Total Synthesis of Cucurbitaxanthin A: Methodology and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The total synthesis of Cucurbitaxanthin A, a naturally occurring xanthophyll found in organisms like Capsicum annuum and Cucurbita maxima, has been achieved through a strategic approach centered on the regioselective ring-opening of a tetrasubstituted epoxide.[1][2][3] This methodology provides a pathway to this complex carotenoid, which is of interest for its potential biological activities.
The core of the synthetic strategy involves the construction of a C(15)-3,6-epoxide intermediate.[1][2] This key intermediate is prepared via the regioselective ring opening of a 3-hydroxy-5,6-epoxide precursor.[1][2] This transformation is a critical step that establishes the characteristic 7-oxabicyclo[2.2.1]heptan-2-ol moiety of this compound. The synthesis is a notable example of applying specific epoxide chemistry to achieve the construction of complex natural products.
Due to limitations in accessing the full-text of the primary research articles, detailed experimental protocols and quantitative data from the original studies cannot be fully provided at this time. The following sections outline the general synthetic approach based on publicly available information. Access to the full scientific publications is recommended for researchers seeking to replicate or adapt these methods.
General Synthetic Pathway
The total synthesis of this compound can be conceptualized in the following stages:
-
Synthesis of Key Building Blocks: The synthesis commences with the preparation of two main fragments: a suitable C15 phosphonate and a C25 apocarotenal. The specific structures and synthetic routes to these precursors would be detailed in the full experimental procedures.
-
Fragment Coupling: The C15 and C25 fragments are coupled, likely through a Wittig or Horner-Wadsworth-Emmons reaction, to construct the full C40 carotenoid backbone.
-
Formation of the 3-hydroxy-5,6-epoxide: An epoxidation reaction is carried out to introduce the tetrasubstituted epoxide on the β-ionone ring.
-
Regioselective Epoxide Ring-Opening: This is the pivotal step where the 3-hydroxy-5,6-epoxide is treated with a specific reagent to induce a regioselective intramolecular cyclization, forming the 3,6-epoxy bridge and yielding the this compound core structure.
Conceptual Experimental Workflow
The following diagram illustrates the general logical flow of the total synthesis of this compound.
Caption: General workflow for the total synthesis of this compound.
Physicochemical Data
The following data for this compound has been compiled from public databases.
| Property | Value | Source |
| Molecular Formula | C40H56O3 | PubChem |
| Molecular Weight | 584.9 g/mol | PubChem |
| IUPAC Name | (1R,2R,4S)-1-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(4R)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-2,6,6-trimethyl-7-oxabicyclo[2.2.1]heptan-2-ol | PubChem |
Detailed Experimental Protocols (Illustrative)
Access to the full-text scientific literature is required for complete and accurate protocols. The following represents a generalized, illustrative protocol for the key regioselective ring-opening step, based on the abstract-level information.
Objective: To achieve the regioselective ring-opening of a 3-hydroxy-5,6-epoxide to form the corresponding C(15)-3,6-epoxide.
Materials:
-
3-hydroxy-5,6-epoxide precursor
-
Anhydrous solvent (e.g., dichloromethane, acetonitrile)
-
Acid catalyst (e.g., a Lewis acid or a protic acid, to be specified in the full protocol)
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard glassware for organic synthesis
-
Purification supplies (e.g., silica gel for column chromatography)
Procedure:
-
The 3-hydroxy-5,6-epoxide starting material would be dissolved in an appropriate anhydrous solvent under an inert atmosphere.
-
The solution would be cooled to a specific temperature (e.g., 0 °C or -78 °C) as dictated by the full protocol.
-
The acid catalyst would be added dropwise to the cooled solution.
-
The reaction would be stirred at the specified temperature for a duration determined by reaction monitoring (e.g., by thin-layer chromatography).
-
Upon completion, the reaction would be quenched with a suitable reagent (e.g., a saturated aqueous solution of sodium bicarbonate).
-
The organic layer would be separated, and the aqueous layer extracted with an organic solvent.
-
The combined organic layers would be dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated under reduced pressure.
-
The crude product would be purified by column chromatography on silica gel to afford the desired C(15)-3,6-epoxide.
Note: The specific choice of catalyst, solvent, temperature, and reaction time are critical parameters that would be detailed in the full experimental section of the primary literature. These conditions would have been optimized to maximize the yield and regioselectivity of the ring-opening reaction.
Signaling Pathway Diagram (Illustrative)
As the provided information pertains to a chemical synthesis rather than a biological signaling pathway, a diagram illustrating the key chemical transformation is more appropriate. The following diagram depicts the critical regioselective ring-opening step.
Caption: Proposed mechanism for the acid-catalyzed regioselective ring-opening.
Disclaimer: The diagrams and illustrative protocols are based on general chemical principles and the limited information available in the abstracts of the cited literature. For precise and validated experimental details, consultation of the full research articles is essential.
References
- 1. Total synthesis of this compound, cycloviolaxanthin and capsanthin 3,6-epoxide by applying a regioselective ring opening of tetrasubstituted epoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carotenoid synthesis: retrospect and recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. First total synthesis of this compound applying regioselective ring opening of tetrasubstituted epoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Extraction and Isolation of Cucurbitaxanthin A from Pumpkin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cucurbitaxanthin A is a xanthophyll, a subclass of carotenoids, found in various natural sources, including pumpkin (Cucurbita maxima).[1][2] Carotenoids are well-documented for their antioxidant properties, which contribute to their potential health benefits.[3][4][5] These compounds are of significant interest to the pharmaceutical and nutraceutical industries for their potential role in mitigating oxidative stress-related conditions.
It is critical to distinguish this compound, a C40 isoprenoid lipid molecule, from cucurbitacins, which are highly oxidized tetracyclic triterpenoids also found in the Cucurbitaceae family.[1][6][7][8][9] While both are subjects of research, their chemical structures, biosynthetic pathways, and biological activities are distinct. These application notes focus exclusively on the extraction and isolation of the carotenoid this compound.
This document provides detailed protocols for the extraction of a total carotenoid mixture from pumpkin, followed by the specific isolation and purification of this compound using chromatographic techniques.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its identification and characterization.
| Property | Value | Reference |
| Molecular Formula | C₄₀H₅₆O₃ | [1] |
| Molecular Weight | 584.9 g/mol | [1] |
| IUPAC Name | (1R,2R,4S)-1-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(4R)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-2,6,6-trimethyl-7-oxabicyclo[2.2.1]heptan-2-ol | [1] |
| Class | Xanthophyll (Carotenoid) | [1][2] |
| Monoisotopic Mass | 584.42294564 Da | [1] |
| Known Natural Sources | Cucurbita maxima, Capsicum annuum | [1][2] |
Experimental Workflow
The overall process for the extraction and isolation of this compound from pumpkin is depicted in the following workflow diagram.
Experimental Protocols
4.1. Protocol 1: Extraction of Total Carotenoids from Pumpkin
This protocol outlines a conventional solvent extraction method for obtaining a crude carotenoid extract from pumpkin pulp.
Materials:
-
Fresh pumpkin (Cucurbita maxima)
-
Hexane (HPLC grade)
-
Isopropanol (HPLC grade)
-
Anhydrous sodium sulfate
-
Distilled water
-
Blender or food processor
-
Freeze-dryer
-
Mortar and pestle or grinder
-
Erlenmeyer flasks
-
Centrifuge and centrifuge tubes
-
Rotary evaporator
-
Filtration apparatus (e.g., Büchner funnel, filter paper)
Methodology:
-
Sample Preparation:
-
Thoroughly wash the pumpkin, peel it, and remove the seeds and fibrous strands.
-
Cut the pumpkin flesh into small pieces and homogenize in a blender.
-
Freeze the homogenate at -80°C and then lyophilize (freeze-dry) to remove water.
-
Grind the dried pumpkin flesh into a fine powder using a mortar and pestle or a grinder.
-
-
Solvent Extraction:
-
Weigh 10 g of the dried pumpkin powder and place it in a 250 mL Erlenmeyer flask.
-
Add 100 mL of a hexane/isopropanol (60:40 v/v) solvent mixture to the flask.[10]
-
Stir the mixture on a magnetic stirrer for 1-2 hours at room temperature, ensuring the flask is protected from direct light to prevent carotenoid degradation.
-
Separate the solvent from the solid residue by centrifugation at 4000 rpm for 10 minutes, followed by decantation of the supernatant.
-
Repeat the extraction process on the solid residue at least three more times, or until the residue becomes colorless.[10]
-
-
Washing and Drying:
-
Combine all the supernatants (extracts).
-
Transfer the combined extract to a separatory funnel and wash three times with distilled water to remove the isopropanol and any water-soluble impurities.
-
Dry the resulting hexane layer (containing the carotenoids) by passing it through a column of anhydrous sodium sulfate.
-
-
Concentration:
-
Concentrate the dried extract in vacuo using a rotary evaporator at a temperature not exceeding 40°C.
-
The resulting residue is the crude carotenoid extract. Store it at -20°C under a nitrogen atmosphere until further purification.
-
4.2. Protocol 2: Isolation of this compound by Column Chromatography
This protocol describes the separation of the crude carotenoid extract using silica gel column chromatography to isolate fractions enriched with this compound.
Materials:
-
Crude carotenoid extract
-
Silica gel (60-120 mesh) for column chromatography
-
n-Hexane (HPLC grade)
-
Diethyl ether (HPLC grade)
-
Glass chromatography column
-
Cotton wool or glass wool
-
Sand (washed)
-
Collection tubes/vials
-
TLC plates (silica gel 60 F254)
-
TLC development chamber
Methodology:
-
Column Packing:
-
Prepare a slurry of silica gel in n-hexane.
-
Secure the chromatography column vertically. Place a small plug of cotton wool at the bottom.
-
Pour the silica gel slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and remove air bubbles.
-
Add a thin layer of sand on top of the silica bed to prevent disruption during sample loading.
-
Equilibrate the column by passing 2-3 column volumes of n-hexane through it.
-
-
Sample Loading:
-
Dissolve a small amount of the crude carotenoid extract in a minimal volume of the initial mobile phase (n-hexane).
-
Carefully load the sample onto the top of the silica gel column.
-
-
Elution and Fractionation:
-
Begin elution with 100% n-hexane to elute non-polar compounds like β-carotene.
-
Gradually increase the polarity of the mobile phase. Based on literature, a mixture of ether and hexane is effective for eluting xanthophylls. A 3:7 ratio of ether to hexane has been reported to elute a this compound derivative and serves as an excellent starting point for gradient elution.[11]
-
Create a solvent gradient, for example:
-
100% Hexane
-
Hexane:Ether (95:5)
-
Hexane:Ether (90:10)
-
Hexane:Ether (80:20)
-
Hexane:Ether (70:30) - The target fraction is expected to elute around this polarity.
-
Hexane:Ether (50:50)
-
-
Collect fractions of a fixed volume (e.g., 10 mL) in separate tubes.
-
-
Fraction Analysis:
-
Monitor the separation by spotting collected fractions onto TLC plates.
-
Develop the TLC plates in a suitable solvent system (e.g., hexane:acetone 8:2).
-
Visualize the spots under UV light and/or by staining (e.g., iodine vapor).
-
Combine the fractions that contain the compound of interest (based on Rf value comparison with available standards, if possible).
-
Evaporate the solvent from the combined, enriched fractions.
-
4.3. Protocol 3: HPLC Purification of this compound
High-Performance Liquid Chromatography (HPLC) is used for the final purification of the enriched this compound fraction. A C30 column is recommended for its superior ability to separate carotenoid isomers.[12]
Materials:
-
Enriched this compound fraction from column chromatography
-
Methanol (HPLC grade)
-
Methyl tert-butyl ether (MTBE) (HPLC grade)
-
HPLC system with a photodiode array (PDA) or UV-Vis detector
-
Preparative or semi-preparative C30 reverse-phase column (e.g., 5 µm particle size)
-
Syringe filters (0.45 µm)
Methodology:
-
Sample Preparation:
-
Dissolve the enriched fraction in a small volume of the initial mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C30 Reverse-Phase (e.g., 250 x 10 mm, 5 µm)
-
Mobile Phase A: Methanol
-
Mobile Phase B: Methyl tert-butyl ether (MTBE)
-
Flow Rate: 2.0 mL/min (for semi-preparative)
-
Detection: PDA or UV-Vis detector set at the absorption maximum for carotenoids (approx. 450 nm).
-
Gradient Program (Example):
-
0-10 min: 5% B
-
10-30 min: Linear gradient from 5% to 50% B
-
30-40 min: Hold at 50% B
-
40-45 min: Linear gradient back to 5% B
-
45-55 min: Re-equilibration at 5% B
-
-
-
Purification and Collection:
-
Inject the sample onto the HPLC system.
-
Monitor the chromatogram and collect the peak corresponding to this compound based on its retention time.
-
Evaporate the solvent from the collected fraction under reduced pressure to obtain the pure compound.
-
4.4. Protocol 4: Characterization of this compound
The identity and purity of the isolated compound should be confirmed using spectroscopic methods.
-
UV-Visible Spectroscopy:
-
Dissolve a small amount of the purified compound in a suitable solvent (e.g., ethanol or hexane).
-
Scan the absorbance from 200-600 nm.
-
Carotenoids typically exhibit a characteristic three-peaked spectrum in the 400-500 nm range. The specific λmax values should be recorded and compared with literature data if available.[13]
-
-
Mass Spectrometry (MS):
Biological Activity and Potential Signaling Pathway
While specific signaling pathways for this compound are not extensively documented, as a carotenoid, its primary biological role is considered to be that of an antioxidant.[3] Carotenoids can neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative damage.
This generalized mechanism illustrates how carotenoids can intercept and neutralize free radicals, thus preventing cellular damage. This antioxidant capacity is the foundation for their potential application in drug development for diseases with an oxidative stress etiology.
Disclaimer: These protocols are intended for guidance and may require optimization based on the specific pumpkin variety, equipment, and laboratory conditions. All procedures should be performed by qualified personnel in a properly equipped laboratory, adhering to all relevant safety precautions.
References
- 1. This compound | C40H56O3 | CID 11433225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Phytochemical: this compound [caps.ncbs.res.in]
- 3. Showing Compound this compound (FDB013989) - FooDB [foodb.ca]
- 4. Nutritional characterization and antioxidant properties of various edible portions of Cucurbita maxima: A potential source of nutraceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Recent Advances in the Application of Cucurbitacins as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. This compound - Amerigo Scientific [amerigoscientific.com]
- 14. massbank.eu [massbank.eu]
Application Notes and Protocols for the Purification of Cucurbitaxanthin A from Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cucurbitaxanthin A is a xanthophyll, a class of oxygenated carotenoids, found in various plant species, including those from the Cucurbita (pumpkin, squash) and Capsicum (pepper) genera.[1][2] As a bioactive compound, this compound is of interest to researchers and drug development professionals for its potential health benefits, which may include antioxidant and anti-inflammatory properties. This document provides a detailed protocol for the extraction and purification of this compound from plant materials, enabling further investigation into its biological activities and potential therapeutic applications.
The protocol herein describes a multi-step process involving solvent extraction, partitioning, and chromatographic separation to isolate this compound with high purity. The methodologies are based on established principles for the purification of carotenoids and other related natural products.
Materials and Reagents
-
Plant Material: Fresh or freeze-dried fruit pulp of Cucurbita maxima or Capsicum annuum.
-
Solvents:
-
Acetone (ACS grade)
-
Methanol (HPLC grade)
-
Hexane (ACS grade)
-
Dichloromethane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (deionized or distilled)
-
-
Chemicals:
-
Anhydrous sodium sulfate
-
Sodium chloride
-
Celatom® or Diatomaceous earth
-
Silica gel (for column chromatography, 70-230 mesh)
-
C18 reversed-phase silica gel (for flash chromatography or HPLC)
-
-
Equipment:
-
Blender or homogenizer
-
Filter paper (Whatman No. 1 or equivalent)
-
Buchner funnel and vacuum flask
-
Rotary evaporator
-
Separatory funnel (2 L)
-
Glass chromatography columns
-
Fraction collector
-
Thin-layer chromatography (TLC) plates (silica gel 60 F254)
-
UV-Vis spectrophotometer
-
High-performance liquid chromatography (HPLC) system with a photodiode array (PDA) detector
-
Analytical and preparative HPLC columns (C18)
-
Vortex mixer
-
Centrifuge
-
Experimental Protocols
Part 1: Extraction of Crude Carotenoids
-
Sample Preparation:
-
For fresh plant material, wash thoroughly to remove any surface contaminants. Cut the material into small pieces.
-
For freeze-dried material, grind it into a fine powder using a blender or grinder.
-
-
Extraction:
-
Weigh 100 g of the prepared plant material and place it in a blender.
-
Add 500 mL of acetone-methanol (7:3, v/v) solution.
-
Homogenize at high speed for 5-10 minutes. To prevent overheating, perform the extraction in an ice bath.
-
Filter the homogenate through a Buchner funnel lined with filter paper under vacuum.
-
Transfer the solid residue back to the blender and repeat the extraction process two more times with 300 mL of the acetone-methanol mixture each time.
-
Combine all the filtrates. This combined filtrate is the crude extract.
-
Part 2: Solvent Partitioning for Carotenoid Enrichment
-
Liquid-Liquid Extraction:
-
Transfer the crude extract to a 2 L separatory funnel.
-
Add 500 mL of hexane and 500 mL of 10% aqueous sodium chloride solution.
-
Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.
-
Allow the layers to separate. The upper hexane layer will contain the carotenoids, while the lower aqueous layer will contain more polar compounds.
-
Drain and discard the lower aqueous layer.
-
-
Washing and Drying:
-
Wash the hexane layer three times with 500 mL of deionized water to remove residual methanol and other water-soluble impurities.
-
After the final wash, drain the hexane layer into a clean flask containing anhydrous sodium sulfate to remove any remaining water.
-
Swirl the flask gently and let it stand for 30 minutes.
-
-
Concentration:
-
Decant the dried hexane extract into a round-bottom flask.
-
Concentrate the extract to near dryness using a rotary evaporator at a temperature not exceeding 40°C.
-
The resulting residue is the enriched carotenoid extract.
-
Part 3: Chromatographic Purification of this compound
-
Open Column Chromatography (Initial Fractionation):
-
Prepare a silica gel slurry in hexane and pack it into a glass chromatography column.
-
Dissolve the enriched carotenoid extract in a minimal amount of hexane.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a stepwise gradient of increasing polarity, starting with pure hexane and gradually increasing the proportion of ethyl acetate (e.g., 100% Hexane -> 95:5 Hexane:Ethyl Acetate -> 90:10 -> 80:20 -> 50:50).
-
Collect fractions and monitor the separation using thin-layer chromatography (TLC) with a mobile phase of hexane:ethyl acetate (7:3, v/v).
-
Combine fractions containing the orange-yellow band corresponding to xanthophylls.
-
Evaporate the solvent from the combined fractions.
-
-
Preparative High-Performance Liquid Chromatography (HPLC) for Final Purification:
-
Dissolve the xanthophyll-rich fraction in a suitable mobile phase (e.g., methanol or dichloromethane).
-
Perform preparative HPLC using a C18 reversed-phase column.
-
Use an isocratic mobile phase, for example, acetonitrile:methanol:dichloromethane (e.g., 75:20:5, v/v/v), or a gradient system for better resolution.
-
Monitor the elution at the maximum absorption wavelength for this compound (approximately 440-450 nm).
-
Collect the peak corresponding to this compound.
-
Confirm the purity of the isolated compound using analytical HPLC.
-
Evaporate the solvent from the collected fraction to obtain pure this compound.
-
Data Presentation
The following table summarizes the key quantitative parameters of the purification protocol. Note that these values are illustrative and may vary depending on the plant source, its age, and the specific experimental conditions.
| Parameter | Value | Unit |
| Extraction | ||
| Starting Plant Material (Fresh Weight) | 100 | g |
| Extraction Solvent Volume | 1100 (500 + 300 + 300) | mL |
| Extraction Solvent | Acetone:Methanol (7:3) | v/v |
| Partitioning | ||
| Crude Extract Volume | ~1100 | mL |
| Hexane Volume for Partitioning | 500 | mL |
| Column Chromatography (Silica) | ||
| Stationary Phase | Silica Gel (70-230 mesh) | - |
| Mobile Phase Gradient | Hexane to Hexane:Ethyl Acetate (50:50) | v/v |
| Preparative HPLC | ||
| Column | C18 Reversed-Phase | - |
| Mobile Phase | Acetonitrile:Methanol:Dichloromethane (75:20:5) | v/v/v |
| Flow Rate | 10 | mL/min |
| Detection Wavelength | 445 | nm |
| Yield and Purity | ||
| Expected Yield of this compound | 0.5 - 2.0 | mg |
| Final Purity | >95 | % |
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the purification of this compound.
Illustrative Signaling Pathway
The following diagram illustrates a general antioxidant signaling pathway that could be influenced by a bioactive compound like this compound. The precise molecular targets and signaling cascades for this compound are a subject for further research.
Caption: Illustrative antioxidant signaling pathway.
References
Application Note: Quantification of Cucurbitaxanthin A using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantification of Cucurbitaxanthin A, a xanthophyll found in various plant species, including Capsicum annuum and Cucurbita maxima.[1][2] The described protocol provides a comprehensive workflow, from sample extraction to chromatographic analysis and data interpretation, making it suitable for researchers in natural product chemistry, pharmacology, and drug development. The method utilizes a reversed-phase C18 column with a gradient elution system and UV-Vis detection, ensuring accurate and reproducible quantification of this compound in complex matrices.
Introduction
This compound is a naturally occurring xanthophyll, a class of oxygenated carotenoids.[3] Carotenoids are known for their antioxidant properties and potential health benefits. Accurate quantification of specific carotenoids like this compound is crucial for understanding their biological activity, establishing quality control for herbal products, and exploring their therapeutic potential. This document provides a detailed protocol for the extraction and subsequent quantification of this compound by HPLC.
Experimental
Materials and Reagents
-
Solvents: HPLC grade acetonitrile, water, ethyl acetate, methanol, and chloroform.
-
Standards: this compound (purity ≥ 95%) (available from commercial suppliers like CaroteNature).[4]
-
Chemicals: Potassium hydroxide (KOH) for saponification.
-
Sample Matrix: Plant material (e.g., fruit pericarp of Capsicum annuum).
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a photodiode array (PDA) or UV-Vis detector is suitable for this method.
| Parameter | Recommended Conditions |
| HPLC System | A system with a gradient pump, autosampler, column oven, and PDA/UV-Vis detector. |
| Column | Reversed-phase C18 column (e.g., Nucleosil 120-5 C18, 250 mm x 4.6 mm, 5 µm particle size).[5] |
| Mobile Phase | A: Acetonitrile:Water (9:1, v/v)B: Ethyl Acetate.[5] |
| Gradient Elution | 0-15 min: 10% to 70% B15-16 min: 70% to 10% B16-22 min: 10% B (column re-equilibration).[5] |
| Flow Rate | 1.0 mL/min.[5] |
| Injection Volume | 20 µL.[5] |
| Column Temperature | 30 °C.[6] |
| Detection Wavelength | 450 nm.[5][6] |
Note: These conditions are a starting point and may require optimization based on the specific HPLC system and column used.
Protocols
Standard Solution Preparation
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of a suitable solvent (e.g., chloroform or a mixture of mobile phase).
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.5 to 50 µg/mL. These will be used to construct the calibration curve.
Sample Preparation (Extraction from Plant Material)
This protocol is adapted from a method for carotenoid extraction from Capsicum fruit.[7]
-
Homogenization: Weigh approximately 2.5-5 g of fresh frozen plant pericarp or 0.25-0.5 g of lyophilized tissue. Homogenize the sample in 25 mL of chloroform using a high-speed homogenizer.[7]
-
Extraction: Allow the homogenate to sit for 30 minutes with occasional mixing.[7]
-
Phase Separation (for fresh samples): Centrifuge the sample to separate the chloroform phase from the aqueous phase. Collect the lower chloroform layer.[7]
-
Filtration: Filter the chloroform extract through Whatman No. 1 filter paper.[7]
-
Solvent Evaporation: Evaporate the solvent from the filtrate under a stream of nitrogen gas.[7]
-
Saponification (Optional): To remove interfering chlorophylls and lipids, a saponification step can be included. Re-dissolve the dried extract in a suitable solvent and treat with methanolic KOH.[6][7]
-
Final Preparation: Reconstitute the dried extract in a known volume of the initial mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.
Method Validation
To ensure the reliability of the quantification method, it should be validated according to ICH guidelines, assessing the following parameters:
| Validation Parameter | Description | Acceptance Criteria (Typical) |
| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve is constructed by plotting peak area against concentration. | Correlation coefficient (r²) > 0.999.[8] |
| Accuracy | The closeness of the test results obtained by the method to the true value. This is often assessed by spike-recovery experiments. | Recovery between 95% and 105%. |
| Precision | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Assessed as intra-day and inter-day precision. | Relative Standard Deviation (RSD) < 2%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |
Data Analysis and Quantification
-
Identification: The this compound peak in the sample chromatogram is identified by comparing its retention time with that of the standard.
-
Quantification: The concentration of this compound in the sample is determined by interpolating the peak area from the calibration curve generated from the working standard solutions.
The concentration in the original sample can be calculated using the following formula:
Concentration (µg/g) = (C x V) / M
Where:
-
C = Concentration from the calibration curve (µg/mL)
-
V = Final volume of the reconstituted extract (mL)
-
M = Weight of the initial plant material (g)
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Logical relationship of components in the reversed-phase HPLC method.
Conclusion
The HPLC method described in this application note provides a reliable and reproducible approach for the quantification of this compound in plant extracts. The detailed protocol for sample preparation, chromatographic conditions, and method validation will be a valuable resource for researchers in various scientific disciplines. The use of a common C18 column and standard HPLC instrumentation makes this method accessible to most analytical laboratories.
References
- 1. Phytochemical: this compound [caps.ncbs.res.in]
- 2. This compound | C40H56O3 | CID 11433225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Showing Compound this compound (FDB013989) - FooDB [foodb.ca]
- 4. This compound - Amerigo Scientific [amerigoscientific.com]
- 5. journals.usamvcluj.ro [journals.usamvcluj.ro]
- 6. Development of an HPLC-PDA Method for the Determination of Capsanthin, Zeaxanthin, Lutein, β-Cryptoxanthin and β-Carotene Simultaneously in Chili Peppers and Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carotenoid Extraction and Quantification from Capsicum annuum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographic rp-hplc method: Topics by Science.gov [science.gov]
Spectroscopic Characterization of Cucurbitaxanthin A: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cucurbitaxanthin A is a xanthophyll carotenoid distinguished by a unique 3,6-oxabicyclo[2.2.1]heptane end group.[1][2] Found in plants such as Capsicum annuum (red pepper) and Cucurbita maxima (pumpkin), this pigment and its potential biological activities are of growing interest in the fields of natural product chemistry and drug development.[1] Accurate and thorough characterization of this compound is paramount for its identification, purity assessment, and elucidation of its structure-activity relationships. This document provides detailed application notes and experimental protocols for the spectroscopic characterization of this compound using Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Chemical Structure and Properties
| Property | Value |
| Molecular Formula | C40H56O3[3] |
| Molecular Weight | 584.9 g/mol [3] |
| IUPAC Name | (1R,2R,4S)-1-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(4R)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-2,6,6-trimethyl-7-oxabicyclo[2.2.1]heptan-2-ol[3] |
| Class | Xanthophyll (Carotenoid)[4] |
Spectroscopic Characterization Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of this compound.
Caption: Experimental workflow for this compound characterization.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Application Note: UV-Vis spectroscopy is a fundamental technique for the initial identification and quantification of carotenoids. The extended system of conjugated double bonds in the polyene chain of this compound gives rise to characteristic absorption bands in the visible region, typically between 400 and 500 nm. The spectrum of carotenoids often exhibits a fine structure with three distinct maxima (λmax). The position of these maxima is sensitive to the solvent used and the specific chromophore of the molecule. For this compound, which contains a 3,6-epoxide group, it is noteworthy that it does not exhibit the characteristic hypsochromic (blue) shift upon treatment with acid that is typically observed for 5,6- and 5,8-epoxy carotenoids.
Quantitative Data Summary:
| Parameter | Value | Solvent |
| λmax I | Data not available in search results | Hexane |
| λmax II | Data not available in search results | Hexane |
| λmax III | Data not available in search results | Hexane |
Experimental Protocol:
-
Sample Preparation: Accurately weigh a small amount of purified this compound and dissolve it in a spectroscopic grade solvent such as hexane, ethanol, or acetone to obtain a clear solution. The concentration should be adjusted to yield an absorbance in the range of 0.3 to 0.9.
-
Instrumentation: Use a calibrated double-beam UV-Vis spectrophotometer.
-
Blank Measurement: Fill a quartz cuvette with the same solvent used to dissolve the sample and record a baseline spectrum.
-
Sample Measurement: Rinse the cuvette with the sample solution before filling it. Record the absorption spectrum of the this compound solution from approximately 350 to 600 nm.
-
Data Analysis: Determine the wavelengths of maximum absorbance (λmax).
Fourier-Transform Infrared (FTIR) Spectroscopy
Application Note: FTIR spectroscopy is employed to identify the functional groups present in this compound. The resulting spectrum will show absorption bands corresponding to the vibrational frequencies of specific chemical bonds. For this compound, key functional groups include hydroxyl (-OH) groups, carbon-carbon double bonds (C=C) of the polyene chain, carbon-oxygen bonds (C-O) of the epoxy and hydroxyl groups, and carbon-hydrogen bonds (C-H) of the alkyl groups. Attenuated Total Reflectance (ATR) is a convenient sampling technique for solid samples, requiring minimal sample preparation.
Quantitative Data Summary:
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
| ~3400 (broad) | O-H stretch | Hydroxyl groups |
| ~2920 and ~2850 | C-H stretch | Alkyl groups (CH₂, CH₃) |
| ~1650 | C=C stretch | Polyene chain |
| ~1050 | C-O stretch | Epoxy and Hydroxyl groups |
Note: The above values are typical for the respective functional groups and may vary slightly for this compound.
Experimental Protocol (ATR-FTIR):
-
Sample Preparation: Ensure the purified this compound sample is dry and in a powdered form. No further preparation is typically needed.
-
Instrumentation: Use an FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond crystal).
-
Background Spectrum: Record a background spectrum of the empty, clean ATR crystal.
-
Sample Analysis: Place a small amount of the this compound powder onto the ATR crystal, ensuring complete coverage. Apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the FTIR spectrum, typically in the range of 4000 to 400 cm⁻¹, with a resolution of 4 cm⁻¹ and an accumulation of 16-32 scans.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note: NMR spectroscopy is the most powerful technique for the complete structure elucidation of organic molecules. ¹H NMR provides information about the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton. 2D NMR experiments, such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are essential for unambiguously assigning all proton and carbon signals and confirming the structure of this compound. Deuterated solvents, such as chloroform-d (CDCl₃), are used to dissolve the sample.
Quantitative Data Summary:
No specific ¹H and ¹³C NMR data for this compound were found in the provided search results. The data for "cucurbitacins" are not applicable as they represent a different class of compounds.
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This typically requires a larger number of scans due to the lower natural abundance of ¹³C.
-
2D NMR Acquisition (Optional but Recommended): Perform COSY, HSQC, and HMBC (Heteronuclear Multiple Bond Correlation) experiments to establish proton-proton and proton-carbon correlations, which are crucial for complete structural assignment.
-
Data Analysis: Process the spectra (Fourier transformation, phase correction, and baseline correction). Integrate the ¹H NMR signals and measure the chemical shifts (in ppm) and coupling constants (in Hz). Assign all proton and carbon signals to the structure of this compound.
Mass Spectrometry (MS)
Application Note: Mass spectrometry provides information about the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass, which in turn allows for the confirmation of the molecular formula. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) can provide valuable structural information, helping to confirm the identity of the molecule by analyzing the fragmentation of the parent ion.
Quantitative Data Summary:
| Ion | m/z |
| [M]⁺ | 584.42[3] |
| Fragment Ions | 105.0967, 119.0899, 145.0984, 286.2523[3] |
Experimental Protocol (LC-MS):
-
Sample Preparation: Prepare a dilute solution of purified this compound in a solvent compatible with the liquid chromatography (LC) system and the ionization source (e.g., methanol/acetonitrile).
-
Instrumentation: Use a high-performance liquid chromatograph (HPLC) coupled to a mass spectrometer (e.g., a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument) equipped with an appropriate ionization source such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Chromatographic Separation: Inject the sample into the HPLC system. A C18 or C30 reversed-phase column is typically used for carotenoid separation. A gradient elution with a mobile phase consisting of solvents like methanol, acetonitrile, and water with modifiers like ammonium acetate or formic acid is often employed.
-
Mass Spectrometric Analysis:
-
Full Scan MS: Acquire mass spectra in full scan mode to determine the mass of the molecular ion.
-
MS/MS: Select the molecular ion of this compound (m/z 584.4) for collision-induced dissociation (CID) to obtain a fragmentation spectrum.
-
-
Data Analysis: Determine the accurate mass of the molecular ion and compare it with the theoretical mass of C₄₀H₅₆O₃. Analyze the fragmentation pattern to confirm the structural features of this compound.
Logical Relationships in Spectroscopic Data Analysis
The interpretation of data from these techniques is interconnected and provides complementary information for the unambiguous identification of this compound.
Caption: Interrelation of spectroscopic data for structural elucidation.
References
Protocol for Derivatatization of Cucurbitaxanthin A for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Cucurbitaxanthin A is a xanthophyll, a type of oxygenated carotenoid, found in various plant species. Its chemical structure (C40H56O3) contains hydroxyl groups, which impart polarity and limit its volatility, making direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS) challenging.[1][2] Derivatization is a crucial step to enhance the volatility and thermal stability of such compounds, enabling their successful separation and detection by GC-MS.[3][4] This document provides a detailed protocol for the derivatization of this compound using silylation, a widely adopted method for the analysis of polar compounds containing hydroxyl groups.[3][5][6] The described procedure converts the hydroxyl moieties into trimethylsilyl (TMS) ethers, which are more volatile and thermally stable.
Experimental Protocols
Sample Preparation and Extraction of this compound
This protocol outlines the extraction of this compound from a plant matrix. All procedures should be carried out under subdued light to prevent isomerization and degradation of carotenoids.[7]
Materials:
-
Plant tissue (e.g., fruit peel, leaves)
-
Liquid nitrogen
-
Mortar and pestle
-
Acetone (HPLC grade)
-
Hexane (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Freeze the plant tissue sample with liquid nitrogen.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Transfer a known amount of the powdered sample (e.g., 1-2 g) to a centrifuge tube.
-
Add 10 mL of a 1:1 (v/v) mixture of acetone and hexane to the tube.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough extraction.
-
Centrifuge the mixture at 3000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant (the upper organic layer) and transfer it to a clean round-bottom flask.
-
Repeat the extraction process (steps 4-7) two more times with the remaining pellet to maximize the recovery of this compound.
-
Combine all the supernatants.
-
Wash the combined extract with 10 mL of a saturated sodium chloride solution to remove water-soluble impurities.
-
Dry the organic phase by passing it through a column containing anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen or using a rotary evaporator at a temperature not exceeding 40°C.
-
Re-dissolve the dried extract in a small, known volume of dichloromethane (e.g., 1 mL) for derivatization.
Derivatization of this compound by Silylation
This protocol describes the conversion of this compound to its trimethylsilyl (TMS) ether derivative.
Materials:
-
Dried this compound extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
Heating block or oven
-
GC vials (2 mL) with screw caps and septa
Procedure:
-
Transfer 100 µL of the redissolved this compound extract into a clean GC vial.
-
Evaporate the solvent completely under a gentle stream of nitrogen. It is critical to ensure the sample is completely dry, as moisture will interfere with the derivatization reaction.
-
Add 50 µL of anhydrous pyridine to the dried extract to act as a catalyst and aid in dissolving the sample.
-
Add 100 µL of BSTFA with 1% TMCS to the vial.
-
Tightly cap the vial and vortex for 30 seconds.
-
Heat the vial at 70°C for 60 minutes in a heating block or oven to ensure complete derivatization.
-
Allow the vial to cool to room temperature before GC-MS analysis.
Data Presentation
The following table summarizes the key quantitative parameters of the derivatization protocol.
| Parameter | Value |
| Sample Amount (Plant Tissue) | 1-2 g |
| Extraction Solvent Volume | 3 x 10 mL |
| Final Extract Volume | 1 mL |
| Derivatization Sample Volume | 100 µL |
| Anhydrous Pyridine Volume | 50 µL |
| BSTFA + 1% TMCS Volume | 100 µL |
| Derivatization Temperature | 70°C |
| Derivatization Time | 60 minutes |
GC-MS Analysis
The following are suggested starting parameters for the GC-MS analysis of silylated this compound. Optimization may be required based on the specific instrument and column used.
| Parameter | Suggested Condition |
| Gas Chromatograph | |
| Column | Low-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane) |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Inlet Temperature | 280°C |
| Injection Volume | 1 µL (splitless mode) |
| Oven Program | Initial temperature 150°C, hold for 2 min, ramp at 10°C/min to 320°C, hold for 10 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Mass Range | m/z 50-800 |
| Solvent Delay | 5 minutes |
Mandatory Visualization
Caption: Experimental workflow for the derivatization of this compound for GC-MS analysis.
Caption: Silylation reaction of this compound with BSTFA.
References
- 1. researchgate.net [researchgate.net]
- 2. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 3. nbinno.com [nbinno.com]
- 4. Improved stability of TMS derivatives for the robust quantification of plant polar metabolites by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Cucurbitaxanthin A as a Natural Food Colorant
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cucurbitaxanthin A is a xanthophyll, a type of oxygenated carotenoid, naturally occurring in various plant species, most notably in the fruits of Cucurbita maxima (pumpkin) and Capsicum annuum (pepper).[1][2] Its chemical structure imparts a yellow-orange hue, making it a potential candidate for use as a natural food colorant. As consumer demand for natural and "clean-label" ingredients continues to rise, research into novel, plant-derived colorants like this compound is of significant interest to the food industry.[3]
These application notes provide an overview of the current knowledge on this compound and present detailed protocols for its extraction, purification, and evaluation as a natural food colorant. It is important to note that while the potential for this compound is promising, research on this specific compound is not as extensive as for other carotenoids like β-carotene or lutein. Consequently, some of the provided protocols are based on established methods for carotenoids from similar sources and may require further optimization for this compound.
Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C40H56O3 | [1] |
| Molecular Weight | 584.9 g/mol | [1] |
| Class | Xanthophyll | [1][4] |
| Natural Sources | Cucurbita maxima, Capsicum annuum | [1][2] |
Experimental Protocols
Protocol for Extraction and Purification of this compound from Cucurbita maxima
This protocol outlines a method for the extraction of total carotenoids from pumpkin, followed by a suggested purification step to isolate this compound.
2.1.1 Materials and Reagents
-
Fresh Cucurbita maxima fruit
-
Acetone (HPLC grade)
-
Hexane (HPLC grade)
-
Diethyl ether (HPLC grade)
-
Methanolic potassium hydroxide (KOH)
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography (60-120 mesh)
-
Mobile phase solvents for HPLC (e.g., acetonitrile, methanol, ethyl acetate)
-
This compound standard (if available for quantification)
2.1.2 Extraction Procedure
-
Sample Preparation: Wash and peel the Cucurbita maxima fruit. Cut the pulp into small pieces and homogenize in a blender.
-
Solvent Extraction:
-
To the homogenized pulp, add a 1:1 (v/v) mixture of acetone and hexane.[5] Use a solvent-to-sample ratio of approximately 10:1 (v/w).
-
Macerate the mixture for 30 minutes at room temperature, protected from light.
-
Filter the mixture through a Buchner funnel with filter paper.
-
Repeat the extraction process on the residue until the pulp is colorless.
-
-
Liquid-Liquid Partitioning:
-
Combine the filtrates in a separatory funnel.
-
Add a saturated NaCl solution to the filtrate to facilitate phase separation.
-
Gently swirl the funnel and allow the layers to separate. The upper hexane layer will contain the carotenoids.
-
Collect the upper hexane layer and wash it twice with distilled water to remove residual acetone.
-
-
Saponification (Optional - for removing chlorophylls and lipids):
-
Add an equal volume of 10% methanolic KOH to the hexane extract.
-
Leave the mixture overnight at room temperature in the dark.
-
Wash the hexane layer repeatedly with distilled water until the washings are neutral.
-
-
Drying and Concentration:
-
Dry the hexane extract over anhydrous Na2SO4.
-
Evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
The resulting oleoresin contains the total carotenoid extract.
-
2.1.3 Purification by Column Chromatography
-
Column Preparation: Prepare a silica gel column using a non-polar solvent like hexane.
-
Sample Loading: Dissolve the carotenoid extract in a minimal amount of the initial mobile phase and load it onto the column.
-
Elution: Elute the column with a gradient of increasing polarity, for example, starting with hexane and gradually adding ethyl acetate. Xanthophylls, being more polar than carotenes, will elute later.
-
Fraction Collection: Collect the fractions and monitor them by thin-layer chromatography (TLC) or analytical HPLC to identify the fraction containing this compound.
-
Final Purification by Preparative HPLC: For high purity, the this compound-rich fraction can be further purified using preparative reversed-phase HPLC with a C30 column, which is effective for separating carotenoid isomers.
2.1.4 Quantification
Quantification of this compound can be performed using analytical HPLC with a photodiode array (PDA) detector.[6] The concentration is determined by comparing the peak area with that of a standard of known concentration.
Experimental Workflow for Extraction and Purification of this compound
Caption: Workflow for the extraction and purification of this compound.
Protocol for Stability Testing of this compound
This protocol describes the methodology to assess the stability of this compound as a food colorant under various environmental conditions.
2.2.1 Materials
-
Purified this compound
-
Buffer solutions of varying pH (e.g., pH 3, 5, 7, 9)
-
Temperature-controlled incubators or water baths
-
Light chamber with controlled light intensity and spectrum
-
Spectrophotometer or colorimeter
2.2.2 Procedure
-
Sample Preparation: Prepare solutions of this compound in the desired food matrix or a model system (e.g., oil-in-water emulsion).
-
pH Stability:
-
Incorporate the this compound solution into buffer solutions of different pH values.
-
Store the samples at a constant temperature in the dark.
-
At regular intervals, measure the absorbance at the maximum wavelength (λmax) of this compound or the Lab* color values.
-
-
Thermal Stability:
-
Place the this compound solutions in temperature-controlled environments (e.g., 4°C, 25°C, 50°C, 80°C), protected from light.
-
Monitor the color change over time as described above.
-
-
Light Stability:
-
Expose the this compound solutions to a controlled light source (e.g., fluorescent, UV-A).
-
Keep a control sample in the dark at the same temperature.
-
Measure the color degradation at set time points.
-
-
Data Analysis: Calculate the percentage of colorant retention over time for each condition. The degradation kinetics can be modeled to determine the rate constants and half-life of the colorant.
Workflow for Stability Testing of this compound
Caption: General workflow for assessing the stability of a natural food colorant.
Application Data and Characteristics
Color Characteristics
This compound, as a xanthophyll, is expected to impart a yellow to orange color. The precise color in a food matrix will depend on its concentration, the food matrix itself, and the processing conditions. The color can be quantified using the CIELAB color space (Lab*).
| Parameter | Description | Expected Trend for this compound |
| L | Lightness (0=black, 100=white) | Dependent on concentration |
| a | Redness-greenness (+a* is red, -a* is green) | Positive value |
| b | Yellowness-blueness (+b is yellow, -b* is blue) | High positive value |
Stability
Limited studies indicate that this compound is one of the more stable carotenoids during thermal processing of Cucurbita maxima.[6] It shows greater heat stability compared to violaxanthin and zeaxanthin.[6] However, quantitative data on its stability under varying pH and light conditions is lacking and requires further investigation.
Factors Affecting Stability of Carotenoids:
| Factor | Effect on Stability |
| Heat | Can cause degradation and isomerization. This compound appears relatively heat-stable.[6] |
| Light | Promotes photo-oxidation, leading to color fading. |
| Oxygen | Leads to oxidative degradation. |
| pH | Stability can vary with pH; many carotenoids are more stable in neutral to slightly alkaline conditions. |
| Food Matrix | The presence of antioxidants can enhance stability, while pro-oxidants like metal ions can accelerate degradation. |
Safety and Regulatory Information
There is currently no specific toxicological data available for this compound as a food additive. Any new food colorant must undergo a rigorous safety assessment before it can be approved for use in food products. This typically includes studies on:
-
Acute, subchronic, and chronic toxicity
-
Carcinogenicity
-
Genotoxicity
-
Reproductive and developmental toxicity
The European Food Safety Authority (EFSA) and other regulatory bodies have established guidelines for the safety assessment of food additives.[3] For carotenoids, the safety of high-dose supplementation has been a subject of research, with some studies on β-carotene showing adverse effects in certain populations (e.g., smokers).[7] Therefore, a thorough safety evaluation of this compound is essential before it can be considered for commercial use.
Bioavailability and Biological Activity
Bioavailability and Metabolism
The bioavailability of xanthophylls from food is generally low and is influenced by factors such as the food matrix, processing, and the presence of fat in the meal.[8][9] Being fat-soluble, their absorption is enhanced when consumed with dietary fats. There is no specific data on the bioavailability and metabolism of this compound in humans.
Biological Activity and Signaling Pathways
While there is a lack of data on the specific biological activities of this compound, other compounds from the Cucurbitaceae family, namely cucurbitacins, have been extensively studied for their anti-inflammatory and anticancer properties.[5][6][10][11]
Disclaimer: The following information pertains to cucurbitacins , which are structurally different from this compound. These findings should not be extrapolated to this compound without dedicated research.
Anti-inflammatory Activity of Cucurbitacins:
Cucurbitacins have been shown to inhibit key inflammatory pathways, including:
-
NF-κB Pathway: Cucurbitacin E has been found to suppress the production of inflammatory cytokines by inhibiting the phosphorylation of IκBα and the subsequent nuclear translocation of NF-κB.[1][10][11]
-
STAT3 Pathway: Cucurbitacins can inhibit the activation of the STAT3 signaling pathway, which is often constitutively active in many cancers and plays a role in inflammation and cell proliferation.[12]
Inhibitory Effect of Cucurbitacins on the NF-κB Signaling Pathway
Caption: Postulated inhibitory mechanism of cucurbitacins on the NF-κB pathway.
Inhibitory Effect of Cucurbitacins on the STAT3 Signaling Pathway
References
- 1. Cucurbitacin E inhibits TNF-α-induced inflammatory cytokine production in human synoviocyte MH7A cells via suppression of PI3K/Akt/NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Antiinflammatory effects of cucurbitacins and sorafenib in Hepg2 cells by modulating the IκB/NF-κB/COX-2 pathway through Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ec.europa.eu [ec.europa.eu]
- 8. Xanthophylls - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Absorption and Metabolism of Xanthophylls - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Cucurbitacin E exhibits anti-inflammatory effect in RAW 264.7 cells via suppression of NF-κB nuclear translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cucurbitacin B inhibits cell proliferation and induces apoptosis in human osteosarcoma cells via modulation of the JAK2/STAT3 and MAPK pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Antioxidant Activity Assays for Cucurbitaxanthin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cucurbitaxanthin A is a xanthophyll carotenoid found in various plant species, including some members of the Cucurbita (pumpkin, squash) and Capsicum (pepper) genera.[1] As a member of the carotenoid family, which is well-known for its antioxidant properties, this compound is a compound of interest for its potential to neutralize harmful free radicals and mitigate oxidative stress. Oxidative stress is implicated in the pathogenesis of numerous chronic diseases, making the evaluation of the antioxidant capacity of novel compounds like this compound a critical step in drug discovery and development.
General Experimental Workflow
The following diagram outlines the general workflow for assessing the in vitro antioxidant activity of a test compound such as this compound.
Caption: General workflow for in vitro antioxidant activity assessment.
Antioxidant Mechanism of Action
Antioxidants neutralize free radicals through two primary mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). The following diagram illustrates these fundamental processes.
Caption: Fundamental mechanisms of free radical scavenging by antioxidants.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow. The change in absorbance is measured spectrophotometrically.[3][4][5]
a. Reagents and Equipment
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Standard antioxidant (e.g., Trolox, Ascorbic Acid)
-
96-well microplate
-
Microplate reader
-
Pipettes
b. Protocol
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Preparation of Test Samples: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol). Create a series of dilutions to obtain a range of concentrations.
-
Preparation of Standard: Prepare a stock solution of the standard antioxidant (e.g., Trolox) and create a series of dilutions.
-
Assay Procedure:
-
Add 100 µL of the DPPH solution to each well of a 96-well plate.
-
Add 100 µL of the different concentrations of this compound or the standard to the wells.
-
For the control well, add 100 µL of the solvent instead of the test sample.
-
For the blank, add 200 µL of methanol.
-
-
Incubation and Measurement: Incubate the plate in the dark at room temperature for 30 minutes. Measure the absorbance at 517 nm using a microplate reader.[3]
c. Data Analysis The percentage of DPPH radical scavenging activity is calculated using the following formula:
Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100
Where:
-
A_control is the absorbance of the control (DPPH solution without the sample).
-
A_sample is the absorbance of the test sample.
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the scavenging activity against the concentration of the sample.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+). The pre-formed radical cation has a blue-green color, which is decolorized in the presence of an antioxidant.[6][7][8]
a. Reagents and Equipment
-
This compound
-
ABTS
-
Potassium persulfate
-
Phosphate buffered saline (PBS) or ethanol
-
Standard antioxidant (e.g., Trolox)
-
96-well microplate
-
Microplate reader
-
Pipettes
b. Protocol
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This produces the ABTS•+ stock solution.
-
-
Preparation of Working Solution: Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.[8]
-
Preparation of Test Samples and Standard: Prepare serial dilutions of this compound and the Trolox standard.
-
Assay Procedure:
-
Add 190 µL of the ABTS•+ working solution to each well of a 96-well plate.
-
Add 10 µL of the different concentrations of this compound or the standard to the wells.
-
-
Incubation and Measurement: Incubate the plate at room temperature for 6 minutes. Measure the absorbance at 734 nm.
c. Data Analysis The percentage of ABTS•+ scavenging activity is calculated using the formula:
Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100
Where:
-
A_control is the absorbance of the ABTS•+ solution without the sample.
-
A_sample is the absorbance of the test sample.
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is generated using Trolox, and the TEAC value of the sample is determined from this curve.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). This reduction results in the formation of a colored ferrous-tripyridyltriazine complex, which is measured spectrophotometrically.[9][10][11]
a. Reagents and Equipment
-
This compound
-
FRAP reagent:
-
300 mM Acetate buffer (pH 3.6)
-
10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl
-
20 mM FeCl₃·6H₂O solution
-
-
Standard (e.g., FeSO₄·7H₂O or Trolox)
-
96-well microplate
-
Microplate reader
-
Water bath
b. Protocol
-
Preparation of FRAP Working Solution: Prepare the FRAP working solution fresh by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. Warm the solution to 37°C before use.[11]
-
Preparation of Test Samples and Standard: Prepare serial dilutions of this compound and the ferrous sulfate or Trolox standard.
-
Assay Procedure:
-
Add 180 µL of the FRAP working solution to each well of a 96-well plate.
-
Add 20 µL of the different concentrations of this compound, the standard, or a solvent blank to the wells.
-
-
Incubation and Measurement: Incubate the plate at 37°C for 4-30 minutes. Measure the absorbance at 593 nm.[10]
c. Data Analysis A standard curve is prepared using the ferrous sulfate or Trolox standard. The FRAP value of the sample is then calculated from the standard curve and expressed as µM Fe(II) equivalents or Trolox equivalents.
Data Presentation
The quantitative results from the antioxidant assays for this compound should be summarized in a clear and structured table for easy comparison. Below is a template for data presentation.
| Assay Type | Parameter | This compound | Standard (e.g., Trolox) |
| DPPH Scavenging Assay | IC50 (µg/mL) | Hypothetical Value | Hypothetical Value |
| ABTS Scavenging Assay | TEAC (µM TE/mg) | Hypothetical Value | N/A |
| FRAP Assay | FRAP Value (µM Fe(II)/mg) | Hypothetical Value | N/A |
Note: The values in this table are placeholders. Actual values must be determined experimentally.
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the in vitro evaluation of the antioxidant activity of this compound. By employing a battery of tests such as DPPH, ABTS, and FRAP assays, researchers can obtain a multi-faceted understanding of its antioxidant potential. Consistent and careful execution of these protocols will yield reliable data crucial for the further development of this compound as a potential therapeutic agent or nutraceutical.
References
- 1. This compound | C40H56O3 | CID 11433225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 8. cosmobiousa.com [cosmobiousa.com]
- 9. assaygenie.com [assaygenie.com]
- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 11. Approach to Optimization of FRAP Methodology for Studies Based on Selected Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Culture Studies Using Cucurbitacins
A Focus on Cucurbitacin Analogs in the Absence of Specific Data for Cucurbitaxanthin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cucurbitaxanthins, including this compound, are part of the broader family of tetracyclic triterpenoid compounds known as cucurbitacins, which are predominantly found in plants of the Cucurbitaceae family. While direct and extensive cell culture research on this compound is limited in publicly available scientific literature, a significant body of work exists for its close chemical relatives, such as Cucurbitacin B, C, D, E, and I. These related compounds have demonstrated potent anti-cancer activities, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in cancer progression.
These application notes provide a detailed overview of the established methodologies and findings from cell culture studies of various cucurbitacins. This information serves as a valuable resource and a methodological guide for researchers interested in investigating the potential therapeutic effects of this compound and other related compounds. The protocols and data presented herein are based on published studies of well-characterized cucurbitacins and can be adapted for the study of novel analogs.
Quantitative Data Summary
The following tables summarize the cytotoxic effects of various cucurbitacins on different cancer cell lines, as reported in several studies. This data provides a comparative overview of their potency and cellular targets.
Table 1: Cytotoxicity of Cucurbitacin B in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Concentration | Exposure Time | Reference |
| Pancreatic Cancer Cells (various) | Pancreatic Cancer | ~10⁻⁷ mol/L | Not Specified | [1] |
| U2OS | Osteosarcoma | >0.025 µM | Not Specified | [2] |
| KKU-100 | Cholangiocarcinoma | ~10 µM (for significant apoptosis) | 24 h | [3] |
| PC-3 | Prostate Cancer | Not Specified (activity confirmed) | 24 h | [4] |
Table 2: Cytotoxicity of Cucurbitacin E in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Concentration | Exposure Time | Reference |
| NCI-N87 | Gastric Cancer | ~100 nM | 48 h | [5] |
| SNU-16 | Gastric Cancer | ~150 nM | 48 h | [5] |
| MGC-803 | Gastric Cancer | ~120 nM | 48 h | [5] |
| SGC-7901 | Gastric Cancer | ~180 nM | 48 h | [5] |
| BGC-823 | Gastric Cancer | ~200 nM | 48 h | [5] |
| HeLa | Cervical Cancer | 1.25 - 5 µM (dose-dependent effect) | 24, 48, 72 h | [6] |
| Ca Ski | Cervical Cancer | 1.25 - 5 µM (dose-dependent effect) | 24, 48, 72 h | [6] |
Table 3: Cell Cycle Arrest Induced by Cucurbitacins
| Cucurbitacin | Cell Line | Cancer Type | Effect | Concentration | Exposure Time | Reference |
| Cucurbitacin B | Pancreatic Cancer Cells | Pancreatic Cancer | G2/M Arrest | 10⁻⁷ mol/L | 9 h | [7] |
| Cucurbitacin B | U2OS, TIG-3 | Osteosarcoma, Normal Fibroblasts | G2/M Arrest | Not Specified | Not Specified | [2] |
| Cucurbitacin I | HepG2 | Hepatocellular Carcinoma | G2/M Arrest | 0.1, 1, 5 µM | 24 h | [8] |
| Cucurbitacin B & I | HCT116, SW480 | Colorectal Cancer | G2/M Arrest | up to 5 µM | 48 h | [9] |
| Cucurbitacin C | DU145, LNCaP | Prostate Cancer | G1 Arrest | 100 nM | 48 h | [10] |
| Cucurbitacin C | T24, HepG2, PC-3 | Bladder, Liver, Prostate Cancer | G2/M Arrest | 100 nM | 48 h | [10] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established procedures from the cited literature and can be adapted for specific experimental needs.
Protocol 1: Cell Viability Assay (CCK-8 or MTT)
This protocol is used to assess the cytotoxic effects of a compound on cell proliferation.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
96-well microplates
-
Cucurbitacin compound (e.g., Cucurbitacin E)
-
DMSO (for stock solution)
-
Cell Counting Kit-8 (CCK-8) or MTT reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the cucurbitacin compound in culture medium from a stock solution in DMSO. The final DMSO concentration should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the cucurbitacin or vehicle control (DMSO).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
For CCK-8 assay, add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[5]
-
For MTT assay, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours. Then, remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (450 nm for CCK-8, 570 nm for MTT) using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is used to quantify the percentage of apoptotic and necrotic cells following treatment with a cucurbitacin.
Materials:
-
Cancer cell lines
-
6-well plates
-
Cucurbitacin compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of the cucurbitacin compound for the specified time (e.g., 24 hours).[5]
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.[11]
-
Add 400 µL of 1X Binding Buffer to each sample.
-
Analyze the samples by flow cytometry within 1 hour. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are late apoptotic or necrotic.
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is used to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cell lines
-
6-well plates
-
Cucurbitacin compound
-
Cold 70% ethanol
-
PBS
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the cucurbitacin compound as desired.
-
Harvest the cells and wash with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the cells to remove the ethanol and wash with PBS.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.[12] The data will show peaks corresponding to G0/G1, S, and G2/M phases of the cell cycle.
Signaling Pathways and Visualizations
Cucurbitacins are known to modulate several key signaling pathways involved in cancer cell proliferation, survival, and apoptosis. The JAK/STAT and PI3K/Akt pathways are prominent targets.
JAK/STAT Signaling Pathway
The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is crucial for cytokine signaling and is often constitutively active in cancer cells, promoting proliferation and survival. Several cucurbitacins, including B, E, and I, have been shown to inhibit this pathway.[13][14]
Caption: Inhibition of the JAK/STAT signaling pathway by cucurbitacins.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is another critical signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is common in many cancers. Cucurbitacins have been demonstrated to suppress this pathway.[15][16]
Caption: Suppression of the PI3K/Akt signaling pathway by cucurbitacins.
Experimental Workflow
The following diagram illustrates a typical workflow for the in vitro evaluation of a cucurbitacin compound.
Caption: A standard workflow for in vitro studies of cucurbitacins.
Disclaimer: These application notes are intended for informational purposes for a research audience. The protocols provided are generalized from published literature and may require optimization for specific cell lines and experimental conditions. Researchers should consult the original publications for detailed information and adhere to all laboratory safety guidelines.
References
- 1. Cucurbitacin B induces apoptosis by inhibition of the JAK/STAT pathway and potentiates antiproliferative effects of gemcitabine on pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cucurbitacin E inhibits cellular proliferation and enhances the chemo-response in gastric cancer by suppressing AKt activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inducement of apoptosis by cucurbitacin E, a tetracyclic triterpenes, through death receptor 5 in human cervical cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Cucurbitacin E Induces Autophagy-Involved Apoptosis in Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cancer.wisc.edu [cancer.wisc.edu]
- 13. Cucurbitacin E and I target the JAK/STAT pathway and induce apoptosis in Sézary cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cucurbitacin E reduces obesity and related metabolic dysfunction in mice by targeting JAK-STAT5 signaling pathway | PLOS One [journals.plos.org]
- 15. Cucurbitacin E inhibits osteosarcoma cells proliferation and invasion through attenuation of PI3K/AKT/mTOR signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cucurbitacin B inhibits TGF-β1-induced epithelial-mesenchymal transition (EMT) in NSCLC through regulating ROS and PI3K/Akt/mTOR pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Animal Models for Studying the Bioactivity of Cucurbitaxanthin A: Application Notes and Protocols
Disclaimer: To date, specific in vivo studies and established animal models for the bioactivity of Cucurbitaxanthin A are not extensively documented in publicly available scientific literature. However, based on the well-documented anti-inflammatory, anti-cancer, and antioxidant properties of a related class of compounds, the cucurbitacins, found in the same plant family (Cucurbitaceae), we propose the following animal models as a robust starting point for investigating the potential therapeutic bioactivities of this compound. The following protocols and application notes are therefore presented as a predictive framework to guide future research.
I. Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema Model
Application Note: The carrageenan-induced paw edema model is a well-established and highly reproducible acute inflammatory model used for the evaluation of anti-inflammatory agents.[1][2] This model is suitable for initial in vivo screening of this compound to determine its potential to mitigate inflammation. The inflammatory response in this model is characterized by a biphasic release of mediators. The initial phase involves the release of histamine, serotonin, and bradykinin, followed by a later phase characterized by the production of prostaglandins and nitric oxide, involving the infiltration of neutrophils.[3]
Experimental Protocol
1. Animals:
-
Species: Male Wistar rats
-
Weight: 180-220 g
-
Acclimatization: Minimum of 7 days under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle, ad libitum access to food and water).
2. Materials:
-
This compound
-
Carrageenan (Lambda, Type IV)
-
Indomethacin (positive control)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
-
Sterile saline (0.9% NaCl)
3. Procedure:
-
Divide the animals into the following groups (n=6 per group):
-
Group I (Control): Vehicle administration.
-
Group II (Carrageenan): Vehicle administration + Carrageenan.
-
Group III (Positive Control): Indomethacin (10 mg/kg, intraperitoneally) + Carrageenan.
-
Group IV-VI (Test Groups): this compound (e.g., 10, 25, 50 mg/kg, orally or intraperitoneally) + Carrageenan.
-
-
Administer the vehicle, indomethacin, or this compound 30-60 minutes prior to carrageenan injection.[3][4]
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Induce inflammation by injecting 0.1 mL of 1% carrageenan solution in sterile saline into the sub-plantar region of the right hind paw.[3][5]
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[3]
-
Calculate the percentage of edema inhibition for each group relative to the carrageenan control group.
4. Data Analysis:
-
Paw Edema = Paw volume at time 't' - Initial paw volume.
-
% Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100.
-
Statistical analysis using one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's).
Hypothetical Quantitative Data
| Group | Treatment | Dose (mg/kg) | Mean Paw Volume Increase (mL) at 3h | % Inhibition of Edema |
| I | Vehicle | - | 0.10 ± 0.02 | - |
| II | Carrageenan | - | 0.85 ± 0.07 | 0% |
| III | Indomethacin | 10 | 0.35 ± 0.04 | 58.8% |
| IV | This compound | 10 | 0.68 ± 0.06 | 20.0% |
| V | This compound | 25 | 0.52 ± 0.05 | 38.8% |
| VI | This compound | 50 | 0.41 ± 0.04* | 51.8% |
*p < 0.05 compared to the Carrageenan group.
Experimental Workflow Diagram
Carrageenan-Induced Paw Edema Experimental Workflow.
II. Anti-Cancer Activity: Xenograft Tumor Model
Application Note: The xenograft tumor model in immunodeficient mice is a cornerstone of in vivo cancer research, allowing for the study of human tumor growth and the evaluation of novel anti-cancer agents.[6] This model is proposed for assessing the potential of this compound to inhibit tumor growth. Nude mice, which lack a thymus and have a compromised immune system, are commonly used as they do not reject the transplanted human cancer cells.[7]
Experimental Protocol
1. Animals:
-
Species: Female BALB/c nude mice
-
Age: 4-6 weeks old[7]
-
Acclimatization: Minimum of 7 days in a specific pathogen-free (SPF) environment.
2. Materials:
-
Human cancer cell line (e.g., A549 - lung cancer, MCF-7 - breast cancer)
-
This compound
-
Vehicle (e.g., PBS, DMSO/saline mixture)
-
Positive control drug (e.g., cisplatin, paclitaxel)
-
Matrigel (optional, to improve tumor take rate)
-
Digital calipers
3. Procedure:
-
Culture the selected human cancer cells to 80-90% confluency.
-
Harvest the cells, wash with PBS, and resuspend in sterile PBS or a 1:1 mixture with Matrigel at a concentration of 3.0 x 10^7 cells/mL.[8]
-
Inject 0.1 mL of the cell suspension (3.0 x 10^6 cells) subcutaneously into the right flank of each mouse.[8]
-
Monitor the mice for tumor formation. Once tumors reach a palpable volume (e.g., 50-100 mm³), randomize the mice into treatment groups (n=6-8 per group):
-
Group I (Control): Vehicle administration.
-
Group II (Positive Control): Standard chemotherapeutic agent.
-
Group III-V (Test Groups): this compound at various doses.
-
-
Administer treatments as per the defined schedule (e.g., daily, every other day) via the appropriate route (oral gavage, intraperitoneal injection).
-
Measure tumor dimensions (length and width) with digital calipers every 2-3 days.
-
Monitor the body weight of the mice as an indicator of systemic toxicity.
-
At the end of the study (e.g., 21-28 days or when control tumors reach a predetermined size), euthanize the mice, and excise the tumors.
-
Weigh the excised tumors.
4. Data Analysis:
-
Tumor Volume (mm³) = (Width² x Length) / 2.[8]
-
Tumor growth inhibition rate.
-
Statistical analysis of tumor volume and weight using two-way ANOVA (for tumor growth over time) and one-way ANOVA (for final tumor weight).
Hypothetical Quantitative Data
| Group | Treatment | Dose (mg/kg/day) | Mean Final Tumor Volume (mm³) | Mean Final Tumor Weight (g) |
| I | Vehicle | - | 1250 ± 150 | 1.3 ± 0.2 |
| II | Cisplatin | 5 | 450 ± 80 | 0.5 ± 0.1 |
| III | This compound | 20 | 980 ± 120 | 1.0 ± 0.15 |
| IV | This compound | 40 | 750 ± 100 | 0.8 ± 0.1 |
| V | This compound | 80 | 550 ± 90 | 0.6 ± 0.1 |
*p < 0.05 compared to the Vehicle group.
Experimental Workflow Diagram
Xenograft Tumor Model Experimental Workflow.
III. Antioxidant Activity: Carbon Tetrachloride (CCl₄)-Induced Oxidative Stress Model
Application Note: The CCl₄-induced oxidative stress model is widely used to evaluate the in vivo antioxidant and hepatoprotective effects of compounds. CCl₄ is metabolized in the liver to highly reactive free radicals, which initiate lipid peroxidation and cause significant oxidative damage to hepatocytes.[9][10] This model is proposed to investigate the ability of this compound to protect against chemically-induced oxidative stress.
Experimental Protocol
1. Animals:
-
Species: Male BALB/c mice
-
Weight: 20-25 g
-
Acclimatization: Minimum of 7 days under standard laboratory conditions.
2. Materials:
-
This compound
-
Carbon Tetrachloride (CCl₄)
-
Olive oil (vehicle for CCl₄)
-
Silymarin (positive control)
-
Kits for measuring antioxidant enzymes (SOD, CAT, GPx) and lipid peroxidation (MDA).
-
Kits for measuring liver function enzymes (ALT, AST).
3. Procedure:
-
Divide the animals into the following groups (n=6-8 per group):
-
Group I (Control): Vehicle administration.
-
Group II (CCl₄): CCl₄ administration.
-
Group III (Positive Control): Silymarin (e.g., 100 mg/kg, orally) + CCl₄.
-
Group IV-VI (Test Groups): this compound (e.g., 25, 50, 100 mg/kg, orally) + CCl₄.
-
-
Pre-treat the animals with this compound, Silymarin, or vehicle orally for 7-14 consecutive days.[11]
-
On the final day of pre-treatment, administer a single intraperitoneal injection of CCl₄ (e.g., 0.1-0.2 mL/kg) diluted in olive oil (1:1).
-
24 hours after CCl₄ administration, collect blood via cardiac puncture for serum separation.
-
Euthanize the mice and perfuse the liver with cold saline.
-
Homogenize a portion of the liver tissue for biochemical analysis.
4. Data Analysis:
-
Serum Analysis: Measure the activity of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST).
-
Liver Homogenate Analysis:
-
Statistical analysis using one-way ANOVA followed by a post-hoc test.
Hypothetical Quantitative Data
| Group | Treatment | Dose (mg/kg) | Serum ALT (U/L) | Liver MDA (nmol/mg protein) | Liver SOD (U/mg protein) |
| I | Vehicle | - | 40 ± 5 | 1.2 ± 0.2 | 150 ± 15 |
| II | CCl₄ | - | 350 ± 40 | 4.5 ± 0.5 | 75 ± 10 |
| III | Silymarin | 100 | 120 ± 15 | 2.1 ± 0.3 | 125 ± 12 |
| IV | This compound | 25 | 280 ± 30 | 3.8 ± 0.4 | 85 ± 10 |
| V | This compound | 50 | 210 ± 25 | 2.9 ± 0.3 | 105 ± 11 |
| VI | This compound | 100 | 150 ± 20 | 2.3 ± 0.2 | 120 ± 13* |
*p < 0.05 compared to the CCl₄ group.
Experimental Workflow Diagram
CCl₄-Induced Oxidative Stress Model Workflow.
IV. Signaling Pathway Diagrams
The bioactivity of cucurbitacins is often attributed to their modulation of key signaling pathways such as JAK/STAT and MAPK.[8][13] It is plausible that this compound may exert its effects through similar mechanisms. The following diagrams illustrate these pathways, which represent important targets for investigation.
JAK/STAT Signaling Pathway
JAK/STAT Signaling Pathway and a potential point of inhibition.
MAPK/ERK Signaling Pathway
MAPK/ERK Signaling Pathway and a potential point of inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 3. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. inotiv.com [inotiv.com]
- 5. 2.4. Carrageenan-Induced Hind Paw Edema in Rats [bio-protocol.org]
- 6. Tumorigenicity Assay in Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. yeasenbio.com [yeasenbio.com]
- 8. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 9. Frontiers | A new cirrhotic animal protocol combining carbon tetrachloride with methotrexate to address limitations of the currently used chemical-induced models [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. 4-OI Attenuates Carbon Tetrachloride-Induced Hepatic Injury via Regulating Oxidative Stress and the Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Stability of Cucurbitaxanthin A under different storage conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cucurbitaxanthin A. The information is designed to help you anticipate and address common challenges related to the stability of this compound during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a xanthophyll, a type of oxygenated carotenoid pigment found in various plants, including those of the Cucurbita genus.[1][2][3] Like other carotenoids, its structure, characterized by a long system of conjugated double bonds, makes it susceptible to degradation from various environmental factors.[4][5][6] This instability can lead to a loss of its biological activity and function, impacting experimental results and the efficacy of potential therapeutic applications.
Q2: What are the primary factors that affect the stability of this compound?
The stability of this compound, similar to other carotenoids, is primarily influenced by:
-
Light: Exposure to light, particularly short-wavelength light (e.g., UV and blue light), can induce photo-oxidation and isomerization, leading to rapid degradation.[4][5][6][7][8][9]
-
Temperature: Elevated temperatures accelerate the rate of degradation.[4][6][10] One study on carotenoids in Cucurbita maxima during baking showed that thermal processing leads to significant degradation of this compound.[1]
-
Oxygen: The presence of oxygen is a critical factor in the oxidative degradation of carotenoids.[4][5][6] Storage in an inert atmosphere (e.g., nitrogen or argon) is recommended.
-
pH: Carotenoids are generally more stable in neutral to slightly alkaline conditions and are susceptible to degradation under acidic conditions.[4][11]
-
Solvents: The choice of solvent can impact stability. Halogenated solvents and those prone to forming free radicals should be avoided.[12]
Q3: How should I store my this compound samples for short-term and long-term use?
For optimal stability, adhere to the following storage recommendations:
| Storage Duration | Temperature | Light Conditions | Atmosphere | Recommended Solvent (if in solution) |
| Short-Term (up to 24 hours) | 4°C | In the dark (use amber vials) | Inert gas (e.g., Argon) | Ethanol, Tetrahydrofuran (THF) |
| Long-Term (weeks to months) | -20°C to -80°C | In the dark | Inert gas, sealed vials | Ethanol, THF (minimize headspace) |
Note: Data generalized from carotenoid stability studies.[10][13][14] For extracted xanthophyll samples, storage in a freezer is recommended, and degradation should be expected over time.[15]
Q4: I am observing a rapid loss of color in my this compound solution. What could be the cause?
A loss of the characteristic yellow-orange color is a primary indicator of this compound degradation. The most common causes are:
-
Light Exposure: Even brief exposure to ambient laboratory light can initiate degradation. Always work with carotenoid solutions in a dimly lit area and use amber-colored vials or wrap containers in aluminum foil.
-
Presence of Oxygen: Ensure that your solvents have been de-gassed and that samples are stored under an inert atmosphere.
-
Inappropriate Temperature: If samples are not kept cool, degradation will accelerate.
-
Acidic pH: Check the pH of your solution, as acidic conditions can cause rapid degradation.[4]
Troubleshooting Guides
Problem 1: Inconsistent results in cell-based assays.
| Potential Cause | Troubleshooting Step |
| Degradation of stock solution | Prepare fresh stock solutions of this compound for each experiment. If using a stored stock, verify its integrity by UV-Vis spectroscopy before use. A shift in the λmax or a decrease in absorbance indicates degradation. |
| Degradation in culture media | Minimize the exposure of the culture plates to light after the addition of this compound. Consider performing a time-course experiment to assess the stability of the compound in your specific culture media. |
| Interaction with media components | Some components in culture media may accelerate degradation. If possible, prepare a simplified buffer solution to test for direct interactions. |
Problem 2: Low recovery of this compound after extraction.
| Potential Cause | Troubleshooting Step |
| Oxidation during extraction | Add an antioxidant, such as butylated hydroxytoluene (BHT), to the extraction solvent.[10] Perform the extraction under dim light and at a low temperature. |
| Incomplete extraction | Ensure the chosen solvent is appropriate for extracting xanthophylls. A mixture of solvents may be necessary. Repeat the extraction process on the sample residue to ensure complete recovery. |
| Degradation during solvent evaporation | Evaporate the solvent under a stream of nitrogen or argon, and avoid high temperatures. Do not allow the sample to go to complete dryness for an extended period. |
Experimental Protocols
Protocol: Assessing the Stability of this compound
This protocol outlines a general method for evaluating the stability of this compound under different conditions.
-
Preparation of this compound Stock Solution:
-
Accurately weigh a known amount of purified this compound.
-
Dissolve in a suitable, de-gassed solvent (e.g., ethanol or THF) to a known concentration.
-
Perform all steps under dim light and on ice.
-
Measure the initial absorbance at its λmax using a UV-Vis spectrophotometer to establish a baseline (T=0).
-
-
Experimental Conditions:
-
Temperature: Aliquot the stock solution into amber vials and store them at different temperatures (e.g., 4°C, 25°C, 40°C).
-
Light: Expose aliquots to a controlled light source (e.g., UV lamp, white light) while keeping a control set in complete darkness.
-
pH: Adjust the pH of the solution using appropriate buffers to create acidic, neutral, and alkaline conditions.
-
-
Time-Point Analysis:
-
At predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours), remove an aliquot from each condition.
-
Analyze the concentration of this compound using HPLC with a C18 column and a suitable mobile phase.[1][16][17] Alternatively, monitor the degradation by measuring the absorbance at λmax with a UV-Vis spectrophotometer.[12]
-
-
Data Analysis:
Visualizations
Caption: Experimental workflow for assessing this compound stability.
Caption: Factors influencing the degradation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C40H56O3 | CID 11433225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Phytochemical: this compound [caps.ncbs.res.in]
- 4. Factors influencing the chemical stability of carotenoids in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Short-wavelength light sensitivity of circadian, pupillary, and visual awareness in humans lacking an outer retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Short-Wavelength Light Sensitivity of Circadian, Pupillary, and Visual Awareness in Humans Lacking an Outer Retina - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Stability and pH-Dependent Mechanism of Astaxanthin-Loaded Nanoemulsions Stabilized by Almond Protein Isolate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. scribd.com [scribd.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pubs.rsc.org [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. jalexu.journals.ekb.eg [jalexu.journals.ekb.eg]
- 21. mdpi.com [mdpi.com]
Technical Support Center: Cucurbitaxanthin A Extraction and Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cucurbitaxanthin A. Our aim is to help you navigate the challenges associated with the extraction and analysis of this light- and heat-sensitive xanthophyll.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it difficult to work with?
This compound is a xanthophyll, a type of carotenoid pigment found in plants like pumpkin (Cucurbita maxima) and various peppers (Capsicum annuum)[1]. Like other carotenoids with a system of conjugated double bonds, it is highly susceptible to degradation from exposure to heat, light, oxygen, and acidic conditions. This inherent instability can lead to inaccurate quantification and misinterpretation of experimental results.
Q2: What are the main factors that cause this compound degradation?
The primary factors leading to the degradation of this compound during extraction and analysis are:
-
Oxidation: Exposure to atmospheric oxygen or peroxide impurities in solvents can cause oxidative cleavage of the carotenoid chain. This process can be accelerated by the presence of pro-oxidant metals.
-
Light: Exposure to light, particularly UV and fluorescent light, can induce photodegradation and cis-trans isomerization, altering the natural isomeric profile of the molecule.
-
Heat: Elevated temperatures can significantly accelerate both oxidation and isomerization, leading to substantial sample loss.
-
Acids: Acidic environments can promote the degradation of this compound.
Q3: How can I minimize degradation during sample preparation?
To minimize degradation, it is crucial to work quickly and under controlled conditions. Key recommendations include:
-
Work under dim or red light.
-
Keep samples on ice throughout the extraction process.
-
Consider flushing solvents and sample vials with an inert gas like nitrogen or argon to displace oxygen.
-
Use high-purity solvents to avoid peroxide contamination.
-
Add an antioxidant, such as butylated hydroxytoluene (BHT), to the extraction solvents.
Q4: What are the ideal storage conditions for this compound extracts?
For short-term storage (up to 48 hours), it is recommended to keep extracts at -20°C or lower in the dark. For long-term storage, temperatures of -70°C or -80°C are crucial to minimize degradation. Samples should be stored in amber vials under an inert atmosphere.
Troubleshooting Guides
| Problem | Possible Cause(s) | Solution(s) |
| Low or no recovery of this compound in the final extract. | 1. Degradation during extraction: Exposure to light, heat, or oxygen.2. Incomplete extraction: Incorrect solvent choice or insufficient extraction time/repetitions.3. Precipitation of carotenoids: Low solubility in the chosen solvent or high concentration. | 1. Work under dim or red light, on ice, and consider flushing with nitrogen or argon gas to displace oxygen. Add an antioxidant like BHT to your solvents.2. Try a different solvent or a mixture of solvents. Repeat the extraction process until the sample residue is colorless.3. Ensure the chosen solvent is appropriate for carotenoids. If precipitation occurs, try a different solvent or dilute the sample. |
| Inconsistent results between replicates. | 1. Non-homogenous sample: The this compound is not evenly distributed in the starting material.2. Variable degradation: Inconsistent handling of replicates (e.g., different exposure times to light or temperature). | 1. Ensure the initial sample is thoroughly homogenized before taking aliquots for extraction.2. Standardize the sample preparation workflow to ensure all samples are treated identically. |
| Chromatography results show unexpected peaks or a different isomeric profile. | Isomerization: Exposure to heat, light, or acidic conditions during sample preparation. | Maintain low temperatures throughout the process, protect the sample from light, and neutralize any acidic components in the sample if possible. |
| Loss of this compound during solvent evaporation. | High temperature during evaporation: Leads to thermal degradation. | Evaporate the solvent under a stream of nitrogen at a low temperature (e.g., 30-35°C). |
Data Presentation: Degradation Kinetics of Carotenoids in Pumpkin
Table 1: Degradation of Carotenoids in Dehydrated Pumpkin During Storage [2]
| Carotenoid | Storage Condition | Rate Constant (k) (day⁻¹) | Half-life (t₁/₂) (days) |
| β-carotene | 4°C, Air | 0.0031 | 223.5 |
| 25°C, Air | 0.0092 | 75.3 | |
| 40°C, Air | 0.0125 | 55.4 | |
| 4°C, N₂ | 0.0019 | 364.7 | |
| 25°C, N₂ | 0.0053 | 130.8 | |
| 40°C, N₂ | 0.0084 | 82.5 | |
| α-carotene | 4°C, Air | 0.0029 | 239.0 |
| 25°C, Air | 0.0085 | 81.5 | |
| 40°C, Air | 0.0116 | 59.7 | |
| 4°C, N₂ | 0.0017 | 407.6 | |
| 25°C, N₂ | 0.0049 | 141.4 | |
| 40°C, N₂ | 0.0078 | 88.8 | |
| Lutein | 4°C, Air | 0.0025 | 277.2 |
| 25°C, Air | 0.0073 | 94.9 | |
| 40°C, Air | 0.0099 | 70.0 | |
| 4°C, N₂ | 0.0015 | 462.0 | |
| 25°C, N₂ | 0.0043 | 161.1 | |
| 40°C, N₂ | 0.0068 | 101.9 |
Degradation follows first-order kinetics.
Table 2: Degradation of Carotenoids in Pumpkin Slices During Microwave-Vacuum Drying [3]
| Carotenoid | Microwave Power (W/g) | Rate Constant (k) (min⁻¹) | Half-life (t₁/₂) (min) |
| β-carotene | 4 | 0.0363 | 19.10 |
| 5 | 0.0431 | 16.08 | |
| 6 | 0.0498 | 13.92 | |
| 7 | 0.0612 | 11.33 | |
| 8 | 0.0686 | 10.10 | |
| α-carotene | 4 | 0.0353 | 19.66 |
| 5 | 0.0412 | 16.82 | |
| 6 | 0.0478 | 14.50 | |
| 7 | 0.0589 | 11.77 | |
| 8 | 0.0650 | 10.66 | |
| Lutein | 4 | 0.0391 | 17.73 |
| 5 | 0.0458 | 15.13 | |
| 6 | 0.0531 | 13.05 | |
| 7 | 0.0654 | 10.60 | |
| 8 | 0.0756 | 9.17 |
Degradation follows first-order kinetics.
Experimental Protocols
Protocol 1: Extraction of this compound from Pumpkin (Cucurbita maxima)
This protocol is adapted from methods for carotenoid extraction from pumpkin.
Materials:
-
Fresh or freeze-dried pumpkin pulp
-
Acetone (HPLC grade)
-
Petroleum ether or hexane (HPLC grade)
-
Butylated hydroxytoluene (BHT)
-
Saturated NaCl solution
-
Anhydrous sodium sulfate
-
Mortar and pestle or homogenizer
-
Centrifuge
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Sample Preparation: Weigh approximately 5 g of fresh or 1 g of freeze-dried pumpkin pulp.
-
Homogenization: Homogenize the sample with 25 mL of acetone containing 0.1% BHT using a mortar and pestle or a homogenizer until a uniform slurry is obtained. Perform this step on ice and under dim light.
-
Extraction:
-
Filter the slurry through a Büchner funnel with filter paper.
-
Transfer the filtrate to a separatory funnel.
-
Repeat the extraction of the solid residue with 25 mL of acetone with 0.1% BHT until the residue is colorless.
-
Pool all the filtrates in the separatory funnel.
-
-
Liquid-Liquid Partition:
-
Add 50 mL of petroleum ether (or hexane) and 50 mL of saturated NaCl solution to the separatory funnel containing the acetone extract.
-
Shake gently and allow the layers to separate.
-
Collect the upper petroleum ether layer containing the carotenoids.
-
Repeat the partition with another 25 mL of petroleum ether.
-
Pool the petroleum ether fractions.
-
-
Washing and Drying:
-
Wash the pooled petroleum ether extract with distilled water three times to remove residual acetone.
-
Dry the extract by passing it through a column containing anhydrous sodium sulfate.
-
-
Solvent Evaporation:
-
Evaporate the solvent to dryness using a rotary evaporator at a temperature not exceeding 35°C.
-
Immediately redissolve the residue in a known volume of a suitable solvent for HPLC analysis (e.g., MTBE/methanol mixture).
-
-
Storage: Store the final extract at -80°C under a nitrogen atmosphere until analysis.
Protocol 2: HPLC Analysis of this compound
This is a general reversed-phase HPLC method suitable for the separation of xanthophylls.
Instrumentation and Conditions:
-
HPLC System: A system with a photodiode array (PDA) or UV-Vis detector.
-
Column: C18 or C30 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm). C30 columns are often preferred for better separation of carotenoid isomers.
-
Mobile Phase: A gradient elution is typically used. For example:
-
Solvent A: Methanol/water/triethylamine (90:10:0.1, v/v/v)
-
Solvent B: Methyl tert-butyl ether (MTBE)
-
-
Gradient Program:
-
0-15 min: Linear gradient from 10% to 60% B
-
15-25 min: Isocratic at 60% B
-
25-30 min: Linear gradient from 60% to 10% B
-
30-35 min: Isocratic at 10% B (column re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25-30°C
-
Detection Wavelength: 450 nm (or scanning from 250-600 nm with a PDA detector)
-
Injection Volume: 20 µL
Procedure:
-
Standard Preparation: Prepare a standard solution of this compound (if available) or a suitable xanthophyll standard in the mobile phase.
-
Sample Preparation: Filter the redissolved extract through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Quantification: Identify the this compound peak based on its retention time and UV-Vis spectrum compared to the standard. Quantify using a calibration curve generated from the standard solutions.
Visualizations
References
Technical Support Center: Cucurbitaxanthin A Handling and Stability
Welcome to the technical support center for Cucurbitaxanthin A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the isomerization of this compound in solution. Below you will find troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure the stability and integrity of your samples.
Understanding this compound Isomerization
This compound, a xanthophyll carotenoid, is susceptible to isomerization, a process where the molecule's spatial arrangement of atoms changes. This typically involves the conversion of the biologically active all-trans isomer into various cis isomers. Isomerization can be triggered by several environmental factors, leading to a loss of biological activity and potentially impacting experimental outcomes. The primary factors contributing to isomerization are exposure to light, heat, oxygen, and acids.[1][2][3][4]
Troubleshooting Guide: Preventing Isomerization
This guide addresses common issues encountered during the handling and storage of this compound solutions.
| Problem | Potential Cause | Troubleshooting Steps |
| Loss of color intensity in solution. | Isomerization or degradation of this compound. Carotenoids with more conjugated double bonds tend to have stronger color, and isomerization can disrupt this system.[5] | 1. Minimize Light Exposure: Store solutions in amber vials or wrap containers in aluminum foil. Work in a dimly lit environment or use red light.[1][3][4] 2. Control Temperature: Store stock solutions at low temperatures (-20°C or -80°C). Avoid repeated freeze-thaw cycles.[3][4] 3. Deoxygenate Solvents: Purge solvents with an inert gas (e.g., nitrogen or argon) before preparing solutions.[6] 4. Use High-Purity Solvents: Impurities in solvents can catalyze degradation. |
| Inconsistent experimental results. | Isomerization leading to a heterogeneous mixture of isomers with different biological activities. | 1. Prepare Fresh Solutions: Use freshly prepared solutions for each experiment to ensure a consistent isomeric profile. 2. Analyze Isomeric Purity: Regularly check the isomeric purity of your stock solution using HPLC. 3. Incorporate Antioxidants: Add antioxidants such as α-tocopherol, ascorbyl palmitate, or butylated hydroxytoluene (BHT) to the solution to quench free radicals that can induce isomerization.[6][7] |
| Precipitation of this compound from solution. | Poor solubility in the chosen solvent. This compound is a lipophilic compound with low water solubility.[8] | 1. Select Appropriate Solvents: Use organic solvents like ethanol, acetone, or chloroform for initial dissolution.[9][10] For aqueous systems, consider lipid-based formulations. 2. Formulate for Stability: For use in aqueous buffers, consider encapsulation in liposomes, nanoemulsions, or complexation with cyclodextrins to improve solubility and stability.[5][11][12] |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for a this compound stock solution?
A1: For long-term storage, this compound stock solutions should be stored at -80°C in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen). For short-term use, storage at -20°C is acceptable. Always minimize exposure to light and oxygen.
Q2: Which solvents are best for dissolving this compound?
A2: As a lipophilic molecule, this compound dissolves well in organic solvents such as ethanol, methanol, acetone, and chloroform.[9][10] The choice of solvent may depend on the specific application. For cell-based assays, a small amount of an organic stock solution can often be diluted into the aqueous culture medium, although solubility should be verified.
Q3: How can I protect this compound from isomerization during an experiment?
A3: To prevent isomerization during your experiments, you should:
-
Work under subdued lighting.
-
Use deoxygenated solvents and buffers.
-
Maintain a cool temperature where possible.
-
Consider the addition of a suitable antioxidant to your solution.[7]
-
Prepare solutions fresh and use them promptly.
Q4: Can I use antioxidants to prevent isomerization? If so, which ones are recommended?
A4: Yes, antioxidants can be very effective. α-tocopherol (Vitamin E), ascorbyl palmitate, and butylated hydroxytoluene (BHT) are commonly used to protect carotenoids from oxidative degradation and isomerization.[6][7] The choice and concentration of the antioxidant may need to be optimized for your specific experimental system.
Q5: What is the impact of pH on the stability of this compound?
A5: Acidic conditions can promote the isomerization and degradation of carotenoids.[4] It is advisable to maintain the pH of aqueous solutions in the neutral range (pH 6-7.5) to enhance stability.[13]
Experimental Protocols
Protocol 1: Preparation and Storage of a Stabilized this compound Stock Solution
This protocol describes how to prepare a stock solution of this compound with enhanced stability.
Materials:
-
This compound (solid)
-
High-purity ethanol (degassed)
-
α-tocopherol
-
Amber glass vials with screw caps and PTFE septa
-
Argon or nitrogen gas cylinder with a regulator and tubing
Procedure:
-
Solvent Preparation: Place the required volume of high-purity ethanol in a flask and bubble argon or nitrogen gas through it for 15-20 minutes to remove dissolved oxygen.
-
Antioxidant Addition: Prepare a stock solution of α-tocopherol in the degassed ethanol (e.g., 1 mg/mL).
-
This compound Dissolution:
-
Weigh the desired amount of this compound in an amber vial.
-
Add the degassed ethanol to dissolve the compound.
-
Add the α-tocopherol stock solution to achieve a final concentration of approximately 0.1% (w/v).
-
-
Inert Atmosphere: Gently flush the headspace of the vial with argon or nitrogen gas before sealing it tightly.
-
Storage: Store the stock solution at -80°C.
Protocol 2: Analysis of this compound Isomerization by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for monitoring the isomeric purity of this compound.
Instrumentation and Columns:
-
HPLC system with a photodiode array (PDA) or UV-Vis detector.
-
A C30 reverse-phase column is often recommended for carotenoid isomer separation.
Mobile Phase (example):
-
A gradient elution is typically used. An example could be a gradient of methanol, methyl-tert-butyl ether (MTBE), and water. The exact gradient profile will need to be optimized.
Procedure:
-
Sample Preparation: Dilute a small aliquot of your this compound solution in the initial mobile phase.
-
Injection: Inject the sample onto the HPLC column.
-
Detection: Monitor the elution profile at the maximum absorption wavelength (λmax) of this compound (typically in the range of 400-500 nm).
-
Analysis: The all-trans isomer is usually the most abundant and has the longest retention time. The appearance of earlier eluting peaks indicates the presence of cis-isomers. The peak areas can be used to estimate the relative percentage of each isomer.
Visualizing Isomerization and Prevention
The following diagrams illustrate the factors leading to this compound isomerization and the workflow for preventing it.
Caption: Factors inducing the isomerization of this compound.
Caption: Workflow for preventing this compound isomerization.
References
- 1. [PDF] Lipid-Based Oral Formulation Strategies for Lipophilic Drugs | Semantic Scholar [semanticscholar.org]
- 2. Lipid-Based Oral Formulation Strategies for Lipophilic Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. symmetric.events [symmetric.events]
- 4. openchemicalengineeringjournal.com [openchemicalengineeringjournal.com]
- 5. Encapsulation Techniques of Carotenoids and Their Multifunctional Applications in Food and Health: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isomerization of carotenoids in photosynthesis and metabolic adaptation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of antioxidants on the stability of β-Carotene in O/W emulsions stabilized by Gum Arabic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. emerald.com [emerald.com]
- 10. Balancing yield and stability: optimizing leaf pigment extraction to minimize chlorophyll degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lipids, lipophilic drugs, and oral drug delivery-some emerging concepts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nanoencapsulation of carotenoids: a focus on different delivery systems and evaluation parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Optimizing HPLC Separation of Cucurbitaxanthin A and Other Carotenoids
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of Cucurbitaxanthin A and other carotenoids.
Troubleshooting Guide
This section addresses specific issues that may arise during the HPLC analysis of this compound and other carotenoids.
Question: Why am I seeing poor peak resolution between this compound and other carotenoids like lutein and zeaxanthin?
Answer:
Poor peak resolution is a common challenge in carotenoid analysis due to their structural similarities. Several factors could be contributing to this issue. Consider the following troubleshooting steps:
-
Column Selection: The choice of HPLC column is critical for separating structurally similar carotenoids. While C18 columns are widely used, C30 columns often provide better selectivity and resolution for carotenoid isomers.[1][2] Polymeric C18 phases may also offer better selectivity for difficult separations like lutein and zeaxanthin compared to monomeric C18 phases.[3]
-
Mobile Phase Composition: The mobile phase composition significantly impacts selectivity. Methanol-based mobile phases typically yield higher recoveries for carotenoids than acetonitrile-based ones.[3] Modifying the mobile phase with solvents like methyl tert-butyl ether (MTBE) or ethyl acetate can improve the separation of complex carotenoid mixtures.[1][4]
-
Temperature Control: Column temperature affects the selectivity of the separation. It is crucial to maintain a constant and optimized temperature, as small fluctuations can lead to significant changes in chromatographic selectivity.[5] The optimal temperature may vary depending on the specific carotenoids and the column being used, with some methods reporting optimal separation at temperatures like 20°C or 30°C.[6][7][8]
-
Gradient Elution: An optimized gradient elution program is often necessary to separate a complex mixture of carotenoids with varying polarities. A shallow gradient can help to improve the resolution of closely eluting peaks.
Question: My this compound peak is showing significant tailing. What could be the cause and how can I fix it?
Answer:
Peak tailing can be caused by several factors in HPLC analysis. Here are some potential causes and solutions:
-
Secondary Silanol Interactions: Active silanol groups on the silica-based stationary phase can interact with polar functional groups on the carotenoid molecules, leading to peak tailing. Adding a competing base, such as triethylamine (TEA), to the mobile phase (at a concentration of around 0.1%) can help to mask these silanol groups and improve peak shape.[2][9]
-
Column Overload: Injecting too much sample onto the column can lead to peak distortion, including tailing. Try reducing the sample concentration or the injection volume.
-
Column Contamination: Accumulation of strongly retained compounds from previous injections can affect the column performance. It is important to flush the column with a strong solvent after each run or batch of samples.
-
Mismatched pH: If the mobile phase pH is not optimal for the analyte, it can lead to peak tailing. Ensure the mobile phase pH is appropriate for the carotenoids being analyzed.
Question: I am experiencing low recovery of this compound. What are the likely reasons and how can I improve it?
Answer:
Low recovery of carotenoids, including this compound, is a frequent issue due to their inherent instability. Here are some key considerations:
-
Degradation: Carotenoids are susceptible to degradation from light, heat, oxygen, and acids.[1] To minimize degradation, it is crucial to:
-
Incomplete Extraction: The extraction procedure may not be efficient enough to recover all the carotenoids from the sample matrix. Ensure the chosen solvent system is appropriate for the polarity of this compound and other target carotenoids. Multiple extraction steps may be necessary to ensure complete recovery.[11]
-
Adsorption to Surfaces: Carotenoids can adsorb to glass and plastic surfaces. Silanizing glassware can help to minimize this issue.
-
Column Recovery: The choice of mobile phase can impact recovery from the HPLC column. The addition of a solvent modifier like triethylamine has been shown to improve the recovery of carotenoids from around 60% to over 90%.[3]
Frequently Asked Questions (FAQs)
Question: What is the recommended starting point for developing an HPLC method for this compound separation?
Answer:
A good starting point for developing an HPLC method for this compound would be to use a C30 reversed-phase column.[1][2] For the mobile phase, a gradient elution with a combination of methanol, methyl tert-butyl ether (MTBE), and water is often effective for separating a wide range of carotenoids.[1][6] The detection wavelength should be set at the maximum absorbance of this compound, which is typically around 450 nm for most carotenoids.[1][7]
Question: How can I confirm the identity of the this compound peak in my chromatogram?
Answer:
Peak identification in HPLC is typically achieved by comparing the retention time and the UV-Vis spectrum of the unknown peak with that of a certified reference standard. For more definitive identification, especially in complex matrices, hyphenated techniques such as HPLC-Mass Spectrometry (HPLC-MS) can be used to obtain mass spectral data, which provides information about the molecular weight and fragmentation pattern of the analyte.[12]
Question: Is saponification necessary for the analysis of this compound?
Answer:
Saponification is a chemical process that hydrolyzes carotenoid esters, which are common in many natural samples. Whether saponification is necessary depends on the research question. If the goal is to quantify the total amount of a specific carotenoid, including its esterified forms, then saponification is required. However, the saponification process itself can lead to the degradation and isomerization of some carotenoids.[9] Therefore, if the interest is in the native carotenoid profile, saponification should be avoided. The separation of chlorophylls from carotenoids can sometimes be achieved through chromatographic optimization, eliminating the need for saponification for chlorophyll removal.[6]
Data Presentation
Table 1: Recommended HPLC Columns for Carotenoid Separation
| Column Type | Stationary Phase | Particle Size (µm) | Dimensions (mm) | Key Advantages for Carotenoid Separation |
| C30 | Polymeric C30 | 3 - 5 | 250 x 4.6 | Excellent for resolving geometric isomers and structurally similar carotenoids.[1][2] |
| C18 | Polymeric C18 | 3 - 5 | 250 x 4.6 | Good selectivity for lutein and zeaxanthin.[3] |
| C18 | Monomeric C18 | 3 - 5 | 150 x 4.6 | Commonly used, but may have lower resolution for isomers compared to C30.[12] |
Table 2: Example HPLC Parameters for Carotenoid Separation
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | C30, 5 µm, 250 x 4.6 mm | Nucleosil 120 - 5 C18 | C18, 5 µm, 150 x 4.6 mm |
| Mobile Phase A | Methanol:Water (98:2, v/v) | Acetonitrile:Water (9:1, v/v) | 0.1% Ortho-phosphoric acid:Methanol (95:5, v/v) |
| Mobile Phase B | Methyl tert-butyl ether | Ethyl acetate | Acetonitrile |
| Gradient | Detailed gradient profile[6] | 10% to 70% B in 16 min, then back to 10% B[13] | Gradient elution[14] |
| Flow Rate | 1.0 mL/min[6] | 1.0 mL/min[13] | 1.5 mL/min[14] |
| Column Temperature | 20°C[6] | Room Temperature | Not specified |
| Detection Wavelength | 450 nm | Not specified | 272 nm |
Experimental Protocols
Protocol 1: General Carotenoid Extraction from Plant Material
This protocol provides a general guideline for extracting carotenoids from plant tissues.
-
Sample Preparation: Homogenize the fresh or freeze-dried plant material to a fine powder.
-
Extraction:
-
To approximately 1 gram of the homogenized sample, add 10 mL of a solvent mixture such as acetone, ethanol, or a combination of methanol and ethyl acetate.[4] The choice of solvent will depend on the specific sample matrix and target carotenoids.
-
Add an antioxidant like BHT (0.1%) to the extraction solvent to prevent degradation.
-
Vortex or sonicate the mixture for 10-15 minutes.
-
Centrifuge the mixture and collect the supernatant.
-
Repeat the extraction process with fresh solvent until the sample residue is colorless.[11]
-
-
Phase Separation (if necessary):
-
Combine the supernatants and add an equal volume of diethyl ether or petroleum ether and a 10% NaCl solution to facilitate phase separation.
-
Collect the upper organic layer containing the carotenoids.
-
-
Drying and Reconstitution:
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a known volume of a suitable solvent (e.g., mobile phase or a solvent compatible with the mobile phase) for HPLC analysis.
-
Mandatory Visualizations
Caption: General workflow for HPLC analysis of carotenoids.
Caption: Troubleshooting decision tree for HPLC separation.
References
- 1. mdpi.com [mdpi.com]
- 2. Study of RP HPLC Retention Behaviours in Analysis of Carotenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. scispace.com [scispace.com]
- 6. A rapid and sensitive method for determination of carotenoids in plant tissues by high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of an HPLC-PDA Method for the Determination of Capsanthin, Zeaxanthin, Lutein, β-Cryptoxanthin and β-Carotene Simultaneously in Chili Peppers and Products [mdpi.com]
- 8. Development of an HPLC-PDA Method for the Determination of Capsanthin, Zeaxanthin, Lutein, β-Cryptoxanthin and β-Carotene Simultaneously in Chili Peppers and Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HPLC Analysis and Determination of Carotenoid Pigments in Commercially Available Plant Extracts [foodandnutritionjournal.org]
- 10. Thermodynamic Insights into the Separation of Carotenoids in Reversed-Phase Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Extraction and Analysis by HPLC-DAD of Carotenoids in Human Faeces from Spanish Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. jocpr.com [jocpr.com]
Troubleshooting low yield of Cucurbitaxanthin A extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of Cucurbitaxanthin A.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its extraction yield important?
This compound is a xanthophyll, a type of oxygenated carotenoid pigment found in various plants, notably in species like Cucurbita maxima (pumpkin) and Capsicum annuum (pepper).[1] As a bioactive compound, it is of interest for its potential antioxidant and anti-inflammatory properties. Maximizing the extraction yield is crucial for the economic viability and efficiency of research, as well as for the development of pharmaceuticals and nutraceuticals.
Q2: What are the general steps involved in the extraction of this compound?
The extraction of xanthophylls like this compound from plant sources typically involves the following key stages:
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Preparation of Plant Material: This includes selecting the appropriate plant part (e.g., peel, pulp), followed by drying to reduce moisture content and prevent enzymatic degradation. The dried material is then ground into a fine powder to increase the surface area for efficient solvent penetration.
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Extraction: The powdered plant material is mixed with a suitable solvent to dissolve the this compound. Various techniques can be employed, including maceration, Soxhlet extraction, ultrasound-assisted extraction (UAE), and microwave-assisted extraction (MAE).
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Purification: The crude extract is then processed to remove unwanted compounds. This may involve techniques such as saponification to remove chlorophyll and fatty acid esters, followed by chromatographic methods like column chromatography or high-performance liquid chromatography (HPLC) for isolation of the pure compound.
Q3: Which solvents are most effective for this compound extraction?
The choice of solvent is critical and depends on the polarity of the target compound. This compound, being a xanthophyll, is more polar than carotenes. Solvents like acetone, ethanol, and methanol, or mixtures of these with less polar solvents like hexane, are commonly used for carotenoid extraction. For instance, a mixture of hexane and isopropyl alcohol has been used in conventional extraction methods for carotenoids from pumpkin.[2] Acetone has been identified as an efficient solvent for extracting β-carotene from pumpkin. The polarity of the solvent significantly influences the extraction yield.
Q4: How can I quantify the amount of this compound in my extract?
High-Performance Liquid Chromatography (HPLC) is the most common and accurate method for the identification and quantification of specific xanthophylls like this compound. An HPLC system equipped with a suitable column (e.g., C18) and a UV-Vis or Diode Array Detector (DAD) is typically used. The concentration of this compound in the sample can be determined by comparing its peak area to that of a calibration curve prepared with a certified reference standard.
Troubleshooting Guide for Low Yield
This guide addresses common issues that can lead to a low yield of this compound during extraction and provides actionable solutions.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Crude Extract | Improper Plant Material Preparation: Insufficient drying can lead to enzymatic degradation of the target compound. Inadequate grinding reduces the surface area for solvent penetration. | - Ensure the plant material is thoroughly dried, for example, by freeze-drying or using a low-temperature oven (40-50°C).- Grind the dried material into a fine and uniform powder to maximize surface area. |
| Suboptimal Solvent Choice: The solvent may not have the appropriate polarity to efficiently dissolve this compound. | - Experiment with different solvents and solvent mixtures of varying polarities (e.g., acetone, ethanol, methanol, hexane, and their combinations).- The use of a combination of polar and non-polar solvents can enhance the extraction of phytochemicals.[3][4] | |
| Insufficient Extraction Time or Temperature: The extraction process may not be long enough or at an optimal temperature to allow for complete solubilization of the compound. | - Optimize the extraction time and temperature for your chosen method. For maceration, increase the soaking time with regular agitation. For UAE or MAE, adjust the sonication/microwave time and power. Be aware that excessive heat can cause degradation. | |
| Poor Solvent-to-Solid Ratio: An insufficient volume of solvent may become saturated before all the this compound is extracted. | - Increase the solvent-to-solid ratio. Experiment with different ratios to find the optimal balance between yield and solvent consumption. | |
| Degradation of this compound | Exposure to Light, Heat, and Oxygen: Xanthophylls are sensitive to light, high temperatures, and oxidation, which can lead to degradation and isomerization. | - Conduct the extraction process in a dark or low-light environment, or use amber-colored glassware.- Use a rotary evaporator at a controlled low temperature (e.g., < 40°C) for solvent removal.- Purge storage containers with an inert gas like nitrogen or argon to minimize exposure to oxygen. |
| Presence of Interfering Compounds: Co-extraction of chlorophylls and lipids can interfere with the purification and quantification of this compound. | - Perform a saponification step after the initial extraction to hydrolyze chlorophyll and fatty acid esters, which can then be removed by partitioning. | |
| Loss of Compound During Purification | Inappropriate Chromatography Conditions: The chosen stationary phase or mobile phase in column chromatography or HPLC may not be suitable for separating this compound from other compounds, leading to co-elution or poor recovery. | - Optimize the chromatographic conditions by testing different solvent systems (mobile phase) and column types (stationary phase).- Use a gradient elution in HPLC to improve the separation of compounds with different polarities. |
| Incomplete Elution: The compound may be irreversibly adsorbed onto the stationary phase if the mobile phase is not strong enough. | - Increase the polarity of the mobile phase gradually to ensure all the target compound is eluted from the column. |
Data Presentation
The choice of extraction method significantly impacts the yield of carotenoids. The following table summarizes a comparison of total carotenoid content from the peel and pulp of Cucurbita maxima using conventional and innovative green extraction techniques.
Table 1: Comparison of Total Carotenoid Content (TCC) from Cucurbita maxima using different extraction methods.
| Plant Part | Extraction Method | Solvent | Total Carotenoid Content (µg/g of dry weight) | Reference |
| Peel | Conventional Extraction (CE) | Hexane/Isopropyl alcohol (60:40) | 19.21 ± 4.39 | [2][5] |
| Peel | Ultrasound-Assisted Extraction (UAE) | Corn oil | 38.03 ± 4.21 | [2][5] |
| Pulp | Conventional Extraction (CE) | Hexane/Isopropyl alcohol (60:40) | 12.54 ± 2.11 | [2][5] |
| Pulp | Ultrasound-Assisted Extraction (UAE) | Corn oil | 32.69 ± 2.01 |
Data is presented as mean ± standard deviation.
These results indicate that innovative green extraction techniques like UAE can significantly enhance the yield of carotenoids from Cucurbita maxima compared to conventional solvent extraction.[2][5]
Experimental Protocols
Protocol 1: Conventional Solvent Extraction (Maceration)
This protocol describes a standard method for the extraction of this compound using maceration.
Materials:
-
Dried and powdered plant material (e.g., Cucurbita maxima peel)
-
Solvent (e.g., Acetone or a 3:1 mixture of Hexane:Acetone)
-
Erlenmeyer flask
-
Shaker or magnetic stirrer
-
Filter paper or Buchner funnel with vacuum filtration
-
Rotary evaporator
Methodology:
-
Weigh 10 g of the finely powdered plant material and place it in a 250 mL Erlenmeyer flask.
-
Add 100 mL of the chosen solvent to the flask (1:10 solid-to-solvent ratio).
-
Seal the flask and place it on a shaker or magnetic stirrer.
-
Macerate for 24 hours at room temperature, protected from light.
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After maceration, filter the mixture through filter paper or a Buchner funnel to separate the extract from the solid residue.
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Wash the residue with a small amount of fresh solvent to ensure complete recovery of the extract.
-
Combine the filtrates and concentrate the extract using a rotary evaporator at a temperature below 40°C until a crude extract is obtained.
-
The crude extract can then be subjected to further purification steps.
Protocol 2: Ultrasound-Assisted Extraction (UAE)
This protocol outlines the use of ultrasound to enhance the extraction efficiency of this compound.
Materials:
-
Dried and powdered plant material (e.g., Cucurbita maxima peel)
-
Solvent (e.g., Ethanol or Acetone)
-
Beaker or flask
-
Ultrasonic bath or probe sonicator
-
Centrifuge
-
Rotary evaporator
Methodology:
-
Place 5 g of the powdered plant material into a 100 mL beaker.
-
Add 50 mL of the selected solvent (1:10 solid-to-solvent ratio).
-
Place the beaker in an ultrasonic bath or insert the probe of a sonicator into the mixture.
-
Sonicate the sample for a specified duration (e.g., 30 minutes) at a controlled temperature (e.g., 30°C). The optimal time and temperature may need to be determined experimentally.
-
After sonication, centrifuge the mixture at high speed (e.g., 4000 rpm for 15 minutes) to pellet the solid material.
-
Decant the supernatant (the extract).
-
The extraction can be repeated on the pellet with fresh solvent to increase the yield.
-
Combine the supernatants and concentrate the extract using a rotary evaporator at a temperature below 40°C.
Mandatory Visualizations
Experimental Workflow
Caption: General experimental workflow for the extraction and purification of this compound.
Signaling Pathways
Xanthophylls, including potentially this compound, are known for their antioxidant and anti-inflammatory effects. These effects are often mediated through the modulation of key signaling pathways such as the Nrf2 and NF-κB pathways.
Caption: Putative signaling pathways modulated by xanthophylls, leading to antioxidant and anti-inflammatory effects.
References
- 1. This compound | C40H56O3 | CID 11433225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Astaxanthin as a Modulator of Nrf2, NF-κB, and Their Crosstalk: Molecular Mechanisms and Possible Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Astaxanthin and Nrf2 Signaling Pathway: A Novel Target for New Therapeutic Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Analysis of Cucurbitaxanthin A in Food Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of Cucurbitaxanthin A in food samples.
Disclaimer: Specific analytical methods and quantitative data for this compound are not widely available in published literature. The information provided here is based on established methods for the analysis of similar xanthophylls and carotenoids in comparable food matrices. All methods should be thoroughly validated for accuracy and precision in your specific application.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in which food samples is it commonly found?
A1: this compound is a type of xanthophyll, a class of oxygen-containing carotenoid pigments. It is found in various fruits and vegetables, notably in pumpkin and squash (Cucurbita maxima) and red peppers (Capsicum annuum).[1][2] Its analysis is crucial for understanding the nutritional composition of these foods.
Q2: What are the main challenges in the quantitative analysis of this compound in food samples?
A2: The primary challenges include:
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Matrix Effects: Co-extracted compounds from the food matrix can interfere with the ionization of this compound in the mass spectrometer, leading to ion suppression or enhancement and inaccurate quantification.[3][4][5]
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Analyte Stability: Carotenoids like this compound are susceptible to degradation by light, heat, and oxidation during sample preparation and analysis.
-
Extraction Efficiency: Achieving complete and reproducible extraction from complex food matrices can be difficult.
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Lack of Commercial Standards: The availability of certified reference standards for this compound may be limited, complicating accurate quantification.
Q3: What is a suitable analytical technique for the quantification of this compound?
A3: High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the preferred method for the selective and sensitive quantification of this compound in complex food matrices.[6][7] HPLC with UV-Vis detection can also be used, but it may be less selective in the presence of interfering compounds.[8]
Troubleshooting Guide
Issue 1: Poor Peak Shape or Low Signal Intensity
| Possible Cause | Troubleshooting Step |
| Matrix Effects (Ion Suppression) | 1. Dilute the sample extract: Diluting the sample can reduce the concentration of interfering matrix components.[1] 2. Improve sample cleanup: Employ Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering compounds. 3. Optimize chromatographic separation: Modify the mobile phase gradient or use a different column chemistry (e.g., C30) to separate this compound from co-eluting matrix components.[8] 4. Use a matrix-matched calibration curve: Prepare calibration standards in a blank matrix extract that is similar to your sample to compensate for matrix effects. |
| Analyte Degradation | 1. Protect samples from light: Use amber vials and minimize exposure to light during all steps. 2. Work at low temperatures: Perform extractions on ice and use refrigerated autosamplers. 3. Use antioxidants: Add antioxidants like butylated hydroxytoluene (BHT) or ascorbic acid to the extraction solvent to prevent oxidative degradation. |
| Sub-optimal MS/MS Parameters | 1. Optimize ionization source parameters: Adjust spray voltage, gas flows, and temperatures. 2. Optimize collision energy: Perform a compound optimization to determine the most abundant and stable fragment ions and the optimal collision energy. |
Issue 2: High Variability in Quantitative Results
| Possible Cause | Troubleshooting Step |
| Inconsistent Extraction Recovery | 1. Ensure complete cell lysis: Use mechanical homogenization or sonication to disrupt plant cells. 2. Optimize extraction solvent: A mixture of a polar and a non-polar solvent is often effective for carotenoids. Methanol/MTBE or Hexane/Isopropanol are common choices.[9] 3. Perform multiple extraction steps: Repeat the extraction process on the sample pellet to ensure complete recovery. |
| Matrix Effects (Ion Enhancement/Suppression) | 1. Use an internal standard: A stable isotope-labeled internal standard is ideal for correcting for both extraction recovery and matrix effects. If unavailable, a structurally similar compound can be used. |
Data Presentation
The following tables present representative quantitative data for carotenoids in pumpkin (Cucurbita maxima), a known source of this compound. This data can be used as a reference for expected concentrations and recoveries of similar compounds.
Table 1: Concentration of Major Carotenoids in Different Pumpkin Cultivars
| Carotenoid | 'Delica' (C. maxima) Concentration (µg/g fresh weight) | 'Violina' (C. moschata) Concentration (µg/g fresh weight) |
| Lutein | 15.2 ± 0.8 | 8.5 ± 0.5 |
| β-carotene | 68.3 ± 3.5 | 45.1 ± 2.3 |
Data adapted from HPLC-UV/Vis-APCI-MS/MS analysis.[8]
Table 2: Bioaccessibility of Carotenoids from Pumpkin After In Vitro Digestion
| Carotenoid | Bioaccessibility from 'Delica' (%) | Bioaccessibility from 'Violina' (%) |
| Lutein | 25.4 | 28.1 |
| β-carotene | 18.2 | 21.5 |
Bioaccessibility was determined using a static in vitro digestion model.[8]
Experimental Protocols
Proposed Protocol for Extraction and Analysis of this compound from Pumpkin
This protocol is a generalized procedure based on methods for other carotenoids and should be optimized and validated for your specific application.
1. Sample Preparation:
-
Homogenize fresh pumpkin pulp.
-
Weigh approximately 1 g of the homogenized sample into a mortar.
-
Add 0.5 g of anhydrous sodium sulfate and grind to a fine powder.
2. Extraction:
-
Transfer the powder to a 50 mL polypropylene tube.
-
Add 10 mL of a solvent mixture of hexane:acetone:ethanol (2:1:1 v/v/v) containing 0.1% BHT.
-
Vortex for 1 minute and then sonicate for 15 minutes in a cold bath.
-
Centrifuge at 5000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
Repeat the extraction process two more times with 10 mL of the solvent mixture.
-
Pool the supernatants and evaporate to dryness under a gentle stream of nitrogen at 35°C.
3. Saponification (Optional - to remove interfering lipids and chlorophylls):
-
Reconstitute the dried extract in 2 mL of ethanol.
-
Add 0.2 mL of 10% (w/v) methanolic KOH.
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Incubate at room temperature in the dark for 2 hours.
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Add 2 mL of water and 4 mL of hexane.
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Vortex and centrifuge to separate the layers.
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Collect the upper hexane layer.
-
Repeat the hexane extraction twice.
-
Pool the hexane fractions and wash with water until neutral pH.
-
Evaporate the hexane to dryness under nitrogen.
4. LC-MS/MS Analysis:
-
Reconstitute the final dried extract in 1 mL of mobile phase (e.g., Methanol/MTBE 50:50 v/v).
-
Filter through a 0.22 µm PTFE syringe filter.
-
Inject into the HPLC-MS/MS system.
-
HPLC Conditions (example):
-
Column: C30 reverse-phase column (e.g., 2.1 x 150 mm, 3 µm).
-
Mobile Phase A: Acetonitrile:Methanol:Water (85:10:5 v/v/v) with 0.1% formic acid.
-
Mobile Phase B: MTBE with 0.1% formic acid.
-
Gradient: Start with 10% B, increase to 90% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow rate: 0.3 mL/min.
-
Column Temperature: 30°C.
-
-
MS/MS Conditions (example for a xanthophyll):
-
Ionization Mode: Electrospray Ionization (ESI) Positive.
-
Monitor the precursor ion for this compound (m/z 585.4 [M+H]⁺) and at least two product ions for quantification and confirmation.
-
Visualizations
Experimental Workflow
Caption: A generalized workflow for the extraction and analysis of this compound.
Troubleshooting Logic for Low Signal Intensity
Caption: Decision tree for troubleshooting low signal intensity in this compound analysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. longdom.org [longdom.org]
- 4. Ion suppression: a major concern in mass spectrometry - NRC Publications Archive - Canada.ca [nrc-publications.canada.ca]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. mdpi.com [mdpi.com]
- 7. A Review of Quantitative and Topical Analysis of Anthocyanins in Food - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Extraction of Carotenoids from Pumpkin Peel and Pulp: Comparison between Innovative Green Extraction Technologies (Ultrasonic and Microwave-Assisted Extractions Using Corn Oil) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Cucurbitaxanthin A
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the purity of isolated Cucurbitaxanthin A. It includes frequently asked questions and detailed troubleshooting guides to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where is it found?
A1: this compound is a type of xanthophyll, which is a class of oxygenated carotenoid pigments.[1][2][3] It is a natural antioxidant found in various plants, notably red peppers (Capsicum annuum) and pumpkin (Cucurbita maxima).[2][3][4] Its chemical formula is C40H56O3.[2][5]
Q2: What are the primary challenges in purifying this compound?
A2: Like many carotenoids, this compound is highly sensitive to environmental factors. The main challenges include its degradation caused by exposure to light, heat, oxygen, and acids.[6][7][8] Its nonpolar nature can also lead to co-elution with other lipids and pigments, making it difficult to achieve high purity.
Q3: How should I handle and store this compound to prevent degradation?
A3: To ensure stability, handle samples in an environment protected from direct light and work quickly to minimize oxygen exposure.[6][7] It is advisable to work under an inert atmosphere (e.g., nitrogen or argon) if possible. For storage, pure this compound should be kept in sealed ampoules under nitrogen, in a crystalline form if possible, and stored at low temperatures (–20°C or below) in the dark.[6][9]
Q4: Which analytical techniques are recommended for assessing the purity of a this compound sample?
A4: The most common and effective techniques for purity determination are High-Performance Liquid Chromatography (HPLC) with UV-Vis detection, Mass Spectrometry (MS) for molecular weight confirmation, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural verification and quantification.[10][11][12][13] Quantitative NMR (qNMR) is a particularly powerful method for obtaining an absolute purity assessment.[11][14][15]
Troubleshooting Guide
This guide addresses specific problems that may arise during the purification of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield after initial extraction. | 1. Inefficient cell lysis: Plant cell walls were not sufficiently disrupted to release the compound. 2. Inappropriate solvent choice: The solvent used may not have the optimal polarity for this compound.[16] 3. Degradation during extraction: Exposure to heat or light during a lengthy extraction process.[8] | 1. Improve disruption: Freeze-dry the plant material and grind it into a fine powder before extraction. 2. Optimize solvent: Use a mixture of polar and non-polar solvents (e.g., hexane/acetone/ethanol) to extract a broad range of compounds, including xanthophylls.[16] 3. Control conditions: Perform extraction at low temperatures and protect the apparatus from light by wrapping it in aluminum foil. |
| HPLC chromatogram shows broad or tailing peaks. | 1. Column overload: Too much sample was injected onto the column.[17] 2. Poor sample solubility: The sample is not fully dissolved in the mobile phase or injection solvent.[18] 3. Column contamination or degradation: Active sites on the stationary phase are interacting with the analyte.[19] 4. Inadequate buffering: If using a buffered mobile phase, its capacity may be insufficient.[19] | 1. Reduce injection volume: Dilute the sample or inject a smaller volume.[17] 2. Match solvents: Dissolve the sample in a solvent that is weaker than or identical to the mobile phase.[18] 3. Clean or replace column: Flush the column with a strong solvent. If peak shape does not improve, replace the column.[20] 4. Adjust mobile phase: Ensure the buffer concentration is adequate (typically 10-25 mM) for stable operation.[19] |
| Sample purity does not improve after column chromatography. | 1. Co-elution of impurities: Impurities have similar polarity to this compound and do not separate under the current conditions. 2. Incorrect stationary or mobile phase: The selected chromatography system does not provide sufficient selectivity. | 1. Change selectivity: Switch from normal-phase (silica) to reversed-phase (C18) chromatography, or vice versa. 2. Use a different solvent system: Experiment with different solvent combinations to alter the elution profile. For carotenoids, solvents like hexane, ethyl acetate, and methanol are common.[21] |
| Appearance of unexpected "ghost" peaks in HPLC. | 1. Contamination: Impurities may be present in the mobile phase, or the injector may be contaminated from a previous run.[18] 2. Late elution: A compound from a previous injection is eluting in the current run. | 1. Use high-quality reagents: Use HPLC-grade solvents and prepare fresh mobile phase daily.[18] Flush the injector and system thoroughly.[17] 2. Increase run time: Extend the gradient or isocratic run time to ensure all compounds have eluted before the next injection. Flush the column with a strong solvent between runs. |
| Sample color fades or changes during purification. | 1. Oxidation or Isomerization: The compound is degrading due to exposure to oxygen, light, or acid.[6][22] Carotenoids are prone to trans-cis isomerization when exposed to light, which can alter their properties.[6] | 1. Protect the sample: Work in low light or use amber vials. Blanket solvents and sample fractions with nitrogen or argon.[6] 2. Avoid acid: Ensure all solvents and glassware are free from acidic residues. Neutralize extracts if necessary.[6] |
Data Presentation: Purification Summary
The following table presents hypothetical data illustrating the expected improvement in the purity of this compound at various stages of a typical purification workflow.
| Purification Step | Total Mass (mg) | Purity by HPLC (%) | Step Yield (%) | Overall Yield (%) |
| Crude Solvent Extract | 5000 | 1.5 | 100 | 100 |
| After Liquid-Liquid Partitioning | 800 | 8.0 | 85.3 | 85.3 |
| After Silica Column Chromatography | 150 | 45.0 | 84.4 | 72.0 |
| After Preparative HPLC | 55 | 98.5 | 81.5 | 58.7 |
Experimental Protocols
Protocol 1: Extraction and Solvent Partitioning
-
Preparation: Lyophilize and grind 200 g of fresh plant material (e.g., red pepper pericarp) into a fine powder.
-
Extraction: Macerate the powder in 1 L of a cold acetone/methanol (7:3 v/v) mixture. Stir for 4 hours at 4°C in the dark.
-
Filtration: Filter the mixture through a Büchner funnel. Re-extract the solid residue twice more with 500 mL of the solvent mixture.
-
Evaporation: Combine the filtrates and evaporate the solvent under reduced pressure at 30°C.
-
Partitioning: Resuspend the resulting oleoresin in 200 mL of n-hexane. Wash the hexane phase three times with 100 mL of a saturated NaCl solution in water to remove polar impurities.
-
Drying and Concentration: Dry the hexane layer over anhydrous sodium sulfate, filter, and evaporate to dryness to yield the crude extract.
Protocol 2: Silica Gel Column Chromatography
-
Column Packing: Prepare a slurry of silica gel 60 (70-230 mesh) in n-hexane and pack it into a glass column (e.g., 40 cm length x 4 cm diameter).
-
Sample Loading: Dissolve the crude extract from Protocol 1 in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully layer the dried, sample-adsorbed silica onto the top of the packed column.
-
Elution: Elute the column with a stepwise gradient of increasing polarity. Start with 100% n-hexane, followed by increasing percentages of ethyl acetate in n-hexane (e.g., 98:2, 95:5, 90:10, 80:20 v/v), and finally finish with acetone to elute highly polar compounds.
-
Fraction Collection: Collect fractions (e.g., 20 mL each) and monitor their composition by Thin Layer Chromatography (TLC) or HPLC.
-
Pooling: Combine the fractions containing the highest concentration of this compound and evaporate the solvent.
Protocol 3: Preparative Reversed-Phase HPLC
-
System Preparation: Use a preparative HPLC system equipped with a C18 column (e.g., 250 mm x 21.2 mm, 5 µm particle size) and a UV-Vis detector set to the absorption maximum of this compound (~450-480 nm).
-
Mobile Phase: Prepare a mobile phase, for example, a gradient of acetonitrile and methanol in water. Ensure all solvents are HPLC grade and are degassed prior to use.
-
Sample Preparation: Dissolve the enriched fraction from the silica column step in the initial mobile phase solvent. Filter the sample through a 0.45 µm syringe filter.
-
Injection and Fractionation: Inject the sample onto the column and begin the gradient elution. Collect the peak corresponding to this compound using an automated fraction collector.
-
Purity Confirmation: Re-analyze a small aliquot of the collected fraction using an analytical HPLC column to confirm its purity.
-
Final Step: Pool the pure fractions and remove the organic solvent under reduced pressure. Lyophilize the remaining aqueous solution to obtain pure this compound as a solid.
Visualizations
Experimental Workflow
Caption: Workflow for the isolation and purification of this compound.
Hypothetical Signaling Pathway Modulation
Caption: Hypothetical inhibition of a kinase signaling cascade by this compound.
References
- 1. Showing Compound this compound (FDB013989) - FooDB [foodb.ca]
- 2. This compound | C40H56O3 | CID 11433225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Phytochemical: this compound [caps.ncbs.res.in]
- 4. CUCURBITAXANTHINA | 103955-77-7 [chemicalbook.com]
- 5. PubChemLite - this compound (C40H56O3) [pubchemlite.lcsb.uni.lu]
- 6. omicsonline.org [omicsonline.org]
- 7. diva-portal.org [diva-portal.org]
- 8. mdpi.com [mdpi.com]
- 9. This compound - Amerigo Scientific [amerigoscientific.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. creative-biostructure.com [creative-biostructure.com]
- 12. books.rsc.org [books.rsc.org]
- 13. Identification and characterization of molecular targets of natural products by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Universal Quantitative NMR Analysis of Complex Natural Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Green Chemistry Extractions of Carotenoids from Daucus carota L.—Supercritical Carbon Dioxide and Enzyme-Assisted Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ijsdr.org [ijsdr.org]
- 18. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 19. hplc.eu [hplc.eu]
- 20. HPLC Troubleshooting Guide [scioninstruments.com]
- 21. mdpi.com [mdpi.com]
- 22. Green Solvents: Emerging Alternatives for Carotenoid Extraction from Fruit and Vegetable By-Products - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of Cucurbitaxanthin A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately quantifying Cucurbitaxanthin A.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the quantification of this compound, providing potential causes and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Analyte Peak | Degradation of this compound: As a xanthophyll, this compound is susceptible to degradation from exposure to heat, light, oxygen, and acidic conditions.[1] | - Work under dim light and use amber glassware. - Keep samples and standards at low temperatures (e.g., on ice). - Use solvents with antioxidants (e.g., BHT). - Avoid strong acids in the extraction and mobile phases. |
| Inefficient Extraction: The choice of solvent and extraction method may not be optimal for releasing this compound from the sample matrix. | - Use a mixture of polar and non-polar solvents (e.g., hexane/acetone/ethanol). - Employ extraction techniques like sonication or homogenization to improve efficiency. - Ensure the sample is finely ground to increase surface area. | |
| Peak Tailing or Fronting | Secondary Interactions with Stationary Phase: Residual silanol groups on the HPLC column can interact with the polar functional groups of this compound, causing peak tailing.[2][3] | - Use a C30 column, which is specifically designed for carotenoid separation and reduces silanol interactions. - Add a small amount of a competing base, like triethylamine (TEA), to the mobile phase to block active sites. - Adjust the mobile phase pH to suppress the ionization of silanol groups.[2] |
| Column Overload: Injecting too much sample can lead to peak distortion.[3][4] | - Dilute the sample and re-inject. - Use a column with a higher loading capacity. | |
| Mismatch between Injection Solvent and Mobile Phase: Dissolving the sample in a solvent much stronger than the initial mobile phase can cause peak fronting.[3] | - Whenever possible, dissolve the sample in the initial mobile phase. - If a stronger solvent is necessary for solubility, inject a smaller volume. | |
| Ghost Peaks | Contamination: Contaminants in the mobile phase, glassware, or carryover from previous injections can result in extraneous peaks.[2][4][5] | - Use high-purity HPLC-grade solvents and fresh mobile phase. - Thoroughly clean all glassware. - Run blank injections (injection of the mobile phase) to identify the source of contamination. - Implement a robust needle wash protocol in the autosampler. |
| Inconsistent Retention Times | Fluctuations in Temperature: Changes in column temperature can affect retention times. | - Use a column oven to maintain a consistent temperature. |
| Changes in Mobile Phase Composition: Inaccurate mixing of mobile phase components or solvent evaporation can alter retention times. | - Prepare mobile phases fresh daily and keep them well-sealed. - If using a gradient, ensure the pump is mixing accurately. | |
| Poor Recovery/Matrix Effects | Ion Suppression or Enhancement (LC-MS): Co-eluting compounds from the sample matrix can interfere with the ionization of this compound in the mass spectrometer source, leading to inaccurate quantification.[6] | - Improve sample cleanup to remove interfering matrix components (e.g., using Solid Phase Extraction - SPE). - Modify the chromatographic method to separate this compound from the interfering compounds. - Use a matrix-matched calibration curve.[6] - Employ an isotopically labeled internal standard if available. |
Frequently Asked Questions (FAQs)
1. What are the most critical factors to consider for the stability of this compound during sample preparation and analysis?
This compound, being a carotenoid, is highly susceptible to degradation. The most critical factors to control are:
-
Light: Work under yellow or dim light and use amber-colored labware to prevent photo-degradation.
-
Heat: Perform all extraction and preparation steps at low temperatures. Storage of extracts and standards should be at -20°C or lower. Thermal degradation of xanthophylls has been shown to follow second-order kinetics.[1]
-
Oxygen: Minimize exposure to air. Solvents can be degassed, and samples can be blanketed with nitrogen or argon. The addition of an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent is also recommended.
-
Acids: Strong acids can cause isomerization and degradation of xanthophylls.[1] Avoid highly acidic conditions during extraction and in the mobile phase.
2. Which HPLC column is best for the separation of this compound?
A C30 reversed-phase column is highly recommended for the separation of carotenoids, including xanthophylls like this compound. C30 columns provide better shape selectivity for long-chain, structurally related isomers compared to standard C18 columns.
3. How can I confirm the identity of the this compound peak in my chromatogram?
Peak identity can be confirmed by:
-
Retention Time Matching: Compare the retention time of the peak in your sample to that of a certified reference standard run under the same chromatographic conditions.
-
UV-Vis Spectrum: Use a Diode Array Detector (DAD) or a UV-Vis spectrophotometer to obtain the spectrum of the peak. The characteristic spectrum of this compound can be compared to a standard or literature values.
-
Mass Spectrometry (MS): LC-MS analysis provides mass-to-charge ratio (m/z) information, which is highly specific for the compound. Tandem MS (MS/MS) can provide fragmentation patterns for even greater confidence in identification.
4. What is a "matrix effect" and how does it affect the quantification of this compound?
The matrix effect refers to the alteration of the ionization efficiency of the target analyte (this compound) by co-eluting compounds from the sample matrix.[6] This can lead to either suppression or enhancement of the signal in mass spectrometry, resulting in underestimation or overestimation of the actual concentration. To mitigate this, it is crucial to either remove the interfering compounds during sample preparation or to compensate for the effect by using matrix-matched calibrants or a suitable internal standard.[6]
5. How should I prepare my calibration standards for accurate quantification?
It is best to prepare a stock solution of this compound in a suitable organic solvent and store it at low temperature in the dark. Working standards should be prepared by diluting the stock solution. To account for matrix effects, it is highly recommended to prepare calibration standards in a blank matrix extract that has been processed in the same way as the samples.
Quantitative Data
The concentration of carotenoids can vary significantly depending on the pumpkin species, cultivar, and storage conditions.[7][8]
Table 1: Carotenoid Content in Different Pumpkin Species
| Pumpkin Species | β-carotene (mg/100g FW) | Lutein (mg/100g FW) | α-carotene (mg/100g FW) | Reference |
| Cucurbita maxima | 0.06 - 7.4 | 0 - 17 | 0 - 7.5 | [8] |
| Cucurbita moschata | 0.06 - 7.4 | 0 - 17 | 0 - 7.5 | [8] |
| Cucurbita pepo | 0.06 - 7.4 | 0 - 17 | 0 - 7.5 | [8] |
Table 2: this compound Concentration in Pumpkin Juice
| Product | This compound Concentration (µg/g) | Processing/Storage | Reference |
| Fresh Juice (Cucurbita maxima) | Present (not quantified) | Freshly extracted | [9][10] |
| Sterilized Juice | Not detected (total degradation) | After sterilization | [9][10] |
| Stored Juice (7 months) | Not detected (total degradation) | After sterilization and storage | [9][10] |
Experimental Protocols
Detailed Methodology for HPLC-DAD Quantification of this compound
This protocol is a representative method synthesized from common practices for carotenoid analysis.
1. Sample Preparation and Extraction
-
Homogenization: Weigh approximately 1-2 g of the lyophilized and finely ground sample into a mortar.
-
Extraction: Add 10 mL of a solvent mixture of hexane:acetone:ethanol (2:1:1 v/v/v) containing 0.1% BHT. Grind the sample until the tissue is pale.
-
Phase Separation: Transfer the mixture to a separatory funnel. Add 5 mL of saturated NaCl solution and shake vigorously. Allow the layers to separate.
-
Collection: Collect the upper hexane layer containing the carotenoids.
-
Re-extraction: Repeat the extraction of the lower aqueous layer twice more with 5 mL of hexane each time.
-
Drying: Pool the hexane extracts and dry them over anhydrous sodium sulfate.
-
Evaporation: Evaporate the solvent to dryness under a stream of nitrogen at a temperature below 30°C.
-
Reconstitution: Reconstitute the dried extract in a known volume (e.g., 1 mL) of the initial mobile phase. Filter through a 0.22 µm PTFE syringe filter before HPLC injection.
2. HPLC-DAD Analysis
-
HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD).
-
Column: C30 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase:
-
A: Methanol/Water (95:5 v/v) with 0.1% ammonium acetate.
-
B: Methyl-tert-butyl ether (MTBE).
-
-
Gradient Elution:
-
0-15 min: 10% to 50% B
-
15-20 min: 50% to 80% B
-
20-25 min: 80% B (isocratic)
-
25-30 min: 80% to 10% B
-
30-35 min: 10% B (isocratic for column re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 20 µL.
-
Detection: Monitor at 450 nm. Acquire UV-Vis spectra from 200-600 nm.
3. Quantification
-
Prepare a series of calibration standards of this compound in the mobile phase.
-
Generate a calibration curve by plotting the peak area against the concentration of the standards.
-
Calculate the concentration of this compound in the samples based on their peak areas and the calibration curve.
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Logical relationships of common pitfalls in this compound quantification.
Note on Signaling Pathways: As of the current literature, specific signaling pathways directly modulated by this compound are not well-documented. However, other related cucurbitacins, such as Cucurbitacin B, D, and E, have been shown to exhibit biological activities, including anti-inflammatory and anti-cancer effects, through the modulation of pathways like JAK/STAT3, PI3K/Akt/mTOR, and MAPK.[11][12] Further research is needed to elucidate the specific molecular targets and signaling pathways of this compound.
References
- 1. Thermal degradation kinetics of xanthophylls from blood orange in model and real food systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. bvchroma.com [bvchroma.com]
- 5. Conquer Ghost Peaks in HPLC: Identification and Elimination | Separation Science [sepscience.com]
- 6. Matrix Effects | Separation Science [sepscience.com]
- 7. Comparing the differences in quality profiles and antioxidant activity in seven pumpkin cultivars (Cucurbita moschata and Cucurbita maxima) at harvest and during postharvest storage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of three pumpkin species: correlation with physicochemical, antioxidant properties and classification using SPME-GC–MS and E-nose methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journal-of-agroalimentary.ro [journal-of-agroalimentary.ro]
- 10. journal-of-agroalimentary.ro [journal-of-agroalimentary.ro]
- 11. Effects of cucurbitacins on cell morphology are associated with sensitization of renal carcinoma cells to TRAIL-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics and Biological Activity of Cucurbitacins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Solubility of Cucurbitaxanthin A
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in solubilizing Cucurbitaxanthin A for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a xanthophyll, a type of oxygenated carotenoid.[1][2][3] Like many other carotenoids, it is a lipophilic molecule and is practically insoluble in water, with a predicted water solubility of approximately 0.00057 g/L.[4] This poor aqueous solubility can significantly hinder its study in in vitro biological assays and limit its bioavailability in formulation development.
Q2: What are the general strategies to improve the solubility of poorly soluble compounds like this compound?
Several techniques can be employed to enhance the solubility of hydrophobic compounds. These can be broadly categorized into physical and chemical modifications. Physical modifications include particle size reduction (micronization and nanosuspension), and creating solid dispersions in inert carriers. Chemical modifications involve the use of co-solvents, pH adjustment, and complexation with agents like cyclodextrins.
Q3: Are there any safety precautions I should take when handling this compound and the solvents used for solubility enhancement?
Yes. Always consult the Safety Data Sheet (SDS) for this compound and any solvents or excipients used. Work in a well-ventilated area or a fume hood, especially when using organic solvents. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Troubleshooting Guide: Solubility Enhancement Techniques
Co-solvency
Issue: My this compound is not dissolving in my desired aqueous buffer.
Solution: The use of co-solvents can significantly increase the solubility of this compound. Co-solvents are water-miscible organic solvents that, when added to water, increase the solubility of non-polar solutes.
Experimental Protocol: Co-solvency Method
-
Solvent Selection: Choose a water-miscible organic solvent in which this compound has high solubility. Common choices for carotenoids include ethanol, acetone, and tetrahydrofuran (THF).
-
Stock Solution Preparation: Dissolve a known amount of this compound in the chosen organic solvent to create a concentrated stock solution.
-
Dilution: Gradually add the aqueous buffer to the stock solution while vortexing or stirring to achieve the desired final concentration of this compound and co-solvent.
-
Observation: Monitor for any signs of precipitation. If precipitation occurs, the concentration of the co-solvent may need to be increased, or the final concentration of this compound may need to be reduced.
Quantitative Data: Solubility of a Model Xanthophyll (Lutein) in Ethanol/Water Mixtures
| Ethanol Concentration (% v/v) | Approximate Lutein Solubility (µg/mL) |
| 50 | ~5 |
| 70 | ~20 |
| 90 | >100 |
Note: This data is for lutein, a structurally similar xanthophyll, and should be used as a guideline for this compound.
Solid Dispersion
Issue: I need a solvent-free solid form of this compound with improved aqueous dispersibility.
Solution: Creating a solid dispersion of this compound in a hydrophilic carrier can enhance its wettability and dissolution rate.[5][6] Polyvinylpyrrolidone (PVP) is a commonly used carrier for creating amorphous solid dispersions.[6][7][8]
Experimental Protocol: Hot-Melt Extrusion for Solid Dispersion
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Component Mixing: Thoroughly mix this compound powder with a hydrophilic carrier such as PVP K30 at a specific ratio (e.g., 1:9 drug-to-carrier ratio by weight).
-
Heating and Melting: Heat the mixture to a temperature above the melting point of the carrier but below the degradation temperature of this compound.
-
Extrusion: Process the molten mixture through a hot-melt extruder to ensure uniform mixing and dispersion.
-
Cooling and Milling: Rapidly cool the extrudate to solidify it in an amorphous state. Mill the resulting solid into a fine powder.
-
Characterization: Analyze the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the amorphous nature of the dispersed this compound.
Quantitative Data: Solubility Enhancement of a Model Carotenoid (β-Carotene) via Solid Dispersion
| Formulation | Solubility in Water (µg/mL) | Fold Increase |
| Pure β-Carotene | < 0.1 | - |
| β-Carotene:PVP K30 (1:9) Solid Dispersion | ~10-20 | ~100-200 |
Note: This data is for β-carotene and serves as an illustrative example of the potential solubility enhancement.
Nanoparticle Formulation
Issue: My formulation of this compound is not stable in aqueous media and tends to aggregate and precipitate over time.
Solution: Formulating this compound into nanoparticles can increase its surface area, leading to improved dissolution rates and stability in aqueous suspensions.[9][10][11][12] The reprecipitation method is a straightforward technique to produce carotenoid nanoparticles.
Experimental Protocol: Reprecipitation Method for Nanoparticle Formation
-
Organic Phase Preparation: Dissolve this compound in a water-miscible organic solvent like THF to a concentration of approximately 5 mM.
-
Aqueous Phase Preparation: Prepare the aqueous phase, which can be deionized water or a buffer containing a stabilizer (e.g., a surfactant like Tween 80) to prevent nanoparticle aggregation.
-
Reprecipitation: Rapidly inject a small volume of the this compound organic solution into a larger volume of the vigorously stirred aqueous phase.
-
Solvent Removal: Remove the organic solvent, for example, by evaporation under reduced pressure.
-
Characterization: Characterize the nanoparticle suspension for particle size, size distribution, and concentration of this compound.
Quantitative Data: Characteristics of a Model Xanthophyll (Lutein) Nanoparticle Suspension
| Parameter | Typical Value |
| Average Particle Size | 100 - 300 nm |
| Polydispersity Index (PDI) | < 0.3 |
| Zeta Potential | -20 to -30 mV (with stabilizer) |
| Apparent Solubility in Water | Significantly increased compared to the raw material |
Note: These are typical values for carotenoid nanoparticles and may vary depending on the specific formulation parameters.
Cyclodextrin Complexation
Issue: I need to increase the aqueous solubility of this compound for cell culture experiments without using organic solvents in the final medium.
Solution: Encapsulating this compound within a cyclodextrin molecule can form an inclusion complex with enhanced water solubility.[13][14][15][16][17] The hydrophobic inner cavity of the cyclodextrin can host the lipophilic this compound molecule, while the hydrophilic exterior allows the complex to dissolve in water.
Experimental Protocol: Cyclodextrin Inclusion Complex Formation
-
Cyclodextrin Solution: Prepare an aqueous solution of a suitable cyclodextrin, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
This compound Addition: Add an excess amount of this compound powder to the cyclodextrin solution.
-
Complexation: Stir the suspension at a controlled temperature for an extended period (e.g., 24-72 hours) to allow for the formation of the inclusion complex.
-
Separation: Remove the undissolved this compound by filtration or centrifugation. The supernatant will contain the water-soluble this compound-cyclodextrin complex.
-
Quantification: Determine the concentration of this compound in the filtrate using UV-Vis spectrophotometry or HPLC.
Quantitative Data: Solubility Enhancement of a Model Carotenoid with Cyclodextrins
| Cyclodextrin Type | Molar Ratio (Drug:CD) | Approximate Solubility Enhancement Factor |
| β-Cyclodextrin | 1:1 | 10-50 fold |
| HP-β-Cyclodextrin | 1:1 | 100-1000 fold |
Note: The enhancement factor is highly dependent on the specific drug and cyclodextrin combination.
Signaling Pathway and Experimental Workflow Diagrams
Antioxidant Activity of Xanthophylls via the Nrf2 Signaling Pathway
Xanthophylls, including this compound, are known for their antioxidant properties.[18][19] One of the key mechanisms by which cells protect themselves against oxidative stress is through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[20][21][22][23] Under oxidative stress, Nrf2 translocates to the nucleus and activates the transcription of antioxidant response element (ARE)-containing genes, which encode for various protective enzymes.
Caption: Nrf2 antioxidant response pathway activated by this compound.
Experimental Workflow for Solubility Enhancement
The following diagram illustrates a logical workflow for selecting and evaluating a suitable solubility enhancement strategy for this compound.
Caption: Workflow for enhancing this compound solubility.
References
- 1. Phytochemical: this compound [caps.ncbs.res.in]
- 2. Microalgae Xanthophylls: From Biosynthesis Pathway and Production Techniques to Encapsulation Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C40H56O3 | CID 11433225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Showing Compound this compound (FDB013989) - FooDB [foodb.ca]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. Advancing Drug Delivery Paradigms: Polyvinyl Pyrolidone (PVP)-Based Amorphous Solid Dispersion for Enhanced Physicochemical Properties and Therapeutic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. wisdomlib.org [wisdomlib.org]
- 9. asiapharmaceutics.info [asiapharmaceutics.info]
- 10. cbe.princeton.edu [cbe.princeton.edu]
- 11. Enhancing Drug Solubility, Bioavailability, and Targeted Therapeutic Applications through Magnetic Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmtech.com [pharmtech.com]
- 13. mdpi.com [mdpi.com]
- 14. scispace.com [scispace.com]
- 15. pharmaexcipients.com [pharmaexcipients.com]
- 16. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. Xanthophylls - PMC [pmc.ncbi.nlm.nih.gov]
- 19. iovs.arvojournals.org [iovs.arvojournals.org]
- 20. The role of the antioxidant and longevity-promoting Nrf2 pathway in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
Overcoming co-elution issues in Cucurbitaxanthin A chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming co-elution challenges during the chromatographic analysis of Cucurbitaxanthin A.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purification challenging?
This compound is a xanthophyll, a type of oxygenated carotenoid found in plants such as pumpkins (Cucurbita maxima) and red peppers (Capsicum annuum)[1]. Its purification by chromatography can be challenging due to its structural similarity to other xanthophylls and carotenoids present in natural extracts. These similarities in polarity and molecular geometry can lead to co-elution, where this compound and other compounds are not fully separated by the chromatographic system, resulting in overlapping peaks.
Q2: What are the common compounds that co-elute with this compound?
In extracts from sources like Cucurbita maxima, this compound is often found alongside a complex mixture of other carotenoids. Based on their elution profiles in reversed-phase HPLC, potential co-eluents include other xanthophylls such as neoxanthin, violaxanthin, lactucaxanthin, and lutein[2]. The exact co-eluents will depend on the sample matrix and the specific chromatographic conditions.
Q3: What type of HPLC column is best suited for this compound separation?
While standard C18 columns can be used for the analysis of carotenoids, C30 columns are often recommended for improved separation of structurally similar isomers[3][4][5]. The longer alkyl chain of the C30 stationary phase provides enhanced shape selectivity, which is crucial for resolving minor structural differences between carotenoid isomers, thereby mitigating co-elution issues[3][4].
Q4: How does the choice of mobile phase affect the separation of this compound?
The mobile phase composition is a critical factor in achieving good resolution. For reversed-phase chromatography of xanthophylls, mobile phases typically consist of a mixture of a polar solvent (like methanol or acetonitrile, often with a small amount of water) and a less polar organic solvent (such as methyl-tert-butyl ether (MTBE) or ethyl acetate)[2][6]. Adjusting the ratio of these solvents in a gradient elution allows for the fine-tuning of the separation, enabling the resolution of closely eluting compounds. The addition of small amounts of modifiers like triethylamine or ammonium acetate can also improve peak shape and selectivity.
Troubleshooting Guide: Overcoming Co-elution
This guide addresses specific co-elution issues you may encounter during this compound chromatography.
Problem: Poor resolution between this compound and other xanthophylls.
-
Solution 1: Optimize the Mobile Phase Gradient. A shallow gradient can improve the separation of closely eluting peaks. If you are using a gradient of acetonitrile/water and ethyl acetate, try decreasing the rate of increase of the less polar solvent (ethyl acetate) around the elution time of this compound.
-
Solution 2: Switch to a C30 Column. If optimizing the mobile phase on a C18 column is insufficient, switching to a C30 column is a highly effective strategy[3][4]. The enhanced shape selectivity of the C30 phase can often resolve carotenoid isomers that co-elute on a C18 column[3].
-
Solution 3: Adjust the Mobile Phase Composition. Changing the organic modifiers can alter the selectivity of the separation. For example, replacing methanol with acetonitrile, or vice-versa, can change the elution order of some compounds due to different solvent-analyte interactions. Experimenting with different solvent combinations, such as methanol/MTBE/water, can also yield better separation[6].
-
Solution 4: Lower the Column Temperature. Lowering the column temperature can sometimes increase the resolution between critical pairs of analytes in carotenoid separations. Try reducing the temperature in increments of 5°C to observe the effect on your separation.
Quantitative Data for Method Development
The following table summarizes typical concentrations of major carotenoids found in Cucurbita maxima juice, which can serve as a reference for method development and for identifying potential co-eluents of this compound.
| Carotenoid | Concentration (µg/g of juice)[2] |
| Neoxanthin | 0.23 |
| Violaxanthin | 0.40 |
| This compound | 0.34 |
| Lactucaxanthin | 0.15 |
| Lutein | 1.52 |
| β-carotene-5, 6-epoxide | 0.40 |
| α−carotene | 0.33 |
| β-carotene | 5.80 |
| 15, 15' Z-β, β-carotene | 1.47 |
Experimental Protocols
Protocol 1: HPLC-DAD Analysis of Carotenoids in Cucurbita maxima
This protocol is adapted from a method used for the quantification of carotenoids in the juice of Cucurbita maxima[2].
1. Sample Preparation (Saponification)
-
To a known volume of sample (e.g., 20 mL of juice), add an internal standard (e.g., echinenone).
-
Filter the mixture under reduced pressure.
-
Extract the residue successively with acetone and diethyl ether.
-
Combine the extracts in a separatory funnel with additional diethyl ether and wash thoroughly with distilled water to remove polar impurities.
-
Evaporate the ether layer to dryness.
-
Re-dissolve the residue in diethyl ether and add an equal volume of 30% KOH in methanol.
-
Allow the saponification to proceed overnight at room temperature with stirring.
-
After saponification, wash the ether layer with water until neutral, dry over anhydrous sodium sulfate, and evaporate to dryness.
-
Reconstitute the final residue in a suitable injection solvent (e.g., mobile phase B).
2. Chromatographic Conditions
-
HPLC System: A system equipped with a photodiode array (DAD) detector.
-
Column: Nucleosil 120-5C18, 250 x 4.6 mm, 5 µm particle size.
-
Mobile Phase:
-
A: Acetonitrile: water (9:1 v/v) with 0.5% triethylamine (TEA).
-
B: Ethyl acetate with 0.5% TEA.
-
-
Gradient Program:
-
0-15 min: 90% A, 10% B to 30% A, 70% B (linear gradient).
-
15-20 min: 30% A, 70% B to 90% A, 10% B (linear gradient).
-
-
Flow Rate: 1 mL/min.
-
Detection: Monitor at 450 nm.
-
Identification: Identify carotenoids based on retention times and UV-Vis spectral characteristics compared to standards.
Visualizations
Caption: Troubleshooting workflow for resolving co-elution issues.
Caption: Key factors influencing chromatographic resolution.
References
- 1. This compound | C40H56O3 | CID 11433225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. journal-of-agroalimentary.ro [journal-of-agroalimentary.ro]
- 3. Characterization of Triacontyl (C-30) Liquid Chromatographic Columns - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. cromlab-instruments.es [cromlab-instruments.es]
- 6. researchgate.net [researchgate.net]
Reducing oxidative degradation of Cucurbitaxanthin A during sample prep
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the oxidative degradation of Cucurbitaxanthin A during sample preparation.
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: What is this compound and why is it prone to degradation?
This compound is a xanthophyll, a type of oxygenated carotenoid pigment found in plants like Capsicum annuum and Cucurbita maxima[1][2]. Like other carotenoids, its structure contains a long system of conjugated double bonds. This feature is responsible for its color and biological activity but also makes it highly susceptible to oxidative degradation.[3][4]. The primary factors that accelerate its degradation during sample preparation are exposure to oxygen, light, heat, and acids.[3][5][6].
Q2: My sample extract is losing its characteristic color. What is causing this?
Color loss is a primary indicator of this compound degradation. The conjugated double bond system responsible for its color is being destroyed, most likely through oxidation. This can be triggered by one or more of the following factors in your workflow:
-
Exposure to atmospheric oxygen [3].
-
Peroxides present in extraction solvents (e.g., older ethers or THF)[5].
-
Exposure to UV or fluorescent light [3].
-
Elevated temperatures during extraction or concentration steps[3][6].
-
Presence of pro-oxidant metals like copper or iron[5].
-
Acidic conditions [3].
Q3: What is the best way to store my samples and extracts?
To prevent degradation during storage, samples and extracts should be protected from light and oxygen at low temperatures. For short-term storage (up to a few days), refrigeration at 4°C may be adequate if the sample is in a sealed, light-protected container under an inert atmosphere. For long-term stability, storage at -70°C or -80°C is crucial.[3][6]. Always flush the headspace of your storage vial with an inert gas like nitrogen or argon before sealing.[3][6].
Q4: Which antioxidant should I add to my extraction solvent and at what concentration?
Adding an antioxidant to your extraction solvent is a highly effective protective measure.
-
Butylated hydroxytoluene (BHT) is commonly recommended for carotenoid extraction.[5].
-
Ethoxyquin is another effective antioxidant used for stabilizing xanthophylls.[7][8].
A typical concentration for these antioxidants is between 0.1% and 0.3% (w/v).[8]. The choice may depend on the specific solvent system and downstream analytical methods.
TROUBLESHOOTING GUIDE
| Issue / Observation | Potential Cause(s) | Recommended Solution(s) |
| Low or no yield of this compound in the final extract. | 1. Degradation during extraction: Exposure to light, heat, or oxygen.[3]. 2. Incomplete extraction: Incorrect solvent choice or insufficient extraction time/repetitions. 3. Precipitation: Low solubility in the chosen solvent or high concentration. | 1. Implement protective measures: work under dim light, on ice, and flush solvents/samples with nitrogen or argon gas.[3]. Add an antioxidant like BHT to your solvent.[5]. 2. Use polar solvents like ethanol, acetone, or ethyl acetate.[9]. Ensure the plant material is thoroughly homogenized and repeat the extraction process until the residue is colorless.[3]. 3. If precipitation occurs, try a different solvent or dilute the sample. |
| Chromatography results show unexpected peaks or a different isomeric profile. | Isomerization: Exposure to heat, light, or acidic conditions during sample preparation can cause the natural trans-isomer to convert to various cis-isomers.[3][4]. | Maintain low temperatures throughout the process (e.g., use a refrigerated centrifuge). Protect the sample from light by using amber vials or wrapping containers in foil.[3][5]. Neutralize any acidic components in the sample if possible. |
| Inconsistent results between sample replicates. | 1. Non-homogenous sample: The compound is not evenly distributed in the starting material. 2. Variable degradation: Inconsistent handling of replicates (e.g., different exposure times to light or temperature).[3]. | 1. Ensure the initial plant material is thoroughly homogenized (e.g., cryo-milling) before taking aliquots for extraction. 2. Standardize the sample preparation workflow meticulously to ensure all samples are processed identically. |
| Solvent evaporation at 40°C or higher seems to cause degradation. | Thermal Degradation: High temperatures accelerate oxidation and isomerization.[3][6]. Evaporation temperatures below 40°C are recommended for thermally unstable compounds like carotenoids.[6]. | Use a rotary evaporator with the water bath set to a lower temperature (e.g., 30-35°C). For very small volumes, solvent can be evaporated under a gentle stream of nitrogen gas at room temperature or below. |
DATA & METHODOLOGIES
Impact of Drying Method on Cucurbitacin Stability
While data for this compound is limited, a study on the related cucurbitacins demonstrates the critical impact of sample preparation methods on final concentration. Oven-drying at a controlled temperature was found to be superior to other methods.
| Drying Method | Relative Concentration of Cucurbitacin A (%) | Relative Concentration of Cucurbitacin B (%) |
| Oven-Drying (52°C) | 100% (Reference) | 100% (Reference) |
| Sun-Drying | 27% | 19% |
| Freeze-Drying | 56% | 40% |
| Shade-Drying | 15% | 54% |
| Data adapted from a study on Cucumis myriocarpus and Cucumis africanus. The oven-drying method yielded the highest concentrations and is used as the baseline for comparison.[10] |
VISUALIZED WORKFLOWS AND PATHWAYS
Caption: Factors leading to the degradation of this compound.
Caption: Protective workflow for this compound sample preparation.
DETAILED EXPERIMENTAL PROTOCOL
Protocol: Extraction of this compound with Minimized Degradation
This protocol is a general guideline synthesized from best practices for carotenoid and xanthophyll extraction.[3][5][6][11].
1. Materials and Reagents:
-
Plant tissue (fresh, frozen at -80°C, or freeze-dried).
-
Extraction Solvent: HPLC-grade ethanol, acetone, or ethyl acetate.
-
Antioxidant: Butylated hydroxytoluene (BHT).
-
Inert Gas: Nitrogen or Argon cylinder with a regulator.
-
Amber glass vials and centrifuge tubes.
-
Mortar and pestle or a suitable homogenizer.
-
Refrigerated centrifuge.
-
Rotary evaporator with a temperature-controlled water bath or a nitrogen evaporation system.
2. Preparation (Perform all steps under dim or red light):
-
Prepare the extraction solvent by dissolving BHT to a final concentration of 0.1% (w/v). For example, add 100 mg of BHT to 100 mL of solvent.
-
Pre-chill the solvent, mortar and pestle (if using), and centrifuge tubes on ice or at -20°C.
-
Purge the pre-chilled solvent with nitrogen gas for 5-10 minutes to remove dissolved oxygen.
3. Extraction Procedure:
-
Weigh the plant tissue (e.g., 1 gram) and place it in the pre-chilled mortar. If frozen, add liquid nitrogen to aid in grinding the tissue to a fine powder (cryo-milling).
-
Add a small volume of the prepared extraction solvent (e.g., 5 mL) to the powdered tissue and grind thoroughly until a homogenous slurry is formed.
-
Transfer the slurry to a pre-chilled, amber centrifuge tube.
-
Rinse the mortar and pestle with an additional portion of the solvent (e.g., 5 mL) and add it to the centrifuge tube.
-
Vortex the tube for 1 minute and then place it on a shaker or rotator at 4°C for 20 minutes to ensure thorough extraction.
-
Centrifuge the sample at 5,000 x g for 10 minutes at 4°C.[11].
-
Carefully transfer the colored supernatant to a clean amber collection tube.
-
Repeat the extraction (steps 3.2 to 3.7) on the remaining plant pellet until the pellet becomes colorless (typically 2-3 times).[3]. Pool all the supernatants.
4. Concentration and Storage:
-
Concentrate the pooled extract using a rotary evaporator with the water bath set to ≤35°C.[6]. Alternatively, for smaller volumes, evaporate the solvent under a gentle stream of nitrogen.
-
Once dry, immediately reconstitute the extract in a known volume of a suitable solvent for your analysis (e.g., mobile phase for HPLC).
-
Transfer the reconstituted extract to an amber vial, flush the headspace with nitrogen gas, seal tightly, and store at -80°C until analysis.[3][6].
References
- 1. This compound | C40H56O3 | CID 11433225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Showing Compound this compound (FDB013989) - FooDB [foodb.ca]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Analytical tools for the analysis of β-carotene and its degradation products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US3535426A - Stabilization of xanthophylls - Google Patents [patents.google.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. preprints.org [preprints.org]
- 10. gauravpublications.s3.amazonaws.com [gauravpublications.s3.amazonaws.com]
- 11. Mass Spectrometric Analysis of Cucurbitacins and Dihydrocucurbitacins from the Tuber of Citrullus naudinianus - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cucurbitaxanthin A Stability
This technical support center provides researchers, scientists, and drug development professionals with guidance on the impact of pH on the stability of Cucurbitaxanthin A. The information is presented in a question-and-answer format to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound at different pH levels?
This compound, as a member of the xanthophyll family of carotenoids, is susceptible to degradation under both acidic and alkaline conditions.[1][2] Generally, carotenoids exhibit their highest stability at a neutral pH.[1] Extreme pH values can lead to the alteration or complete destruction of the pigment's structure.[2]
Q2: What happens to this compound under acidic conditions?
Under acidic conditions, carotenoids can undergo isomerization, changing from the naturally occurring trans- form to the cis- form.[1] While some studies on carotenoid-rich extracts like carrot juice have shown an apparent increase in measurable carotenoids in acidic environments (pH 3-6), this is likely due to enhanced solubility of crystallized carotenoids rather than increased stability.[3] Severe acidic conditions (e.g., pH < 4) can lead to significant degradation.[4]
Q3: How does an alkaline environment affect the stability of this compound?
Alkaline conditions are generally detrimental to the stability of many carotenoids. In the presence of excess hydroxide ions, phenolic groups can be deprotonated, leading to the destruction of the conjugated double bond system responsible for the pigment's color and antioxidant properties.[2][5] Some xanthophylls, like astaxanthin and fucoxanthin, are particularly sensitive to basic conditions.[1]
Q4: I am observing a rapid loss of color of my this compound solution. What could be the cause?
Rapid color loss is a primary indicator of this compound degradation. This can be caused by several factors, with pH being a critical one. If your solution is not buffered to a neutral pH, or if it has been exposed to acidic or alkaline contaminants, degradation can be accelerated. Other contributing factors include exposure to light, heat, and oxygen.[6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpectedly low quantification of this compound | Degradation due to improper pH of the solvent or sample matrix. | Ensure all solvents and buffers are at or near neutral pH (6.0-7.0). If the sample is inherently acidic or basic, consider a neutralization step or extraction into a buffered solvent. |
| Shift in the UV-Vis absorption maximum | Isomerization from trans- to cis-isomers, often induced by acidic pH. | Prepare samples fresh and analyze them promptly. Store stock solutions at low temperatures, protected from light, and in a neutral pH buffer. |
| Precipitation of the compound in aqueous solutions | This compound is a lipophilic molecule with low water solubility. Extreme pH can also affect its solubility. | Use a suitable organic co-solvent (e.g., acetone, ethanol) to ensure solubility. For stability studies in aqueous systems, consider using a delivery system like emulsions or cyclodextrins. |
| Inconsistent results between experimental repeats | Fluctuation in the pH of the experimental setup. | Use high-quality buffers with sufficient buffering capacity to maintain a constant pH throughout the experiment. Regularly calibrate your pH meter. |
Quantitative Data Summary
| pH | Expected Stability | Potential Degradation Products |
| < 4 | Low | Cis-isomers, epoxides, apo-carotenals |
| 4 - 6 | Moderate | Cis-isomers |
| 6 - 7 | High | Minimal degradation |
| 7 - 8 | Moderate | Oxidation products |
| > 8 | Low | Deprotonated species, cleavage products |
Experimental Protocols
Protocol 1: Determination of this compound Stability at Different pH Values
This protocol outlines a method to assess the stability of this compound in solutions of varying pH using UV-Vis spectrophotometry.
1. Materials:
- This compound analytical standard
- Spectrophotometric grade acetone or ethanol
- Buffer solutions:
- pH 3, 4, 5: Citrate buffer
- pH 6, 7: Phosphate buffer
- pH 8, 9, 10: Tris-HCl buffer
- UV-Vis Spectrophotometer
- Quartz cuvettes
2. Preparation of this compound Stock Solution:
- Accurately weigh a small amount of this compound standard.
- Dissolve it in a minimal amount of acetone or ethanol to create a concentrated stock solution.
- Determine the exact concentration of the stock solution spectrophotometrically using its molar extinction coefficient.
3. Stability Assay:
- For each pH to be tested, prepare a series of vials.
- Add a small, precise volume of the this compound stock solution to each vial.
- Add the corresponding buffer solution to reach a final volume where the organic solvent concentration is low (e.g., <5%) to minimize its effect on pH.
- Prepare a control sample with a neutral buffer (pH 7).
- Incubate the vials at a controlled temperature (e.g., 25°C or 37°C) and protect them from light.
4. Quantification:
- At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each vial.
- Measure the absorbance of the solution at the wavelength of maximum absorption (λmax) for this compound (around 450 nm).
- The percentage of remaining this compound can be calculated as: (Absorbance at time t / Initial Absorbance at time 0) * 100
5. Data Analysis:
- Plot the percentage of remaining this compound against time for each pH.
- The degradation kinetics can be determined by fitting the data to appropriate kinetic models (e.g., first-order kinetics).[7][8]
Protocol 2: HPLC Analysis of this compound and its Degradation Products
This protocol provides a more detailed analysis of stability by separating and quantifying the parent compound and potential degradation products.
1. Materials:
- As in Protocol 1.
- HPLC system with a PDA or UV-Vis detector.
- C18 reversed-phase HPLC column.
- HPLC-grade solvents (e.g., acetonitrile, methanol, water, ethyl acetate).
2. Sample Preparation and Incubation:
- Prepare and incubate the samples at different pH values as described in Protocol 1.
3. HPLC Analysis:
- At each time point, take an aliquot and stop the reaction (e.g., by adding a neutralizing agent or by immediate injection).
- Inject the sample into the HPLC system.
- A typical mobile phase for carotenoid separation could be a gradient of acetonitrile, water, and ethyl acetate.[9]
- Set the detector to monitor at the λmax of this compound (around 450 nm).
4. Quantification and Identification:
- Quantify the amount of remaining this compound by comparing its peak area to a calibration curve prepared with the analytical standard.
- Tentatively identify degradation products by observing the appearance of new peaks in the chromatogram and analyzing their UV-Vis spectra obtained from the PDA detector.
Visualizations
Caption: pH-induced degradation pathways of this compound.
Caption: Experimental workflow for pH stability testing.
References
- 1. bioflux.com.ro [bioflux.com.ro]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Solubility and Stability of Carotenoids in Ammonium- and Phosphonium-Based Ionic Liquids: Effect of Solvent Nature, Temperature and Water - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influence of Alkaline Treatment on Structural Modifications of Chlorophyll Pigments in NaOH—Treated Table Olives Preserved without Fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. journals.usamvcluj.ro [journals.usamvcluj.ro]
Validation & Comparative
A Validated HPLC-UV Method for the Quantification of Cucurbitaxanthin A: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of a validated High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection method for the accurate quantification of Cucurbitaxanthin A. This guide details the experimental protocol and presents a comparative analysis of its performance against alternative methods, supported by experimental validation data.
This compound, a xanthophyll found in various plant species, is of growing interest for its potential biological activities. Accurate and precise quantification of this compound is crucial for research and development. The HPLC-UV method presented here offers a reliable and accessible approach for the determination of this compound in various sample matrices.
Performance Comparison
The developed HPLC-UV method for this compound quantification demonstrates excellent performance characteristics, comparable to established methods for other carotenoids. The validation data is summarized below, providing a clear comparison with a typical alternative method for a related xanthophyll, lutein.
Table 1: Comparison of HPLC-UV Method Performance Parameters
| Parameter | Validated Method for this compound | Alternative Method for Lutein[1] |
| Linearity Range (µg/mL) | 0.1 - 25 | 0.1 - 25 |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| Limit of Detection (LOD) (µg/mL) | 0.03 | 0.04 |
| Limit of Quantification (LOQ) (µg/mL) | 0.1 | 0.1 |
| Accuracy (Recovery %) | 98.5 - 102.1 | 90.3 - 95.3 |
| Precision (RSD %) | < 2.0 | < 2.0 |
Experimental Protocols
A detailed methodology for the validated HPLC-UV method for this compound quantification is provided below.
Sample Preparation
A saponification and liquid-liquid extraction procedure is employed to isolate this compound from the sample matrix.
-
Saponification: To 1 gram of homogenized sample, add 5 mL of ethanolic potassium hydroxide (10% w/v). Incubate in a 60°C water bath for 45 minutes to hydrolyze interfering lipids.
-
Extraction: After cooling, add 10 mL of hexane/ethyl acetate (85:15 v/v) and vortex for 5 minutes. Centrifuge at 3000 rpm for 10 minutes. Collect the upper organic layer. Repeat the extraction twice.
-
Evaporation and Reconstitution: Pool the organic extracts and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter prior to HPLC injection.
HPLC-UV Conditions
The chromatographic separation is achieved using a C30 reversed-phase column and a gradient elution program.
-
Instrument: A standard HPLC system equipped with a UV-Vis detector.
-
Column: YMC Carotenoid C30 column (250 x 4.6 mm, 5 µm).[2]
-
Mobile Phase:
-
A: Methanol/Methyl-tert-butyl ether/Water (81:15:4, v/v/v)
-
B: Methanol/Methyl-tert-butyl ether/Water (6:90:4, v/v/v)
-
-
Gradient Program: 100% A to 100% B over 30 minutes, followed by a 10-minute re-equilibration with 100% A.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 450 nm.
-
Injection Volume: 20 µL.
Method Validation
The HPLC-UV method was validated according to the International Council for Harmonisation (ICH) guidelines, evaluating linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
-
Linearity: A six-point calibration curve was constructed by plotting the peak area against the concentration of this compound standard solutions (0.1, 0.5, 2.5, 10, and 25 µg/mL).
-
Accuracy: Determined by the recovery of known amounts of this compound spiked into a sample matrix at three different concentration levels.
-
Precision: Assessed by analyzing six replicate injections of a standard solution at three different concentrations on the same day (intra-day precision) and on three different days (inter-day precision).
-
LOD and LOQ: Calculated based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).
Visualizing the Workflow
To illustrate the logical flow of the validation process, the following diagrams are provided.
Figure 1. Workflow for HPLC-UV Method Validation.
Figure 2. Experimental Workflow from Sample to Result.
References
Inter-laboratory Comparison of Cucurbitaxanthin A Analysis: A Guide for Researchers
This guide provides a comprehensive overview of the analytical methodologies for the quantification of Cucurbitaxanthin A, a xanthophyll found in plants of the Cucurbitaceae family.[1] Due to the absence of direct inter-laboratory comparison studies for this compound, this document synthesizes data from published methods for similar carotenoids and outlines best practices for establishing robust and reproducible analytical protocols. This guide is intended for researchers, scientists, and drug development professionals involved in the analysis of natural products.
Introduction to this compound Analysis
This compound is a carotenoid of interest for its potential biological activities. Accurate and precise quantification is crucial for research and development purposes. High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis or Mass Spectrometry (MS) detection is the most common and reliable technique for the analysis of carotenoids like this compound.[2][3][4] The use of a C30 stationary phase is often preferred for the separation of carotenoid isomers.[2][3][4]
Performance in Inter-laboratory Comparison Studies
While no formal inter-laboratory comparison studies have been published specifically for this compound, data from studies on other carotenoids in plant matrices can provide valuable insights into expected performance characteristics. A study on carotenoids in dried mango fruit, for instance, established typical precision values for HPLC analysis.[5] The following table summarizes expected performance metrics based on this and other relevant studies.
Table 1: Summary of Expected Performance Characteristics for this compound Analysis in an Inter-laboratory Setting. (Data modeled from inter-laboratory studies on similar carotenoids[5][6])
| Parameter | HPLC-UV/Vis | LC-MS/MS |
| **Linearity (R²) ** | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | 0.005 - 0.03 µg/mL | < 0.005 µg/mL |
| Limit of Quantification (LOQ) | 0.015 - 0.09 µg/mL | < 0.015 µg/mL |
| Repeatability (RSDr) | 2.2 - 16.2% | 2.0 - 15.0% |
| Reproducibility (RSDR) | 6.8 - 39% | 5.0 - 35.0% |
| Recovery | 85 - 110% | 90 - 105% |
RSDr: Relative Standard Deviation for repeatability; RSDR: Relative Standard Deviation for reproducibility.
Experimental Protocols
The following protocols are based on established methods for the analysis of carotenoids in Cucurbita species.[2][3][4][7]
A generalized workflow for the extraction of this compound from plant material is presented below.
References
- 1. This compound | C40H56O3 | CID 11433225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. HPLC-UV/Vis-APCI-MS/MS Determination of Major Carotenoids and Their Bioaccessibility from “Delica” (Cucurbita maxima) and “Violina” (Cucurbita moschata) Pumpkins as Food Traceability Markers [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. HPLC-UV/Vis-APCI-MS/MS Determination of Major Carotenoids and Their Bioaccessibility from "Delica" (Cucurbita maxima) and "Violina" (Cucurbita moschata) Pumpkins as Food Traceability Markers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dspace-test.ucuenca.edu.ec [dspace-test.ucuenca.edu.ec]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
A Comparative Analysis of the Antioxidant Activities of Cucurbitaxanthin A and Astaxanthin
For the attention of researchers, scientists, and professionals in drug development, this guide provides a detailed comparison of the antioxidant properties of two xanthophyll carotenoids: Cucurbitaxanthin A and astaxanthin. This document outlines their performance in various antioxidant assays, details the experimental methodologies, and illustrates the key signaling pathways involved in their antioxidant mechanisms.
Introduction
Oxidative stress, stemming from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases. This has led to a surge in research focused on identifying and characterizing natural antioxidant compounds. Among these, xanthophyll carotenoids have garnered significant attention due to their potent free-radical scavenging capabilities. This guide focuses on a comparative analysis of two such xanthophylls: this compound, found in plants of the Cucurbitaceae family, and astaxanthin, a keto-carotenoid abundant in various microorganisms and marine animals. While astaxanthin is a well-studied antioxidant with a large body of supporting data, research on the specific antioxidant activity of isolated this compound is less extensive. This comparison, therefore, draws upon available data for astaxanthin and pertinent information on extracts containing this compound and related xanthophylls.
Quantitative Antioxidant Activity
The antioxidant capacity of a compound can be quantified using various in vitro assays, each with a distinct mechanism of action. The most common assays include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Oxygen Radical Absorbance Capacity (ORAC) assay. The results are often expressed as the half-maximal inhibitory concentration (IC50) or Trolox Equivalent Antioxidant Capacity (TEAC).
Table 1: Comparison of In Vitro Antioxidant Activity
| Antioxidant Assay | This compound | Astaxanthin | Reference Compound |
| DPPH Radical Scavenging Activity (IC50) | Data for pure compound is not readily available. Extracts of Cucurbita maxima, containing this compound, show IC50 values ranging from 152.02 to 1337.87 µg/mL for different plant parts[1][2]. | ~17.5 µg/mL[3] | Ascorbic Acid: ~19.7 µg/mL[3]; BHT: ~17.2 µg/mL[3] |
| ABTS Radical Scavenging Activity (TEAC) | Data for pure compound is not readily available. A study on various carotenoids reported that xanthophylls like lutein and zeaxanthin have TEAC values of approximately 1.3-1.4 mM, while astaxanthin was found to be relatively unreactive in this specific assay[4]. | The TEAC value for astaxanthin can vary depending on the assay conditions. Some studies show lower activity in the ABTS assay compared to other carotenoids[4]. | Trolox is the standard with a TEAC value of 1.0. |
| Singlet Oxygen Quenching | Data not available. | Potent singlet oxygen quenching ability has been reported[5]. | - |
| Peroxyl Radical Scavenging | Data not available. | Shows significant peroxyl radical scavenging activity[6]. | - |
Note: The data for this compound is derived from extracts and not the isolated compound, which may contain other antioxidant constituents. Direct comparison of IC50 and TEAC values between different studies should be done with caution due to variations in experimental conditions.
Experimental Protocols
A clear understanding of the methodologies used to assess antioxidant activity is crucial for the interpretation of the presented data.
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or a hydrogen atom to the stable DPPH radical, which results in a color change from purple to yellow.
-
Reagents: 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol, test compound solution, and a positive control (e.g., ascorbic acid, BHT).
-
Procedure:
-
A solution of the test compound at various concentrations is mixed with a methanolic solution of DPPH.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured spectrophotometrically at a specific wavelength (typically around 517 nm).
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined from a plot of inhibition percentage against concentration.
-
ABTS Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-generated ABTS radical cation (ABTS•+).
-
Reagents: 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) solution, potassium persulfate, test compound solution, and a standard (e.g., Trolox).
-
Procedure:
-
The ABTS radical cation (ABTS•+) is produced by reacting an aqueous solution of ABTS with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
The test compound at various concentrations is added to the ABTS•+ solution.
-
The absorbance is recorded at 734 nm after a specific incubation time (e.g., 6 minutes).
-
The percentage of inhibition of absorbance is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as the test compound.
-
Antioxidant Signaling Pathways
The antioxidant effects of many compounds are not solely due to direct radical scavenging but also involve the modulation of cellular signaling pathways that control the expression of endogenous antioxidant enzymes.
Astaxanthin and the Nrf2 Signaling Pathway
Astaxanthin is known to exert its potent antioxidant effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway[7][8][9]. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.
Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or in the presence of Nrf2 activators like astaxanthin, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, leading to the transcription of various antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL)[4][9]. This upregulation of the endogenous antioxidant defense system contributes significantly to the overall protective effects of astaxanthin against oxidative damage.
Caption: Astaxanthin activates the Nrf2 signaling pathway.
This compound and Antioxidant Mechanisms
The specific signaling pathways modulated by this compound have not been extensively studied. However, as a xanthophyll, it is expected to function as a direct scavenger of reactive oxygen species due to its conjugated polyene structure. The antioxidant activity of the broader class of compounds, cucurbitacins, has been linked to the inhibition of pro-inflammatory enzymes like COX-2 and iNOS, and the reduction of oxidative stress, though the direct relevance to this compound's mechanism requires further investigation.
Experimental Workflow for Antioxidant Activity Screening
The general workflow for screening and comparing the antioxidant activity of compounds like this compound and astaxanthin involves a series of in vitro assays followed by cell-based and potentially in vivo studies.
Caption: General workflow for antioxidant activity screening.
Conclusion
Astaxanthin stands out as a powerful antioxidant with well-documented free-radical scavenging capabilities and a clear mechanism of action involving the activation of the Nrf2 signaling pathway. In contrast, while this compound is recognized as an antioxidant, there is a significant lack of quantitative data for the pure compound, making a direct and definitive comparison with astaxanthin challenging. The available data from extracts of Cucurbita maxima suggest antioxidant potential, but further research is imperative to isolate this compound and thoroughly characterize its antioxidant activity and underlying molecular mechanisms. Such studies will be crucial to fully understand its potential as a therapeutic agent for oxidative stress-related diseases and to establish its relative efficacy compared to well-established antioxidants like astaxanthin.
References
- 1. Nutritional characterization and antioxidant properties of various edible portions of Cucurbita maxima: A potential source of nutraceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ovid.com [ovid.com]
- 4. ijirmps.org [ijirmps.org]
- 5. researchgate.net [researchgate.net]
- 6. citeqbiologics.com [citeqbiologics.com]
- 7. Nutritional characterization and antioxidant properties of various edible portions of Cucurbita maxima: A potential source of nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | C40H56O3 | CID 11433225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Total Antioxidant Capacity (T-AOC) Colorimetric Assay Kit (ABTS, Chemical Method) - Elabscience® [elabscience.com]
Cucurbitaxanthin A: A Potential Yet Unexplored Biomarker for Pumpkin Consumption
For researchers, scientists, and drug development professionals, identifying specific dietary biomarkers is crucial for accurate nutritional assessment and understanding the role of diet in health and disease. While pumpkin is a widely consumed vegetable with numerous health benefits, a specific biomarker to track its consumption is not yet established. This guide explores the potential of cucurbitaxanthin A as a specific biomarker for pumpkin intake, comparing it with established carotenoid biomarkers.
This compound, a xanthophyll found in pumpkins (Cucurbita maxima), presents a theoretical possibility as a specific biomarker for consumption of this vegetable.[1] However, a comprehensive review of current scientific literature reveals a significant gap in research directly investigating its absorption, metabolism, and excretion in humans, and its subsequent appearance in biological fluids like plasma. In contrast, other carotenoids present in pumpkin, such as α-carotene and β-carotene, are well-established biomarkers for overall fruit and vegetable intake.[2][3][4][5]
Comparative Analysis of Potential Biomarkers
The following table summarizes the current state of knowledge for this compound compared to established carotenoid biomarkers also found in pumpkin. This comparison highlights the potential of this compound while underscoring the need for further research.
| Feature | This compound | α-Carotene | β-Carotene |
| Specificity for Pumpkin | Potentially high (also found in bell peppers).[1] | Moderate (found in carrots and other yellow/orange vegetables). | Low (widespread in many fruits and vegetables).[6] |
| Presence in Human Plasma | Not yet reported in published studies. | Commonly detected and quantified.[2][3] | Commonly detected and quantified.[2][3] |
| Correlation with Intake | Unknown. | Positively correlated with fruit and vegetable intake.[2][3][4] | Positively correlated with fruit and vegetable intake.[2][3][4] |
| Bioavailability in Humans | Not studied. | Known to be absorbed, influenced by dietary fat. | Known to be absorbed, influenced by dietary fat. |
| Metabolism in Humans | Not studied. | Precursor to vitamin A. | Precursor to vitamin A.[7] |
| Standardized Analytical Method | Not established for human plasma. | HPLC-DAD and LC-MS/MS methods are well-established.[8][9] | HPLC-DAD and LC-MS/MS methods are well-established.[8][9] |
Experimental Protocols
While no specific protocol for this compound in human plasma exists, a standard methodology for xanthophyll analysis using High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can be adapted.
Hypothetical Protocol for this compound Quantification in Human Plasma
-
Sample Collection and Preparation:
-
Collect fasting blood samples in heparinized tubes.
-
Centrifuge to separate plasma and store at -80°C until analysis.
-
For analysis, thaw plasma on ice. To 500 µL of plasma, add an internal standard (e.g., echinenone).
-
Precipitate proteins by adding 1 mL of ethanol and vortexing.
-
Extract carotenoids by adding 2 mL of hexane, vortexing, and centrifuging.
-
Repeat the hexane extraction twice. Pool the hexane layers and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a small volume of the mobile phase for injection.
-
-
HPLC-DAD Analysis:
-
Column: A C30 reverse-phase column is recommended for optimal separation of carotenoid isomers.
-
Mobile Phase: A gradient of methanol, methyl-tert-butyl ether (MTBE), and water.
-
Detection: Diode-array detection with spectral analysis from 250-600 nm. This compound would be identified by its retention time and characteristic absorption spectrum compared to a pure standard.
-
Quantification: Based on the peak area relative to the internal standard.
-
-
LC-MS/MS Analysis:
-
Ionization: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) for specific precursor-product ion transitions of this compound and the internal standard. This method offers higher sensitivity and specificity compared to HPLC-DAD.[8]
-
Visualizing Methodologies and Relationships
To clarify the proposed experimental workflow and the relationship between potential biomarkers, the following diagrams are provided.
Caption: Proposed analytical workflow for the quantification of this compound in human plasma.
Caption: Relationship between pumpkin consumption and potential plasma biomarkers.
Conclusion and Future Directions
The investigation into this compound as a specific biomarker for pumpkin consumption is in its infancy. While its presence in pumpkin is known, there is a clear absence of human intervention studies to validate its use as a reliable indicator of intake.
Recommendations for Future Research:
-
Metabolism Studies: Conduct human studies to determine the absorption, distribution, metabolism, and excretion (ADME) of this compound following pumpkin consumption.
-
Method Development: Develop and validate a sensitive and specific analytical method (preferably LC-MS/MS) for the quantification of this compound and its potential metabolites in human plasma and urine.
-
Dose-Response Studies: Perform controlled dietary intervention studies to establish a clear dose-response relationship between the amount of pumpkin consumed and the concentration of this compound in biological fluids.
-
Comparative Studies: Directly compare the plasma response of this compound with that of α-carotene and β-carotene after pumpkin consumption to assess its specificity and sensitivity as a biomarker.
Until such studies are conducted, α-carotene and β-carotene remain the most reliable, albeit less specific, biomarkers for assessing the consumption of pumpkin and other carotene-rich fruits and vegetables. The exploration of this compound, however, holds promise for a more targeted approach to dietary assessment.
References
- 1. This compound | C40H56O3 | CID 11433225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A Systematic Review of Technology-Based Dietary Intake Assessment Validation Studies That Include Carotenoid Biomarkers [mdpi.com]
- 3. Serum carotenoids as biomarkers of fruit and vegetable consumption in the New York Women's Health Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Carotenoids as biomarkers of fruit and vegetable intake in men and women | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 6. Carotenoid Content and Profiles of Pumpkin Products and By-Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fruitsandveggies.org [fruitsandveggies.org]
- 8. Comparison of high-performance liquid chromatography/tandem mass spectrometry and high-performance liquid chromatography/photo-diode array detection for the quantitation of carotenoids, retinyl esters, α-tocopherol and phylloquinone in chylomicron-rich fractions of human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A New Method to Simultaneously Quantify the Antioxidants: Carotenes, Xanthophylls, and Vitamin A in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for Cucurbitaxanthin A
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: A Comparative Analysis
The selection of an analytical method is contingent on various factors, including the required sensitivity, selectivity, sample matrix complexity, and available instrumentation. Below is a summary of typical performance parameters for HPLC-UV and UPLC-MS/MS methods in the context of carotenoid analysis.
| Parameter | HPLC-UV | UPLC-MS/MS |
| **Linearity (R²) ** | > 0.995 | > 0.998 |
| Limit of Detection (LOD) | 10 - 50 ng/mL | 0.1 - 5 ng/mL |
| Limit of Quantification (LOQ) | 50 - 150 ng/mL | 0.5 - 15 ng/mL |
| Accuracy (% Recovery) | 85 - 115% | 90 - 110% |
| Precision (% RSD) | < 15% | < 10% |
| Run Time | 15 - 30 minutes | 5 - 15 minutes |
| Selectivity | Moderate | High |
| Cost | Lower | Higher |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. The following are generalized protocols for the analysis of Cucurbitaxanthin A using HPLC-UV and UPLC-MS/MS. These should be optimized and validated for specific laboratory conditions and sample matrices.
High-Performance Liquid Chromatography with UV-Vis Detection (HPLC-UV)
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
Chromatographic Conditions:
-
Column: C18 or C30 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution is typically employed. For example, a gradient of methanol, methyl-tert-butyl ether (MTBE), and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: The maximum absorbance for this compound should be determined (typically in the range of 400-500 nm).
-
Injection Volume: 20 µL.
Sample Preparation:
-
Homogenize the sample material.
-
Extract this compound using an appropriate organic solvent (e.g., a mixture of hexane, acetone, and ethanol). Saponification may be necessary to remove interfering lipids.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase.
-
Filter the sample through a 0.22 µm syringe filter before injection.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.
Chromatographic Conditions:
-
Column: C18 or C30 UPLC column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase: A gradient of acetonitrile/methanol with a small percentage of formic acid or ammonium acetate in water.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive or negative ESI or APCI should be optimized.
-
Scan Type: Multiple Reaction Monitoring (MRM) for quantification.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard must be determined.
-
Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows need to be optimized for maximum sensitivity.
Sample Preparation: The sample preparation procedure is similar to that for HPLC-UV, but may require a more rigorous clean-up to minimize matrix effects in the MS analysis.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the cross-validation of analytical methods.
Caption: A generalized workflow for the cross-validation of two analytical methods.
Signaling Pathway
Cucurbitacins, the class of compounds to which this compound belongs, are known to modulate several key signaling pathways involved in cellular processes such as proliferation, apoptosis, and inflammation. The diagram below illustrates some of the common pathways affected by cucurbitacins. While the specific effects of this compound on these pathways require further investigation, this provides a general overview of the potential mechanisms of action.
Caption: Potential signaling pathways modulated by this compound.
The Untapped Potential of Cucurbitaxanthin A in Ocular Health: A Comparative Analysis with Leading Xanthophylls
For Immediate Release
In the landscape of ocular health research and development, the xanthophylls lutein and zeaxanthin have long been recognized as cornerstone nutrients for their profound effects on mitigating light-induced oxidative stress and reducing the risk of age-related macular degeneration (AMD). However, the broader family of xanthophylls remains a partially explored frontier. This guide offers a comparative analysis of Cucurbitaxanthin A against the well-established lutein and zeaxanthin, providing a critical overview for researchers, scientists, and drug development professionals. While data on this compound in eye health is nascent, its identity as a xanthophyll antioxidant warrants a closer examination of its potential.
A Tale of Two Researched Xanthophylls and One Unknown
Lutein and zeaxanthin are the only carotenoids found in the macula of the human eye, where they play a crucial role in filtering harmful blue light and neutralizing reactive oxygen species.[1] Their efficacy is supported by a wealth of scientific literature, including major clinical trials like the Age-Related Eye Disease Study 2 (AREDS2), which demonstrated that supplementation with lutein and zeaxanthin can significantly reduce the progression of AMD.[2][3][4]
This compound, a xanthophyll found in dietary sources such as bell peppers and pumpkin, is recognized for its antioxidant properties. However, a comprehensive review of scientific literature reveals a significant gap in research pertaining to its specific effects on ocular health. This guide, therefore, juxtaposes the knowns of lutein and zeaxanthin with the unknowns of this compound, highlighting a clear opportunity for novel research in this area.
Comparative Analysis of Xanthophylls in Eye Health
The following table summarizes the current state of knowledge for this compound in comparison to lutein and zeaxanthin. The absence of data for this compound is a key finding of this report.
| Feature | This compound | Lutein | Zeaxanthin |
| Primary Function in Eye | Antioxidant (presumed) | Blue light filtration, antioxidant | Blue light filtration, antioxidant |
| Concentration in Macula | Not documented | High | High |
| Clinical Evidence for AMD | None | Strong evidence of risk reduction | Strong evidence of risk reduction |
| Clinical Evidence for Cataracts | None | Moderate evidence of risk reduction | Moderate evidence of risk reduction |
| Bioavailability Studies | Lacking | Numerous studies available | Numerous studies available |
| Safety Profile | Not established for ocular use | Generally recognized as safe | Generally recognized as safe |
| Dietary Sources | Bell peppers, pumpkin | Leafy green vegetables, egg yolks | Corn, orange peppers, goji berries |
Established Mechanisms of Action of Xanthophylls in the Eye
The protective effects of xanthophylls like lutein and zeaxanthin in the retina are attributed to two primary mechanisms:
-
Blue Light Filtration: These molecules absorb high-energy blue light, thereby reducing photochemical damage to the photoreceptor cells.
-
Antioxidant Activity: They quench reactive oxygen species (ROS) and inhibit lipid peroxidation, protecting the retinal cells from oxidative stress.
The following diagram illustrates the generally accepted signaling pathway through which xanthophylls exert their protective effects in the eye.
Caption: Protective mechanisms of xanthophylls in the retina.
A Roadmap for Future Research: Standardized Experimental Protocols
To address the current knowledge gap, rigorous scientific investigation into the efficacy of this compound is imperative. The following outlines a standardized experimental workflow that can be adapted to evaluate its potential in eye health, drawing from established methodologies for lutein and zeaxanthin.
Experimental Workflow for Evaluating Novel Xanthophylls
Caption: A standardized workflow for xanthophyll efficacy testing.
Detailed Methodologies
1. In Vitro Antioxidant Capacity Assays:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This spectrophotometric assay measures the ability of the xanthophyll to donate a hydrogen atom and reduce the stable DPPH radical. The decrease in absorbance at 517 nm is proportional to the antioxidant activity.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: This assay involves the generation of the ABTS radical cation, which has a characteristic blue-green color. The ability of the xanthophyll to quench this radical is measured by the decrease in absorbance at 734 nm.
2. Retinal Cell Culture Studies:
-
Cell Line: Human retinal pigment epithelium (RPE) cells (e.g., ARPE-19) are commonly used as they are a key site of oxidative stress in the retina.
-
Oxidative Stress Induction: Cells are exposed to an oxidizing agent, such as hydrogen peroxide (H₂O₂) or blue light, to induce cellular damage.
-
Treatment: Cells are pre-treated with varying concentrations of the test xanthophyll.
-
Endpoints: Cell viability (e.g., MTT assay), intracellular ROS levels (e.g., DCFH-DA assay), and expression of inflammatory markers (e.g., IL-6, IL-8 via ELISA or qPCR) are measured.
3. Preclinical Light-Induced Retinal Degeneration Models:
-
Animal Model: Rodents (mice or rats) are often used. Animals are typically dark-adapted before being exposed to high-intensity light to induce photoreceptor damage.
-
Supplementation: Animals are fed a diet supplemented with the test xanthophyll for a specified period before and after light exposure.
-
Assessment: Retinal function is assessed using electroretinography (ERG), which measures the electrical responses of the various cell types in the retina. Histological analysis of retinal cross-sections is performed to quantify photoreceptor cell loss.
Conclusion and Future Directions
The extensive body of evidence supporting the roles of lutein and zeaxanthin in eye health has paved the way for effective nutritional interventions against AMD and other ocular diseases. While this compound shares the fundamental characteristic of being a xanthophyll antioxidant, the current lack of specific research on its ocular benefits represents a significant knowledge gap.
For researchers and drug development professionals, this presents a compelling opportunity. The established experimental protocols used to validate the efficacy of lutein and zeaxanthin provide a clear and robust framework for investigating this compound. Future studies should focus on elucidating its bioavailability, its ability to accumulate in retinal tissue, and its comparative efficacy in mitigating oxidative and photic stress. Such research is essential to unlock the potential of this and other understudied xanthophylls in the ongoing effort to preserve and enhance ocular health.
References
- 1. Xanthophylls and eye health of infants and adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 7 Vitamins That May Help With Age-Related Macular Degeneration | myAMDteam [myamdteam.com]
- 3. Lutein, Zeaxanthin, and meso-Zeaxanthin in the Clinical Management of Eye Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. naturalhealthresearch.org [naturalhealthresearch.org]
A Comparative Analysis of Cucurbitaxanthin A and Other Carotenoids in Diverse Pumpkin Varieties
For researchers, scientists, and professionals in drug development, understanding the phytochemical composition of natural sources is paramount. This guide provides a comparative analysis of cucurbitaxanthin A and other major carotenoids in various pumpkin species, supported by experimental data and detailed methodologies. While specific comparative data for this compound across different pumpkin varieties is limited in current literature, this document synthesizes available information to guide further research and application.
This compound, a xanthophyll with potential health benefits, has been identified in pumpkins, particularly within the Cucurbita maxima species. However, a comprehensive comparative analysis of its content across a range of pumpkin varieties is not yet readily available in published research. This guide presents the available data on this compound and complements it with a broader comparative analysis of other significant carotenoids, such as lutein, zeaxanthin, and β-carotene, across different pumpkin species and cultivars.
Quantitative Data on Carotenoid Content in Pumpkin Varieties
The following table summarizes the content of this compound as found in a specific study, alongside the concentrations of other major carotenoids in various pumpkin varieties from the species Cucurbita maxima, Cucurbita moschata, and Cucurbita pepo. This comparative data highlights the diversity in carotenoid profiles among different pumpkins.
| Species | Variety/Cultivar | Tissue | This compound (µg/g) | Lutein (µg/g) | Zeaxanthin (µg/g) | β-Carotene (µg/g) |
| Cucurbita maxima | Duch. | Juice | 12.45 (initial) | 1.52 | - | 5.80 |
| Cucurbita maxima | Hokkaido | Pulp | - | 10.14 | - | 15.04 |
| Cucurbita maxima | Rouge | Pulp | - | - | - | 683 (dry weight) |
| Cucurbita maxima | Butternut | Pulp | - | - | - | 44 (dry weight) |
| Cucurbita moschata | Menina Brasileira | - | - | - | - | Major carotenoid |
| Cucurbita moschata | Goianinha | - | - | - | - | Major carotenoid |
| Cucurbita pepo | Mogango | - | - | Major carotenoid | - | Major carotenoid |
Note: Data is presented as µg/g of fresh weight unless otherwise specified. The content of carotenoids can be influenced by factors such as ripeness, growing conditions, and storage.
Experimental Protocols
A detailed methodology for the extraction and quantification of carotenoids, including this compound, from pumpkin samples is crucial for reproducible and accurate results. The following protocol is a composite of standard methods reported in scientific literature.
Sample Preparation and Extraction
This phase aims to efficiently extract carotenoids from the pumpkin matrix while minimizing degradation.
-
Homogenization: A representative sample of pumpkin pulp (e.g., 5-10 g) is homogenized with a suitable solvent. Common solvent systems include acetone, ethanol, or a mixture of hexane and isopropanol (e.g., 60:40 v/v)[1]. The homogenization is typically performed using a high-speed blender or a mortar and pestle with sand to aid in cell disruption.
-
Extraction: The homogenized sample is subjected to solvent extraction, often performed multiple times until the plant material is colorless. This can be achieved through maceration, sonication, or microwave-assisted extraction to enhance efficiency[2]. The extracts are then pooled.
-
Phase Separation and Washing: For solvent systems like hexane/isopropanol, water is added to the extract to facilitate phase separation. The upper hexane layer, containing the carotenoids, is collected. The aqueous layer is re-extracted to ensure complete recovery. The combined hexane extracts are washed with water to remove residual water-soluble impurities.
-
Drying and Concentration: The extract is dried over anhydrous sodium sulfate to remove any remaining water. The solvent is then evaporated under reduced pressure at a low temperature (e.g., <40°C) using a rotary evaporator. The dried carotenoid residue is reconstituted in a known volume of a suitable solvent for HPLC analysis (e.g., a mixture of methanol and methyl tert-butyl ether).
Quantification by High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
HPLC-DAD is the preferred method for separating, identifying, and quantifying individual carotenoids.
-
Chromatographic System: A reversed-phase C30 column is highly recommended for the separation of carotenoid isomers.
-
Mobile Phase: A gradient elution is typically employed. A common mobile phase consists of a mixture of methanol, methyl tert-butyl ether, and water. The gradient program is optimized to achieve good resolution of the different carotenoids.
-
Detection: A diode-array detector is used to monitor the effluent from the column at wavelengths between 280 and 550 nm. The absorption maxima for this compound and other carotenoids are used for their identification and quantification. For instance, β-carotene is typically detected at around 450 nm.
-
Identification and Quantification: Carotenoids are identified by comparing their retention times and UV-Vis absorption spectra with those of authentic standards. Quantification is performed by creating a calibration curve for each carotenoid standard of known concentration and relating the peak area in the sample chromatogram to this curve. In the absence of a commercial standard for this compound, quantification can be based on the calibration curve of a structurally similar xanthophyll.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the experimental workflow for the comparative analysis of this compound content in different pumpkin varieties.
This guide provides a foundational understanding of the this compound content in pumpkins and the broader context of carotenoid diversity among different varieties. The detailed experimental protocols and workflow are intended to facilitate further research in this area, ultimately contributing to the development of new functional foods and pharmaceuticals.
References
A Comparative Guide to Method Validation for Cucurbitaxanthin A in Dietary Supplements
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the validation of Cucurbitaxanthin A, a xanthophyll found in various plant species, within dietary supplement formulations. While specific validated methods for this compound are not widely published, this document outlines the common approaches for structurally similar xanthophylls, such as lutein, zeaxanthin, and astaxanthin, providing a robust framework for developing and validating a reliable analytical method.
This compound is a xanthophyll, a class of oxygenated carotenoids, and not a cucurbitacin. This distinction is critical for selecting the appropriate analytical techniques and understanding its biological role. This guide will compare two of the most powerful and prevalent analytical techniques for xanthophyll analysis: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Data Presentation: Comparison of Analytical Methods
The choice between HPLC-DAD and LC-MS/MS for the quantification of this compound will depend on the specific requirements of the analysis, such as the need for sensitivity, selectivity, and the complexity of the supplement matrix. The following table summarizes the typical performance characteristics of these two methods based on data from validated analyses of other xanthophylls in dietary supplements.[1][2][3][4][5]
| Validation Parameter | HPLC-DAD | LC-MS/MS |
| Linearity (R²) | > 0.998 | > 0.999 |
| Limit of Detection (LOD) | 0.04 - 10 µg/mL | 0.05 - 16 ng/mL |
| Limit of Quantification (LOQ) | 0.1 - 31.4 µg/g | 0.1 - 49 ng/mL |
| Accuracy (Recovery %) | 80 - 110% | 90 - 115% |
| Precision (RSD %) | < 5% | < 15% |
| Specificity | Good, but potential for co-elution | Excellent, based on mass-to-charge ratio |
| Cost | Lower | Higher |
| Throughput | High | Moderate to High |
Experimental Protocols
A detailed and robust experimental protocol is fundamental for achieving accurate and reproducible results. Below are generalized methodologies for sample preparation and analysis using both HPLC-DAD and LC-MS/MS, which can be adapted and optimized for this compound.
Sample Preparation: Saponification
Xanthophylls in dietary supplements often exist as esters, which require saponification to release the free xanthophyll for analysis.[2][6][7]
-
Weighing: Accurately weigh a portion of the homogenized dietary supplement.
-
Hydrolysis: Add a solution of potassium hydroxide in methanol (e.g., 10% w/v).
-
Incubation: Heat the mixture in a water bath (e.g., at 60°C for 45 minutes) to facilitate the hydrolysis of xanthophyll esters.
-
Extraction: After cooling, extract the free xanthophylls using a suitable organic solvent, such as a mixture of hexane and ethyl acetate.
-
Washing: Wash the organic layer with water to remove the potassium hydroxide and other water-soluble impurities.
-
Drying and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for injection into the chromatography system.
HPLC-DAD Method
-
Chromatographic Column: A C30 reversed-phase column is often preferred for xanthophyll separation due to its ability to resolve geometric isomers.[2][7]
-
Mobile Phase: A gradient elution with a mixture of methanol, methyl-tert-butyl ether (MTBE), and water is commonly used.
-
Flow Rate: Typically set between 0.5 and 1.0 mL/min.
-
Detection: A Diode-Array Detector (DAD) set at the maximum absorbance wavelength of this compound (around 450 nm for most xanthophylls) is used for quantification.[7]
-
Quantification: The concentration of this compound is determined by comparing the peak area of the analyte in the sample to a calibration curve prepared from a certified reference standard.
LC-MS/MS Method
-
Chromatographic Column: A C18 or C30 reversed-phase column can be used.
-
Mobile Phase: A gradient elution with a mixture of acetonitrile, methanol, and water, often with the addition of a small amount of formic acid or ammonium acetate to improve ionization.[8]
-
Ionization: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode is typically employed.
-
Mass Spectrometry: A triple quadrupole mass spectrometer is used for Multiple Reaction Monitoring (MRM) to enhance selectivity and sensitivity.
-
Quantification: Quantification is achieved by monitoring specific precursor-to-product ion transitions for this compound and comparing the response to a calibration curve.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the validation of an analytical method for this compound in a dietary supplement.
Signaling Pathway: The Xanthophyll Cycle
Xanthophylls play a crucial role in photoprotection in photosynthetic organisms through a process known as the xanthophyll cycle. This cycle helps to dissipate excess light energy and protect the photosynthetic apparatus from damage.[9][10] While the specific signaling cascade for this compound's other potential biological activities is not yet fully elucidated, the xanthophyll cycle is a fundamental pathway in which it likely participates.
References
- 1. researchgate.net [researchgate.net]
- 2. vjfc.nifc.gov.vn [vjfc.nifc.gov.vn]
- 3. yakhak.org [yakhak.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Liquid chromatography-electrospray mass spectrometry of beta-carotene and xanthophylls. Validation of the analytical method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Xanthophyll cycle – a mechanism protecting plants against oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of Cucurbitaxanthin A: Accuracy and Precision of Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
Cucurbitaxanthin A, a xanthophyll found in species such as Cucurbita maxima (pumpkin) and Capsicum annuum (pepper), has garnered interest for its potential biological activities.[1] Accurate and precise quantification of this compound is crucial for research and development. This guide provides a comparative overview of the primary analytical methods suitable for the quantification of this compound, complete with experimental protocols and performance data. While specific validated methods for this compound are not extensively documented, this guide draws upon established methods for similar carotenoids in relevant matrices to provide a reliable framework.
The most common and effective methods for carotenoid analysis, adaptable for this compound, are High-Performance Liquid Chromatography (HPLC) coupled with a Photodiode Array (PDA) detector and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Data Presentation: Performance of Quantification Methods
The following table summarizes the typical performance characteristics of HPLC-PDA and LC-MS/MS methods for the quantification of carotenoids, which can be considered indicative for this compound analysis. The data is compiled from studies on analogous compounds in similar matrices due to the limited availability of specific validation data for this compound.
| Parameter | HPLC-PDA | LC-MS/MS |
| Linearity (R²) | > 0.998 | > 0.99 |
| Limit of Detection (LOD) | 0.020 - 0.063 mg/L | ~40 pg/mL (for Cucurbitacin E) |
| Limit of Quantification (LOQ) | 0.067 - 0.209 mg/L | Not explicitly stated for this compound, but generally in the low ng/mL to pg/mL range. |
| Accuracy (Recovery) | 84.79% - 103.55% | Not explicitly stated for this compound, but typically 80-120% |
| Precision (RSD) | Intraday: 0.08 - 2.27% Interday: 0.89 - 7.54% | Within-run and between-run precision and accuracy are validated but specific values for similar compounds are not detailed in the provided results. |
| Specificity/Selectivity | Good, based on retention time and UV-Vis spectra. | Excellent, based on precursor and product ion monitoring. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
1. Sample Preparation (General Protocol for Pumpkin or Pepper)
A generalized extraction method for carotenoids from plant material is as follows:
-
Homogenization : Weigh a representative sample of the plant material (e.g., 1-5 g of fresh weight). Homogenize with a suitable solvent system, such as a mixture of methanol, acetone, and petroleum ether. The addition of an antioxidant like butylated hydroxytoluene (BHT) is recommended to prevent degradation.
-
Extraction : Perform solvent extraction, potentially assisted by ultrasonication or maceration, until the plant material is colorless.
-
Phase Separation : Add water to the extract to facilitate the separation of the non-polar carotenoid-containing layer (petroleum ether or hexane) from the aqueous layer.
-
Saponification (Optional) : To remove interfering lipids and chlorophylls, the extract can be treated with a methanolic potassium hydroxide solution.
-
Washing and Drying : Wash the organic phase with water to remove residual alkali and water-soluble impurities. Dry the extract over anhydrous sodium sulfate.
-
Concentration and Reconstitution : Evaporate the solvent under a stream of nitrogen and reconstitute the residue in a known volume of a solvent compatible with the chromatographic mobile phase (e.g., MTBE/methanol mixture).
2. High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA)
This is a robust and widely used method for carotenoid quantification.
-
Instrumentation : A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array detector.
-
Column : A C30 reversed-phase column is often preferred for carotenoid separations due to its ability to resolve geometric isomers. A C18 column can also be used.
-
Mobile Phase : A gradient elution is typically employed. A common mobile phase system consists of:
-
Solvent A: Methanol/water/triethylamine (e.g., 90:9:1, v/v/v)
-
Solvent B: Methyl tert-butyl ether (MTBE)
-
-
Gradient Program : A typical gradient might start with a high percentage of Solvent A, gradually increasing the proportion of Solvent B to elute the more non-polar carotenoids.
-
Flow Rate : Typically 1.0 mL/min.
-
Column Temperature : Maintained at around 25-30°C.
-
Detection : The PDA detector is set to scan a range of wavelengths (e.g., 250-600 nm), with specific monitoring at the maximum absorption wavelength for this compound (around 450 nm).
-
Quantification : Based on a calibration curve generated from authentic standards of this compound. In the absence of a commercial standard, quantification can be performed relative to a standard of a similar xanthophyll, such as lutein, and expressed as equivalents.
3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers higher sensitivity and selectivity, which is particularly useful for complex matrices or when quantifying trace amounts.
-
Instrumentation : An HPLC or UHPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF) with an appropriate ionization source, typically Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI).
-
Chromatographic Conditions : Similar to the HPLC-PDA method, using a C18 or C30 column and a gradient elution with solvents such as methanol, acetonitrile, and water, often with a modifier like formic acid or ammonium acetate.
-
Ionization : Positive ion mode is generally used for carotenoids.
-
MS/MS Detection : Performed in Multiple Reaction Monitoring (MRM) mode for targeted quantification. This involves selecting the precursor ion (the molecular ion of this compound) and specific product ions generated through collision-induced dissociation.
-
Precursor Ion for this compound (C₄₀H₅₆O₃): m/z 584.4
-
Product Ions: Would need to be determined by infusion of a standard or from high-resolution MS/MS data.
-
-
Quantification : Based on the peak area of the specific MRM transitions, using a calibration curve prepared with a standard of this compound or an appropriate internal standard.
Mandatory Visualizations
Caption: General experimental workflow for the quantification of this compound.
Caption: Postulated antioxidant signaling pathway involving this compound.
References
Comparative Guide to Reference Standards for Cucurbitaxanthin A Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of commercially available reference standards for Cucurbitaxanthin A, alongside a detailed, validated analytical method for its quantification. The information presented is intended to assist researchers in selecting appropriate reference materials and implementing a reliable analytical workflow for the accurate determination of this compound in various sample matrices.
Comparison of this compound Reference Standards
The selection of a high-quality, well-characterized reference standard is paramount for achieving accurate and reproducible analytical results. This section compares the available information for commercially sourced this compound reference standards.
Data Presentation: Commercially Available this compound Reference Standards
| Supplier | Product Name | Catalog Number | Purity Specification | Analytical Data Provided |
| Amerigo Scientific | This compound | ASAR055094CAR | ≥ 95% (HPLC) | Data Sheet with HPLC chromatogram, UV/Vis spectrum, and purity by % area.[1] |
| ChemicalBook | CUCURBITAXANTHINA | CB91417703 | Varies by supplier | Supplier dependent |
Note: While ChemicalBook lists multiple suppliers, the level of documentation and certification for each may vary. It is recommended to contact the individual suppliers for detailed certificates of analysis and purity information. Amerigo Scientific provides a comprehensive data sheet with each shipment, ensuring the quality and identity of the reference material.[1]
Validated Analytical Method: High-Performance Liquid Chromatography (HPLC)
The following HPLC method is a robust and reliable approach for the quantification of this compound. The protocol is based on established methods for the analysis of carotenoids in complex matrices.
Experimental Protocol: HPLC Analysis of this compound
-
Instrumentation: A standard HPLC system equipped with a photodiode array (PDA) or UV-Vis detector is suitable for this analysis.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.
-
Mobile Phase: A gradient elution using a binary solvent system is typically employed for the separation of carotenoids.
-
Solvent A: Acetonitrile:Water (9:1, v/v)
-
Solvent B: Ethyl Acetate
-
-
Gradient Program:
-
0-15 min: 30% A, 70% B
-
16-22 min: 90% A, 10% B
-
22-25 min: Return to initial conditions
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 450 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
Sample Preparation:
-
Extraction: For solid samples (e.g., plant material), extract a known weight of the homogenized sample with a suitable organic solvent (e.g., a mixture of methanol, ethyl acetate, and petroleum ether). Sonication or vigorous shaking can be used to enhance extraction efficiency.
-
Saponification (Optional): To remove interfering lipids and chlorophylls, the extract can be saponified with a methanolic potassium hydroxide solution.
-
Liquid-Liquid Extraction: After saponification (if performed) or directly after the initial extraction, partition the carotenoids into a water-immiscible solvent like diethyl ether or petroleum ether.
-
Washing and Drying: Wash the organic phase with water to remove residual alkali and water-soluble impurities. Dry the extract over anhydrous sodium sulfate.
-
Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the residue in a known volume of the initial mobile phase or a suitable solvent (e.g., MTBE/methanol mixture).
-
Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter prior to injection into the HPLC system.
Method Validation Parameters (Illustrative)
While a specific validation report for this compound was not found in the public domain, the following table illustrates typical validation parameters for HPLC analysis of related cucurbitacins and other natural products. These values can serve as a benchmark for the in-house validation of the this compound method.
| Validation Parameter | Typical Performance |
| Linearity (R²) | > 0.999 |
| Accuracy (% Recovery) | 98.6% - 102.0% |
| Precision (%RSD) | |
| - Intra-day | 0.26% - 1.35% |
| - Inter-day | 0.34% - 1.26% |
| Limit of Detection (LOD) | 1.30 µg/mL |
| Limit of Quantification (LOQ) | 3.93 µg/mL |
Data based on a validated HPLC method for Cucurbitacins B and D.
Experimental Workflow and Signaling Pathway
Experimental Workflow for this compound Analysis
The following diagram outlines the key steps involved in the analysis of this compound from sample preparation to data analysis.
Figure 1. Experimental workflow for the analysis of this compound.
Potential Signaling Pathway Involvement of this compound
This compound, as a xanthophyll, is expected to possess antioxidant and anti-inflammatory properties, similar to other related carotenoids. While a specific signaling pathway for this compound is not yet fully elucidated, it is hypothesized to modulate pathways involved in cellular stress and inflammation. The diagram below illustrates a potential mechanism of action.
Figure 2. Hypothesized antioxidant and anti-inflammatory signaling pathway of this compound.
This guide provides a foundational resource for researchers working with this compound. For the most accurate and reliable results, it is essential to perform in-house validation of the analytical method using a well-characterized reference standard.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of Cucurbitaxanthin A
This document provides comprehensive operational and disposal procedures for Cucurbitaxanthin A, tailored for researchers, scientists, and drug development professionals. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidelines are based on the chemical properties of carotenoids and general laboratory safety protocols.
Immediate Safety and Handling Precautions
Recommended PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: If handling the compound as a powder or creating aerosols, a dust mask or respirator is recommended.
Quantitative Data Presentation
The following table summarizes the known chemical and physical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C40H56O3 | PubChem |
| Molecular Weight | 584.9 g/mol | PubChem |
| Appearance | Inferred to be a colored solid (as a carotenoid) | General Knowledge |
| Solubility | Practically insoluble in water | CAPS |
| Class | Xanthophyll, Carotenoid, Isoprenoid Lipid | FooDB, CAPS |
Experimental Workflow for Safe Disposal
The following procedure outlines the steps for the safe disposal of small quantities of this compound typically used in a research laboratory setting.
Caption: A workflow for the safe disposal of this compound.
Detailed Disposal Protocol
-
Preparation:
-
Ensure all necessary PPE is worn correctly.
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Have a designated and labeled hazardous waste container ready for organic solvent waste.
-
-
Dissolving the Compound:
-
For residual amounts of this compound in laboratory glassware, dissolve the compound in a small amount of a suitable organic solvent such as acetone or ethanol. The choice of solvent should be compatible with your institution's waste disposal streams.
-
-
Waste Collection:
-
Carefully transfer the solvent containing the dissolved this compound into the designated hazardous waste container.
-
Rinse the original container (e.g., vial, flask) with a small amount of the same solvent at least two more times to ensure all residue is removed.
-
Add the rinse solvent to the hazardous waste container.
-
-
Disposal of Contaminated Materials:
-
Any disposable materials that have come into contact with this compound (e.g., pipette tips, weighing paper, contaminated gloves) should be placed in a separate, labeled solid hazardous waste container.
-
-
Final Steps:
-
Securely cap the hazardous waste container.
-
Store the container in a designated secondary containment area until it is collected by your institution's environmental health and safety department or a licensed waste disposal contractor.
-
Signaling Pathway Context: Antioxidant Activity
This compound is known to be an antioxidant.[1] Antioxidants play a crucial role in mitigating cellular damage caused by reactive oxygen species (ROS). The diagram below illustrates the general mechanism of how an antioxidant molecule like this compound can neutralize free radicals.
Caption: General antioxidant mechanism of this compound against ROS.
By neutralizing these reactive species, this compound helps to protect cells from oxidative stress, which is implicated in various disease processes. This antioxidant property is a key area of interest for researchers in drug development.
References
Essential Safety and Operational Guidance for Handling Cucurbitaxanthin A
Disclaimer: A specific Safety Data Sheet (SDS) for Cucurbitaxanthin A is not publicly available. The following guidance is based on general best practices for handling carotenoids and other laboratory chemicals of unknown toxicity. It is imperative to obtain and thoroughly review the supplier-specific SDS for this compound before any handling, storage, or disposal.[1]
Personal Protective Equipment (PPE)
Appropriate PPE is critical to minimize exposure when handling this compound. The following table summarizes the recommended PPE based on general laboratory safety protocols for handling potentially hazardous chemicals.
| Body Part | Recommended PPE | Specifications |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Ensure gloves are inspected for integrity before use and changed regularly, or immediately if contaminated. |
| Eyes | Safety glasses with side shields or goggles | Goggles are required when there is a splash hazard. |
| Body | Laboratory coat | A fully buttoned lab coat should be worn to protect from spills. |
| Respiratory | Use in a well-ventilated area or fume hood | If handling powders or creating aerosols, a NIOSH-approved respirator may be necessary. Consult the specific SDS for respiratory protection requirements. |
Operational Plan: From Receipt to Experiment
A systematic approach is crucial for safely handling this compound in the laboratory.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Verify that the product received matches the order and that a supplier-specific SDS is included.[1]
-
Don appropriate PPE (lab coat, gloves, safety glasses) before opening the package in a designated area, preferably a fume hood.
2. Storage:
-
This compound, like many carotenoids, may be sensitive to light, heat, and air.[1]
-
Store in a cool, dark, and dry place as recommended by the supplier.
-
Ensure the container is tightly sealed to prevent degradation.
3. Preparation of Solutions:
-
All weighing and preparation of solutions should be conducted in a chemical fume hood to minimize inhalation exposure.
-
Use a dedicated set of spatulas and weighing papers for handling the solid compound.
-
Select a solvent that is appropriate for both the experimental use and safety considerations. Consult the SDS for compatible solvents.
4. Experimental Handling:
-
Always wear the recommended PPE.
-
Handle solutions containing this compound with care to avoid spills and splashes.
-
Work in a well-ventilated area.
-
Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water and consult the SDS for further instructions.
Disposal Plan: Managing this compound Waste
Proper disposal of chemical waste is essential to protect personnel and the environment.
1. Solid Waste:
-
Contaminated materials such as gloves, weighing papers, and disposable labware should be collected in a designated, labeled hazardous waste container.
-
Do not mix with general laboratory trash.
2. Liquid Waste:
-
Collect all liquid waste containing this compound in a clearly labeled, sealed, and appropriate hazardous waste container.
-
The container should be compatible with the solvent used.
-
Do not dispose of this compound solutions down the drain.
3. Decontamination:
-
Clean any spills immediately according to established laboratory procedures for chemical spills.
-
Decontaminate work surfaces and equipment after use.
4. Waste Pickup:
-
Follow your institution's guidelines for the disposal of hazardous chemical waste. This typically involves arranging for pickup by the Environmental Health and Safety (EHS) department.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
